2,3-O-Isopropylidene-D-erythronolactone
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(3aR,6aR)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPSMBYLYRPVGU-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC(=O)C2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2COC(=O)[C@@H]2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2,3-O-Isopropylidene-D-erythronolactone
Introduction: 2,3-O-Isopropylidene-D-erythronolactone is a versatile chiral synthon widely employed in organic synthesis and medicinal chemistry. As a protected derivative of D-erythronolactone, its unique structure, featuring a lactone ring and a rigid isopropylidene group, allows for stereoselective reactions, making it an invaluable building block for the synthesis of complex, biologically active molecules.[1][2] This guide provides an in-depth overview of its chemical and physical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development. It has been utilized as a starting material for the synthesis of natural products like steroidal hormones, terpenoids, leukotrienes, and pyrrolizidine (B1209537) alkaloids.[3][4] Recent research has also focused on its potential in developing new antiviral and anticancer agents.[3]
Core Properties
The fundamental properties of this compound are summarized below. These data are critical for its use in synthetic chemistry, dictating reaction conditions and purification strategies.
Chemical and Physical Data
The compound is typically a white to off-white crystalline solid.[1][3] It has low solubility in water but is soluble in many organic solvents, including acetone (B3395972), chloroform, and ethanol.[3]
| Property | Value | Citations |
| CAS Number | 25581-41-3 | [1][3][5] |
| Molecular Formula | C₇H₁₀O₄ | [1][2][3][5] |
| Molecular Weight | 158.15 g/mol | [1][3][5][6] |
| IUPAC Name | (3aR,6aR)-2,2-dimethyldihydrofuro[3,4-d][3][4]dioxol-4-one | [3][6] |
| Appearance | White to off-white crystalline solid/powder | [1][3][7] |
| Melting Point | 67-69 °C | [1][5][8][9] |
| Optical Rotation | [α]²⁰/D approx. -114° to -124° (c=1-2 in H₂O) | [1][5][10] |
| Solubility | Low in water; Soluble in ethanol, chloroform, acetone | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound.
| Spectroscopy | Data | Citations |
| ¹H NMR | (100 MHz, CDCl₃) δ: 4.89 (dt, 1H), 4.75 (d, 1H), 4.42 (d, 2H), 1.46 (s, 3H), 1.37 (s, 3H) | [4] |
| IR | (CHCl₃) cm⁻¹: 1786 (C=O, γ-lactone) | [4] |
Synthesis and Applications
This compound is a crucial intermediate, valued for its ability to introduce chirality into target molecules. Its synthesis is well-established, and its applications are diverse.
Synthetic Workflow
The most common synthesis involves the acid-catalyzed protection of D-erythronolactone, which can be generated from the oxidative cleavage of erythorbic acid (D-isoascorbic acid).[4][11] This process is efficient and can be performed on a large scale.[4]
Caption: Synthetic pathway from Erythorbic Acid to the target lactone.
Role as a Chiral Precursor
This lactone serves as a foundational chiral building block. The protected diol allows for selective manipulation of the lactone functionality, which can be reduced to the corresponding lactol (2,3-O-isopropylidene-D-erythrose) with reagents like diisobutylaluminum hydride (DIBAL-H).[4][12] This opens pathways to a wide array of complex molecules.
Caption: Diverse molecular classes synthesized from the title compound.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for successful synthesis. The following protocols are based on established methods.
Protocol 1: Synthesis of this compound
This procedure details the acid-catalyzed protection of D-erythrono-γ-lactone.[4][12]
-
Materials:
-
D-erythrono-γ-lactone
-
Acetone (anhydrous)
-
2,2-dimethoxypropane (B42991) (2,2-DMP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous ether
-
Hexanes
-
Nitrogen gas supply
-
-
Procedure:
-
A mixture of D-erythrono-γ-lactone (0.20 mol), 2,2-dimethoxypropane (0.61 mol), and 500 mL of acetone is stirred at room temperature in a flask.[12]
-
p-Toluenesulfonic acid monohydrate (2.2 mmol) is added to the stirred mixture.[12]
-
The resulting slurry is blanketed with nitrogen and stirred at room temperature for approximately 18 hours.[4][12]
-
In a separate flask, a solution of anhydrous ether (500 mL) and triethylamine (0.44 mol) is prepared and cooled to 5°C in an ice bath.[4]
-
The reaction mixture from step 3 is decanted into the cold triethylamine solution to quench the acid catalyst.[4]
-
-
Work-up and Purification:
-
The quenched mixture is filtered, and the filtrate is concentrated using a rotary evaporator.[4]
-
The resulting residue is dissolved in 250 mL of ether and filtered through a pad of silica (B1680970) gel to remove polar impurities.[4]
-
The ether is removed under reduced pressure, and the resulting solid is treated with 225 mL of hexanes to induce precipitation.[4]
-
The mixture is refrigerated at 0°C for at least 3.5 hours to maximize crystallization.[4][12]
-
The product is collected by suction filtration, washed with cold hexanes, and dried under high vacuum to yield this compound as a white solid.[4][12]
-
Protocol 2: Reduction to 2,3-O-Isopropylidene-D-erythrose (Lactol)
The lactone can be readily reduced to the corresponding hemiacetal (lactol), a valuable intermediate.[4]
-
Materials:
-
This compound
-
Anhydrous solvent (e.g., Toluene or THF)
-
Diisobutylaluminum hydride (DIBAL-H, solution in a suitable solvent)
-
Nitrogen gas supply
-
-
Procedure:
-
A solution of the lactone in an anhydrous solvent is prepared in a flame-dried flask under a nitrogen atmosphere.
-
The solution is cooled to -78°C using a dry ice/acetone bath.[12]
-
A solution of DIBAL-H is added dropwise to the stirred lactone solution, maintaining the low temperature.[12] The reaction progress is monitored by TLC.
-
Upon completion, the reaction is carefully quenched with a suitable reagent (e.g., methanol, followed by water or Rochelle's salt solution) at -78°C.
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude lactol, which can be used directly or purified further.[12]
-
Biological Activity and Applications
Beyond its role as a synthon, this compound and its derivatives have shown potential biological activities.
-
Antimicrobial and Antitumor Properties: Studies have indicated that the compound possesses anti-inflammatory, antiviral, antitumor, and antifungal properties.[3] Its carbon chain has been suggested as essential for its activity against tuberculosis, potentially by binding to the adenosine (B11128) receptor in the bacterial cell membrane.[3][13]
-
Drug Development: It is a key starting material in the synthesis of various pharmaceutical agents.[1][7] For instance, it was used to synthesize pyrimidine-2,4-diamines as potential selective inhibitors of dihydrofolate reductase from Mycobacterium tuberculosis.[14] Its rigid, chiral structure makes it an ideal scaffold for designing new drugs targeting metabolic pathways.[1]
Analytical and Safety Information
-
Analytical Methods: The identity and purity of the compound are typically confirmed using spectroscopic techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy.[3][4] Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for quantification and purity assessment.[3]
-
Safety and Handling: The compound is a combustible solid.[5] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling.[9] If dust is generated, a dust mask (e.g., N95) is recommended.[9] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[9][15] According to available safety data, it is not classified as a carcinogen.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 25581-41-3: (-)-2,3-O-isopropylidene-D-erythrono-lacto… [cymitquimica.com]
- 3. glycodepot.com [glycodepot.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. (-)-2,3-O-Isopropylidene- D -erythronolactone 98 25581-41-3 [sigmaaldrich.com]
- 6. This compound | C7H10O4 | CID 386843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | 25581-41-3 [chemicalbook.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. lgcstandards.com [lgcstandards.com]
- 11. repositorium.uminho.pt [repositorium.uminho.pt]
- 12. benchchem.com [benchchem.com]
- 13. biosynth.com [biosynth.com]
- 14. researchgate.net [researchgate.net]
- 15. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to 2,3-O-Isopropylidene-D-erythronolactone: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-O-Isopropylidene-D-erythronolactone is a versatile chiral building block with significant applications in the synthesis of complex natural products and pharmaceutically active molecules.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its biological activities, with a focus on its potential as an antibacterial agent. All quantitative data is presented in structured tables for clarity, and key experimental workflows and proposed mechanisms are visualized using Graphviz diagrams.
Physical and Chemical Properties
This compound is a white crystalline solid.[3] It is sparingly soluble in water but exhibits good solubility in a range of organic solvents, including ethanol, chloroform, and acetone (B3395972).[3] The compound is stable under standard conditions.
Identification and General Properties
| Property | Value | Reference |
| IUPAC Name | (3aR,6aR)-2,2-dimethyldihydrofuro[3,4-d][1][4]dioxol-4(3aH)-one | [4] |
| CAS Number | 25581-41-3 | |
| Molecular Formula | C₇H₁₀O₄ | [4] |
| Molecular Weight | 158.15 g/mol | [4] |
| Appearance | White to off-white crystalline solid/powder | [2][3] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 67-69 °C | |
| Optical Activity [α]20/D | -118° (c = 1 in H₂O) | |
| XLogP3 | 0.2 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 0 | [4] |
| Topological Polar Surface Area | 44.8 Ų | [4] |
Synthesis of this compound
The synthesis of this compound can be reliably achieved from D-erythorbic acid, as detailed in Organic Syntheses.[1] This procedure involves the oxidative cleavage of D-erythorbic acid to form D-erythronolactone, followed by acetalization with acetone to yield the desired product.
Experimental Protocol
Materials:
-
D-Erythorbic acid
-
Sodium carbonate (anhydrous)
-
30% Hydrogen peroxide
-
Hydrochloric acid (6 N)
-
Acetone
-
p-Toluenesulfonic acid monohydrate
-
Diethyl ether
-
Hexanes
-
Celite
-
Norit A (activated carbon)
Procedure:
-
Oxidative Cleavage of D-Erythorbic Acid:
-
Dissolve D-erythorbic acid in deionized water in a three-necked flask equipped with a stirrer and thermometer.
-
Cool the solution in an ice bath and add anhydrous sodium carbonate in portions.
-
Add 30% hydrogen peroxide dropwise while maintaining a low temperature.
-
After the addition is complete, warm the reaction mixture to approximately 40°C and stir for 30 minutes.
-
Add Norit A to decompose excess peroxide and heat the mixture on a steam bath.
-
Filter the hot mixture through a pad of Celite and wash the filter cake with hot deionized water.
-
Acidify the combined filtrate and washings to pH 1 with 6 N hydrochloric acid.
-
Concentrate the acidic solution under reduced pressure to obtain a solid residue containing D-erythronolactone.
-
-
Acetalization of D-Erythronolactone:
-
To the crude D-erythronolactone, add acetone and p-toluenesulfonic acid monohydrate.
-
Stir the slurry at room temperature under a nitrogen atmosphere for 18 hours.
-
In a separate flask, prepare a cooled solution of triethylamine in anhydrous diethyl ether.
-
Decant the reaction mixture into the triethylamine solution.
-
Filter the resulting mixture and wash the solids with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a mixture of diethyl ether and hexanes to yield pure this compound as a white solid.
-
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Analytical Methods
Spectroscopic Data
The identity and purity of this compound are confirmed using various spectroscopic techniques.
| Technique | Key Data | Reference |
| ¹H NMR (CDCl₃) | Spectral data available on SpectraBase. | [5] |
| ¹³C NMR | Spectral data available on PubChem. | [4] |
| IR Spectroscopy | Spectral data available on PubChem. | [4] |
| Mass Spectrometry (GC-MS) | Spectral data available on PubChem. | [4] |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC):
-
Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD), is recommended for enantiomeric purity analysis.[6][7][8][9][10] For routine analysis, a C18 or a more polar embedded-phase column can be used.
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used for normal-phase chiral separations.[10] For reversed-phase analysis, a gradient of acetonitrile (B52724) and water is common.[11]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector can be employed.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: As a polar compound, derivatization is necessary for GC analysis. Silylation is a common method for carbohydrates.
-
Column: A non-polar or medium-polarity column, such as a DB-5 or DB-17, is generally suitable.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 100°C) to a high final temperature (e.g., 250°C) is typically used to ensure good separation.
-
Ionization: Electron Ionization (EI) is standard for generating a reproducible mass spectrum for library matching.
Biological Activity and Applications
This compound serves as a crucial chiral synthon in the synthesis of a variety of biologically active molecules, including leukotrienes and pyrrolizidine (B1209537) alkaloids.[1] Its rigid, stereochemically defined structure makes it an ideal starting material for introducing chirality into larger molecules.
Antibacterial Activity against Mycobacterium tuberculosis
Recent studies have indicated that this compound possesses antibacterial activity against Mycobacterium tuberculosis.[3] The proposed mechanism of action involves the binding of the compound to an adenosine (B11128) receptor on the bacterial cell membrane, leading to the inhibition of bacterial growth.[3] The carbon chain of the molecule is believed to be essential for this activity.
Proposed Mechanism of Antibacterial Action
Caption: A diagram illustrating the proposed mechanism of antibacterial action against M. tuberculosis.
Safety and Handling
Standard laboratory safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chiral building block with well-defined physical and chemical properties. Its synthesis is achievable through established protocols, and its purity can be assessed by standard analytical techniques. The emerging evidence of its antibacterial activity against Mycobacterium tuberculosis opens up new avenues for its application in drug discovery and development. This guide provides a solid foundation for researchers and scientists working with this important chiral synthon.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemimpex.com [chemimpex.com]
- 3. glycodepot.com [glycodepot.com]
- 4. This compound | C7H10O4 | CID 386843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comprehensive Technical Guide to 2,3-O-Isopropylidene-D-erythronolactone
This technical guide provides an in-depth overview of 2,3-O-Isopropylidene-D-erythronolactone, a versatile chiral synthon with significant applications in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Compound Properties
This compound is a white, crystalline solid at room temperature.[1] It serves as a crucial building block in the synthesis of various complex natural products, including steroidal hormones, cardiac glycosides, and terpenoids.[1] Its rigid bicyclic structure and defined stereochemistry make it an ideal starting material for enantioselective synthesis.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 158.15 g/mol | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₀O₄ | [1][2][3] |
| Melting Point | 63-64 °C | [1] |
| Alternate Melting Point | 65.5–66 °C | [6] |
| Alternate Melting Point | 67-69 °C | [7] |
| Alternate Melting Point | 68 °C | [5][8] |
| Optical Activity [α]²⁵/D | -113.8° (c 1.11, H₂O) | [6] |
| CAS Number | 25581-41-3 | [4][7] |
| Solubility | Soluble in organic solvents (ethanol, chloroform, acetone); low solubility in water. | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is well-established, with a common method involving the acid-catalyzed cyclization of D-erythrose with acetone (B3395972).[1] A detailed experimental protocol for its preparation from D-erythronolactone is provided below, adapted from a procedure in Organic Syntheses.
Synthesis of this compound from D-erythronolactone
This procedure details the conversion of D-erythronolactone to its isopropylidene derivative.
Materials:
-
D-erythronolactone
-
Acetone
-
p-Toluenesulfonic acid monohydrate
-
Anhydrous ether
-
Hexanes
-
6 N aqueous hydrochloric acid
Procedure:
-
To a solid residue containing D-erythronolactone, add 175 mL of acetone and swirl to loosen the solids.
-
To the stirred mixture, add 0.42 g of p-toluenesulfonic acid monohydrate at room temperature.
-
Blanket the slurry with nitrogen and stir at room temperature for 18 hours.
-
In a separate 2-L, three-necked, round-bottomed flask, cool a mixture of 500 mL of anhydrous ether and 61.3 mL of triethylamine to 5°C in an ice bath.
-
Decant the reaction mixture into the triethylamine solution. Rinse the residual solids with 60 mL of ether and decant this into the triethylamine solution as well.
-
The combined filtrate and washes are acidified to pH 1 by the cautious addition of 150 mL of 6 N aqueous hydrochloric acid.
-
The acidic solution is concentrated using a rotary evaporator at 50°C under water aspirator pressure.
-
The residue is dried at 50°C/0.2 mm to yield a solid.
-
The solution is removed from the steam bath and treated with 225 mL of hexanes, resulting in an immediate precipitate.
-
The mixture is refrigerated at 0°C for 3.5 hours and then filtered with suction.
-
The resulting solid is washed with 100 mL of hexanes and dried under high vacuum at 20°C to yield this compound.[6]
Synthetic Pathway and Logical Flow
The synthesis of this compound is a multi-step process. The following diagram illustrates the logical workflow of the synthesis, starting from D-Erythronolactone.
Caption: Synthesis workflow for this compound.
Biological Significance and Applications
This compound is not just a synthetic intermediate; it has also been investigated for its own biological properties. Studies have indicated potential anti-inflammatory, antiviral, and antitumor activities.[1] Furthermore, it has demonstrated antifungal properties against several fungal species.[1] Its utility as a chiral building block is paramount in the synthesis of biologically active compounds, including leukotrienes and pyrrolizidine (B1209537) alkaloids.[6][7] The isopropylidene group can be selectively removed, providing access to other useful derivatives for further chemical transformations.[1]
Recent research has explored its application in the development of novel antiviral and anticancer agents, as well as its potential use as a chiral catalyst in asymmetric synthesis.[1] This highlights the ongoing importance and expanding utility of this compound in medicinal chemistry and organic synthesis.
References
- 1. glycodepot.com [glycodepot.com]
- 2. This compound | C7H10O4 | CID 386843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. (-)-2,3-O-Isopropylidene- D -erythronolactone 98 25581-41-3 [sigmaaldrich.com]
- 5. This compound | 25581-41-3 | MI04755 [biosynth.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | 25581-41-3 [chemicalbook.com]
- 8. This compound, 10 g, CAS No. 25581-41-3 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
An In-depth Technical Guide to 2,3-O-Isopropylidene-D-erythronolactone: Physicochemical Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2,3-O-Isopropylidene-D-erythronolactone, with a primary focus on its melting point. It includes detailed experimental protocols for accurate melting point determination and contextualizes the importance of this chiral synthon in the synthesis of complex natural products.
Physicochemical Data of this compound
The following table summarizes the key quantitative data for this compound, providing a consolidated reference for researchers.
| Property | Value | Source(s) |
| Melting Point | 63-64 °C | [1] |
| 65.5-66 °C | ||
| 67-69 °C | [2][3] | |
| 68-68.5 °C | ||
| 66.0 to 70.0 °C | ||
| Molecular Formula | C₇H₁₀O₄ | [1] |
| Molecular Weight | 158.15 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, chloroform, acetone), low solubility in water. | [1] |
| Optical Activity | [α]²⁰/D −118° (c = 1 in H₂O) | [2][3] |
| CAS Number | 25581-41-3 | [1] |
Experimental Protocol: Melting Point Determination (USP <741> Class I)
The accurate determination of the melting point is crucial for the identification and purity assessment of crystalline compounds like this compound. The following protocol is based on the United States Pharmacopeia (USP) general chapter <741> for melting range or temperature determination, specifically for Class I substances.[4][5][6]
Apparatus:
-
Melting point apparatus with a heating block and a temperature probe.
-
Capillary tubes (10 cm length, 0.8 - 1.2 mm internal diameter, 0.2 - 0.3 mm wall thickness).[4]
-
Thermometer or calibrated temperature sensor.
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any larger crystals.
-
Charge the capillary tube by tapping the open end into the powdered sample.
-
Compact the powder into the sealed end of the capillary tube by tapping the tube on a hard surface. The packed column of the sample should be 2.5 - 3.5 mm high.[4]
-
-
Initial (Rapid) Determination:
-
To determine an approximate melting point, a rapid heating rate (e.g., 10-20 °C per minute) can be used. This provides a rough estimate and saves time.
-
-
Accurate (Slow) Determination:
-
Set the starting temperature of the melting point apparatus to approximately 5-10 °C below the expected melting point.
-
Insert the charged capillary tube into the heating block.
-
Heat the sample at a slow, controlled rate of approximately 1 °C per minute.[4]
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting).
-
Continue heating at the same rate and record the temperature at which the last solid particle melts (the clear point).
-
The melting range is the interval between the onset and clear point temperatures. For a pure substance, this range should be narrow.
-
-
Mixed Melting Point (for identity confirmation):
-
To confirm the identity of the substance, a mixed melting point determination can be performed.
-
An intimate mixture of the sample and an authentic reference standard of this compound (in approximately equal parts) is prepared.
-
The melting point of the mixture is determined using the same procedure as above.
-
If the sample is identical to the reference standard, the melting point of the mixture will not be depressed.
-
Role in Natural Product Synthesis: A Workflow Perspective
This compound is a valuable chiral building block, often referred to as a chiral synthon, in the total synthesis of complex, biologically active natural products. Its rigid, stereochemically defined structure allows for the introduction of specific chirality into a target molecule. The following diagram illustrates a generalized workflow for the utilization of such a chiral synthon in a multi-step synthesis.
Caption: Generalized workflow for the use of a chiral synthon in natural product synthesis.
Application in Drug Development: Leukotriene Synthesis
Leukotrienes are a group of inflammatory mediators derived from arachidonic acid.[7] Their biosynthesis is a key target for the development of anti-inflammatory drugs. The complex stereochemistry of leukotrienes necessitates the use of chiral building blocks in their total synthesis. This compound serves as a precursor to C4 chiral synthons that can be incorporated into the carbon skeleton of leukotrienes. The following diagram outlines the key stages of the leukotriene biosynthetic pathway, which synthetic chemists aim to replicate and modify.
References
- 1. gmp-sop-download.com [gmp-sop-download.com]
- 2. drugfuture.com [drugfuture.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. thinksrs.com [thinksrs.com]
- 5. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]
- 6. scribd.com [scribd.com]
- 7. Leukotrienes: their formation and role as inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 2,3-O-Isopropylidene-D-erythronolactone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,3-O-Isopropylidene-D-erythronolactone, a key chiral synthon in the synthesis of various natural products and pharmaceuticals. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining solubility, which can be adapted for specific laboratory requirements.
Core Concepts: Solubility of this compound
This compound presents as a white crystalline solid.[1] Its molecular structure, featuring both polar (lactone, ether) and non-polar (isopropylidene) groups, governs its solubility characteristics.
Qualitative Solubility Summary
-
High Solubility: The compound is generally described as soluble in most common organic solvents. Specific examples frequently cited include:
-
Low Solubility: It exhibits low solubility in water.[1]
This solubility profile is consistent with a molecule of its polarity, making it suitable for a wide range of organic reactions and purifications using non-aqueous solvent systems.
Quantitative Data
A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., g/100 mL or mol/L at specified temperatures) for this compound in various organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method | Reference |
| e.g., Ethanol | e.g., 25 | Data not available | Data not available | e.g., Shake-Flask | Internal Data |
| e.g., Chloroform | e.g., 25 | Data not available | Data not available | e.g., Shake-Flask | Internal Data |
| e.g., Acetone | e.g., 25 | Data not available | Data not available | e.g., Shake-Flask | Internal Data |
| e.g., Ethyl Acetate | e.g., 25 | Data not available | Data not available | e.g., Shake-Flask | Internal Data |
| e.g., Dichloromethane | e.g., 25 | Data not available | Data not available | e.g., Shake-Flask | Internal Data |
| e.g., Hexanes | e.g., 25 | Data not available | Data not available | e.g., Shake-Flask | Internal Data |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid in a solvent. The following is a generalized protocol that can be adapted for this compound.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or screw-cap flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or RI) or another suitable analytical instrument (e.g., Gas Chromatography, UV-Vis Spectrophotometer)
Procedure:
-
Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary.
-
Sample Preparation: Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The agitation speed should be vigorous enough to keep the solid suspended.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a solid compound in a solvent.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
References
Spectroscopic Data and Experimental Protocols for 2,3-O-Isopropylidene-D-erythronolactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-O-Isopropylidene-D-erythronolactone, a key chiral building block in organic synthesis. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound (Molecular Formula: C₇H₁₀O₄, Molecular Weight: 158.15 g/mol ).[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Chloroform-d (CDCl₃)
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available in search results |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific chemical shift and coupling constant values were not available in the aggregated search results. Researchers should refer to spectral databases such as SpectraBase for detailed peak lists.[1][4]
Infrared (IR) Spectroscopy
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Interpretation |
| Data not available in search results | C=O (Lactone) stretch |
| Data not available in search results | C-O stretch |
| Data not available in search results | C-H stretch |
Note: Specific peak values were not available in the aggregated search results. The interpretation is based on the known functional groups of the molecule.
Mass Spectrometry (MS)
Ionization Method: Gas Chromatography-Mass Spectrometry (GC-MS)
| m/z | Interpretation |
| 158 | [M]⁺ (Molecular Ion) |
| Data not available in search results | Fragment ions |
Note: The molecular ion peak corresponds to the molecular weight of the compound. A detailed fragmentation pattern was not available in the search results.[1]
Experimental Protocols
The following sections detail the generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube
-
Pipette
-
NMR Spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube.
-
Acquisition of ¹H NMR Spectrum:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
-
Acquisition of ¹³C NMR Spectrum:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR Spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount (1-2 mg) of this compound in an agate mortar.[5]
-
Add approximately 100-200 mg of dry KBr powder. The typical sample to KBr ratio is about 1:100.[5]
-
Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.[6][7]
-
Transfer the powder to a pellet die.
-
Press the powder under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.[6][8]
-
-
Background Spectrum: Place the KBr pellet holder (with a blank KBr pellet if necessary) in the FT-IR spectrometer and record a background spectrum.
-
Sample Spectrum: Place the sample pellet in the spectrometer and record the IR spectrum.
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Volatile organic solvent (e.g., dichloromethane, ethyl acetate)
-
GC-MS instrument with a suitable capillary column (e.g., non-polar)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent. The concentration should be in the range of 10-100 µg/mL.[9]
-
GC-MS System Setup:
-
Set the appropriate GC parameters, including injector temperature, oven temperature program (a temperature ramp to ensure separation of components), and carrier gas flow rate (typically helium).
-
Set the MS parameters, including ionization mode (typically Electron Ionization - EI at 70 eV), mass range to be scanned, and detector voltage.[10]
-
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC injector port.
-
Data Acquisition: The sample is vaporized and separated on the GC column. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.
-
Data Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks, which can be used to confirm the molecular weight and deduce structural information.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the molecular structure of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Molecular structure of this compound with key atoms.
References
- 1. This compound | C7H10O4 | CID 386843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glycodepot.com [glycodepot.com]
- 3. chemimpex.com [chemimpex.com]
- 4. spectrabase.com [spectrabase.com]
- 5. shimadzu.com [shimadzu.com]
- 6. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Properties and Applications of 2,3-O-Isopropylidene-D-erythronolactone (CAS 25581-41-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical substance identified by CAS number 25581-41-3, (-)-2,3-O-Isopropylidene-D-erythronolactone. It is a versatile chiral synthon derived from D-erythronolactone and is widely utilized in organic synthesis, particularly in carbohydrate chemistry and the development of biologically active molecules. This document consolidates its physicochemical properties, spectroscopic data, and reported biological activities. Detailed experimental protocols for its synthesis are provided, alongside visualizations of its synthetic pathway, proposed mechanism of action, and applications as a chiral building block.
Chemical Identification and Physicochemical Properties
2,3-O-Isopropylidene-D-erythronolactone is a white, crystalline solid.[1] It is characterized by a lactone structure with an isopropylidene group protecting the hydroxyl groups at the 2 and 3 positions, rendering it a valuable intermediate for stereoselective synthesis.[2][3] While it has a relatively low solubility in water, it is soluble in a variety of organic solvents such as ethanol, chloroform, and acetone.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 25581-41-3 |
| IUPAC Name | (3aR,6aR)-2,2-dimethyldihydrofuro[3,4-d][1][4]dioxol-4(3aH)-one[1] |
| Synonyms | (-)-2,3-O-Isopropylidene-D-erythronolactone, 2,3-O-isopropylidene-d-erythronolactol[1][5] |
| Molecular Formula | C₇H₁₀O₄[1] |
| InChI Key | WHPSMBYLYRPVGU-RFZPGFLSSA-N[6] |
| SMILES | CC1(C)O[C@@H]2COC(=O)[C@@H]2O1[6] |
| MDL Number | MFCD00134440[6] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 158.15 g/mol [1] |
| Appearance | White to off-white crystalline solid/powder[1][3] |
| Melting Point | 63-69 °C[1][6][7] |
| Optical Activity | [α]²⁰/D −118° (c = 1 in H₂O)[6] |
| Solubility | Low in water; Soluble in ethanol, chloroform, acetone[1] |
| Storage | Room temperature, keep dry and cool |
Synthesis and Characterization
The primary synthesis of this compound involves the acid-catalyzed cyclization of D-erythrose with acetone.[1] A well-documented, high-yield procedure published in Organic Syntheses details its preparation from D-isoascorbic acid (erythorbic acid).[6]
Experimental Protocol: Synthesis from D-Isoascorbic Acid
This protocol is adapted from Organic Syntheses, Coll. Vol. 7, p.294 (1990); Vol. 61, p.77 (1983).[6]
Materials:
-
D-Isoascorbic acid
-
Sodium carbonate
-
30% Hydrogen peroxide
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate
-
Anhydrous ether
-
Hexanes
Procedure:
-
Oxidative Degradation: A solution of D-isoascorbic acid in water is treated with sodium carbonate. The mixture is cooled, and 30% hydrogen peroxide is added dropwise, maintaining a low temperature. The reaction is exothermic. After the addition is complete, the mixture is stirred and then acidified, leading to vigorous evolution of carbon dioxide.
-
Solvent Removal: The water is removed under reduced pressure to obtain a solid residue of D-erythronolactone.
-
Acetonide Formation: The crude D-erythronolactone is suspended in anhydrous methanol and 2,2-dimethoxypropane. p-Toluenesulfonic acid monohydrate is added as a catalyst, and the slurry is stirred at room temperature for 18 hours under a nitrogen blanket.
-
Work-up: The reaction mixture is decanted into a cooled solution of triethylamine in anhydrous ether to neutralize the acid. The resulting mixture is filtered, and the solids are washed thoroughly with anhydrous ether.
-
Purification and Crystallization: The combined organic phases are concentrated under reduced pressure. The residue is dissolved in a minimal amount of hot ether, and hexanes are added to induce precipitation. The mixture is refrigerated to complete crystallization.
-
Isolation: The crystalline product is collected by suction filtration, washed with cold hexanes, and dried under high vacuum to yield this compound as a white solid.
Table 3: Spectroscopic Data for Characterization
| Spectrum Type | Data |
| ¹H NMR (100 MHz, CDCl₃) | δ: 1.37 (s, 3 H, C₂-CH₃), 1.46 (s, 3 H, C₂-CH₃), 4.42 (d, 2 H, J= 2, H₆), 4.75 (d, 1 H, J = 6, H₃ₐ), 4.89 (dt, 1 H, J = 6, J = 2, H₆ₐ) |
| IR (CHCl₃) | cm⁻¹: 1786 (γ-lactone C=O) |
Data sourced from Organic Syntheses procedure.
Caption: Synthesis workflow for this compound.
Biological Activities and Mechanism of Action
This compound has been reported to possess a range of biological properties, although detailed mechanistic studies are limited in publicly available literature. In vitro studies have indicated that it is relatively non-toxic with low cytotoxicity against various human cell lines.[1]
Table 4: Summary of Reported Biological Activities
| Activity | Description |
| Antimicrobial | Exhibits antifungal activity against several fungal species.[1] Also reported to have antibacterial activity against tuberculosis by binding to the adenosine (B11128) receptor in the bacterial cell membrane, which inhibits bacterial growth.[1][7] |
| Antiviral | Reported to have antiviral activity.[1] |
| Antitumor | Has shown antitumor activity in some studies.[1] |
| Anti-inflammatory | Possesses anti-inflammatory properties.[1] |
Proposed Antibacterial Mechanism of Action
It has been proposed that the antibacterial activity of this compound, particularly against tuberculosis, involves the inhibition of bacterial growth through interaction with the adenosine receptor.[1][7]
References
An In-depth Technical Guide to 2,3-O-Isopropylidene-D-erythronolactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-O-Isopropylidene-D-erythronolactone, a versatile chiral building block crucial in synthetic organic chemistry and drug development. This document details its chemical structure, physicochemical properties, and provides an in-depth experimental protocol for its synthesis. Furthermore, its significant applications as a chiral synthon in the total synthesis of complex natural products and pharmaceuticals are discussed. All quantitative data are presented in standardized tables for clarity and comparative analysis, and key processes are visualized through diagrams to facilitate understanding.
Introduction
This compound is a protected derivative of D-erythronolactone, a C4 carbohydrate. The isopropylidene group serves as a protecting group for the cis-diol functionality, enabling selective reactions at other positions of the molecule.[1] This feature, combined with its well-defined stereochemistry, makes it a valuable chiral pool starting material for the enantioselective synthesis of a wide array of bioactive molecules, including leukotrienes and pyrrolizidine (B1209537) alkaloids.[2] Its utility in medicinal chemistry is significant, as the stereochemical integrity of a molecule is often paramount to its biological activity.[1]
Molecular Structure and Properties
The fundamental structure of this compound consists of a γ-lactone ring fused with a 1,3-dioxolane (B20135) ring formed by the isopropylidene protection of the C2 and C3 hydroxyl groups of D-erythronolactone.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₄ | [2][3] |
| Molecular Weight | 158.15 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 67-69 °C | [2][3] |
| Optical Rotation | [α]²⁰/D -114° to -124° (c=2 in water) | [2][3] |
| CAS Number | 25581-41-3 | [2][3] |
| Purity | ≥ 99% (Assay) | [2] |
| Storage | Store at room temperature | [2] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound. The characteristic spectral data are summarized below.
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 4.89 (dd, J=5.7, 3.8 Hz, 1H), 4.76 (d, J=5.7 Hz, 1H), 4.50-4.39 (m, 2H), 1.49 (s, 3H), 1.41 (s, 3H) |
| ¹³C NMR | Refer to publicly available spectral databases for detailed assignments. |
| Infrared (IR) | Characteristic absorptions for C=O (lactone) and C-O stretching. |
| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z = 158.0579 |
Synthesis of this compound
Several synthetic routes to this compound have been reported, starting from various precursors such as L-rhamnose, D-ribose, D-ribonolactone, potassium D-glucuronate, D-glucose, and erythorbic acid.[2] The synthesis from erythorbic acid is a well-established and efficient method.
Experimental Protocol: Synthesis from Erythorbic Acid
The following protocol is adapted from a procedure published in Organic Syntheses.[2]
Materials and Equipment:
-
Erythorbic acid
-
Anhydrous sodium carbonate
-
30% Hydrogen peroxide
-
6 N Hydrochloric acid
-
Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate
-
Anhydrous magnesium sulfate
-
Anhydrous ether
-
Hexanes
-
Round-bottom flasks, stirrer, addition funnel, thermometer, rotary evaporator, filtration apparatus
Procedure:
-
Oxidative Cleavage: A solution of erythorbic acid (0.20 mol) in deionized water is cooled in an ice bath. Anhydrous sodium carbonate (0.40 mol) is added in portions. 31.3% aqueous hydrogen peroxide (0.45 mmol) is then added dropwise while maintaining the temperature. The reaction mixture is stirred and then heated to 42°C for 30 minutes.[2]
-
Work-up and Acidification: The excess peroxide is decomposed, and the mixture is filtered. The filtrate is acidified to pH 1 with 6 N hydrochloric acid.[2]
-
Isolation of D-erythronolactone (Intermediate): The acidic solution is concentrated under reduced pressure. The resulting solid residue contains D-erythronolactone.[2]
-
Acetonide Formation: To the crude D-erythronolactone, acetone, anhydrous magnesium sulfate, and 2,2-dimethoxypropane are added. The mixture is stirred, and p-toluenesulfonic acid monohydrate is added as a catalyst. The reaction is stirred at room temperature for 18 hours.[2]
-
Quenching and Extraction: The reaction is quenched by decanting into a cooled solution of triethylamine in anhydrous ether.[2]
-
Purification: The mixture is filtered, and the filtrate is concentrated. The residue is dissolved in a minimal amount of hot ether and then treated with hexanes to induce precipitation. The solid is collected by filtration, washed with hexanes, and dried under vacuum to yield this compound as a white solid.[2]
Applications in Drug Development and Organic Synthesis
This compound is a cornerstone in the synthesis of complex chiral molecules due to its inherent stereochemistry and the ability to selectively deprotect the hydroxyl groups.
Its applications include:
-
Total Synthesis of Natural Products: It has been instrumental as a starting material in the enantioselective synthesis of various natural products, including leukotrienes, which are inflammatory mediators, and pyrrolizidine alkaloids, a class of compounds with a wide range of biological activities.[2]
-
Pharmaceutical Development: The chiral nature of this lactone derivative makes it a valuable intermediate in the development of new drug candidates where specific stereoisomers are required for therapeutic efficacy.[2]
-
Carbohydrate Chemistry: It serves as a key building block in the synthesis of modified carbohydrates and glycosylated compounds, which are important in various biological processes.[2]
-
Biochemical Research: This compound is utilized in studies related to enzyme activity and carbohydrate metabolism.[2]
Conclusion
This compound is a highly valuable and versatile chiral synthon in modern organic chemistry. Its well-defined stereochemistry, coupled with the stability of the isopropylidene protecting group, provides a reliable platform for the construction of complex molecular architectures. The detailed synthetic protocol and comprehensive physicochemical data presented in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this important molecule in their scientific endeavors.
References
Chirality of 2,3-O-Isopropylidene-D-erythronolactone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-O-Isopropylidene-D-erythronolactone is a versatile chiral building block of significant interest in synthetic organic chemistry and drug development. Its rigid, stereochemically defined structure makes it an invaluable starting material for the enantioselective synthesis of complex natural products and pharmacologically active molecules. This technical guide provides a comprehensive overview of the chirality of this compound, including its stereochemical properties, methods for its characterization, and its application as a chiral synthon. Detailed experimental protocols for its synthesis and the determination of its optical activity are also presented.
Introduction
Chirality is a fundamental concept in drug development, as the stereochemistry of a molecule can profoundly influence its biological activity, pharmacology, and toxicology. Enantiomers of a chiral drug can exhibit different, and sometimes adverse, effects. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance. This compound, a derivative of D-erythronic acid, serves as a crucial C4 chiral building block.[1] Its locked bicyclic structure, arising from the protection of the vicinal diols with an isopropylidene group, provides a conformationally restricted framework that allows for highly stereoselective transformations at its other functional groups. This guide will delve into the key aspects of the chirality of this important synthetic intermediate.
Stereochemistry and Physicochemical Properties
The chirality of this compound originates from the stereocenters of the parent D-erythronolactone. The systematic IUPAC name, (3aR,6aR)-2,2-dimethyldihydrofuro[3,4-d][1][2]dioxol-4-one, unequivocally defines its absolute configuration.[3] The "D" designation in its common name refers to the configuration of the stereocenter furthest from the carbonyl group, analogous to D-glyceraldehyde.
The inherent chirality of this molecule is most directly observed through its optical activity, specifically its ability to rotate the plane of polarized light. The levorotatory nature of the D-enantiomer is indicated by the negative sign of its specific rotation.
Data Presentation
A summary of the key physicochemical and chiroptical properties of this compound is provided in Table 1.
| Property | Value |
| Molecular Formula | C₇H₁₀O₄ |
| Molecular Weight | 158.15 g/mol |
| CAS Number | 25581-41-3 |
| IUPAC Name | (3aR,6aR)-2,2-dimethyldihydrofuro[3,4-d][1][2]dioxol-4-one[3] |
| Melting Point | 67-69 °C[4] |
| Specific Rotation [α]D20 | -118° (c=1 in H₂O) |
| Appearance | White to off-white powder[5] |
| Solubility | Soluble in water and most organic solvents.[5] |
| SMILES | CC1(C)O[C@@H]2COC(=O)[C@@H]2O1 |
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
D-Erythronolactone
-
Acetone
-
p-Toluenesulfonic acid monohydrate
-
Anhydrous ether
-
Hexanes
-
6 N aqueous hydrochloric acid
Procedure:
-
To a stirred mixture of D-erythronolactone in acetone, add a catalytic amount of p-toluenesulfonic acid monohydrate at room temperature.
-
Stir the slurry under a nitrogen blanket at room temperature for 18 hours.
-
Cool a mixture of anhydrous ether and triethylamine in an ice bath to 5°C.
-
Decant the reaction mixture into the cold triethylamine solution. Rinse the residual solids with ether and decant into the triethylamine solution as well.
-
Acidify the combined filtrate and washes to pH 1 by the cautious addition of 6 N aqueous hydrochloric acid.
-
Concentrate the acidic solution using a rotary evaporator.
-
Dry the residue under vacuum to obtain the crude product.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate (B1210297) and add hexanes to precipitate the product.
-
Cool the mixture to 0°C to complete crystallization.
-
Filter the solid, wash with cold hexanes, and dry under high vacuum to yield this compound as a white solid.
Determination of Optical Rotation by Polarimetry
The chirality of this compound is confirmed by measuring its specific rotation using a polarimeter.
Equipment and Materials:
-
Polarimeter
-
Sodium lamp (D-line, 589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask
-
Analytical balance
-
This compound
-
Distilled water (or other suitable solvent)
Procedure:
-
Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up. Calibrate the instrument by measuring the optical rotation of a blank sample (the solvent to be used for the sample solution). The reading should be zero.[6]
-
Sample Preparation: Accurately weigh a sample of this compound (e.g., 100 mg) and dissolve it in a known volume of distilled water (e.g., 10 mL) in a volumetric flask to obtain a precise concentration (c, in g/mL).[6]
-
Measurement: Rinse the polarimeter cell with a small amount of the sample solution and then fill the cell, ensuring no air bubbles are present. Place the cell in the polarimeter.
-
Data Acquisition: Measure the observed optical rotation (α) of the sample solution. Record the temperature (T) at which the measurement is taken.
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using Biot's law:[2][7]
[α]DT = α / (l × c)
where:
-
[α]DT is the specific rotation at temperature T using the D-line of a sodium lamp.
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.
-
Visualization of Chirality and Synthetic Utility
Graphviz diagrams are provided to visualize the logical relationships and workflows discussed in this guide.
Caption: Workflow for the synthesis and chiral analysis of this compound.
Caption: Generalized synthetic pathway illustrating the use of this compound.
Applications in Drug Development and Natural Product Synthesis
This compound is a valuable chiral synthon for the synthesis of a variety of complex molecules. Its utility has been demonstrated in the total synthesis of natural products such as leukotrienes and pyrrolizidine (B1209537) alkaloids.[1] The defined stereochemistry of the lactone is transferred through subsequent reaction steps, allowing for the construction of multiple new stereocenters with high diastereoselectivity. This control over stereochemistry is critical in the development of single-enantiomer drugs, where the desired therapeutic effect is often associated with a specific stereoisomer. For instance, it has been employed in the convergent synthesis of hydroxylated indolizidines and the oxazole (B20620) segment of calyculin.
Conclusion
This compound is a chiral molecule of significant importance in stereoselective synthesis. Its well-defined absolute configuration, confirmed by its characteristic negative specific rotation, makes it an ideal starting material for the synthesis of complex chiral molecules. The experimental protocols for its synthesis and the determination of its optical activity are well-established. For researchers and professionals in drug development, a thorough understanding of the chirality of this and other chiral building blocks is essential for the rational design and synthesis of new, effective, and safe therapeutic agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 3. This compound | C7H10O4 | CID 386843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (-)-2,3-O-Isopropylidene- D -erythronolactone 98 25581-41-3 [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
- 6. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
stability and storage of 2,3-O-Isopropylidene-D-erythronolactone
An In-depth Technical Guide on the Stability and Storage of 2,3-O-Isopropylidene-D-erythronolactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile chiral building block utilized in the synthesis of various natural products and pharmaceutical intermediates.[1] Its stability during storage and handling is critical to ensure its purity, reactivity, and the integrity of subsequent synthetic steps. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, potential degradation pathways, and methodologies for its analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀O₄ | [2] |
| Molecular Weight | 158.15 g/mol | [2][3] |
| Appearance | White to off-white solid, powder, or crystal | [1][2] |
| Melting Point | 67-69 °C | [4] |
| Solubility | Soluble in most organic solvents; low solubility in water | [1][3] |
| Purity (Typical) | >98.0% (by GC) | [5][6] |
Stability and Storage
General Stability
This compound is generally considered a stable compound under normal and ambient conditions.[1][2][4][5] Multiple supplier safety data sheets (SDS) confirm that it is chemically stable at room temperature and not prone to hazardous polymerization or reactions under normal processing.[2]
Recommended Storage Conditions
To maintain its long-term integrity, the following storage conditions are recommended. These are summarized in Table 2.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Reference(s) |
| Temperature | Room temperature (some sources specify 10-25 °C) | [4][7][8] |
| Atmosphere | Store in a dry, well-ventilated place. | [2][9] |
| Container | Keep in a tightly closed container. | [2][9] |
| Incompatibles | Avoid strong oxidizing agents, excess heat, and incompatible products. | [2][4][5] |
Potential Degradation Pathways
The structure of this compound contains two key functional groups susceptible to degradation: a γ-lactone ring and an isopropylidene acetal (B89532). The primary degradation pathway is hydrolysis.
-
Acid-Catalyzed Hydrolysis: The isopropylidene group (acetal) is highly susceptible to acid-catalyzed hydrolysis, which would lead to the removal of this protecting group to yield D-erythronolactone. The lactone ring itself can also undergo acid-catalyzed hydrolysis, although this typically requires more stringent conditions.
-
Base-Catalyzed Hydrolysis: The γ-lactone is susceptible to hydrolysis under basic conditions, which would open the ring to form the corresponding carboxylate salt of erythronic acid. The acetal group is generally stable under basic conditions.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. osti.gov [osti.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. web.vscht.cz [web.vscht.cz]
The Genesis of a Chiral Synthon: A Technical Guide to the Discovery and History of 2,3-O-Isopropylidene-D-erythronolactone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of 2,3-O-Isopropylidene-D-erythronolactone, a pivotal chiral building block in modern organic synthesis. Valued for its stereochemical integrity and versatile reactivity, this lactone derivative has played a significant role in the construction of complex, biologically active molecules. This document provides a comprehensive overview of its historical context, key synthetic methodologies with detailed experimental protocols, and a summary of its physicochemical properties.
Introduction: A Versatile Tool in Asymmetric Synthesis
This compound is a protected derivative of D-erythronolactone, a four-carbon sugar acid. The introduction of the isopropylidene group serves to protect the cis-diol functionality at the C-2 and C-3 positions, allowing for selective chemical transformations at other sites of the molecule. This strategic protection has made it an invaluable chiral synthon, particularly in the total synthesis of natural products such as leukotrienes and pyrrolizidine (B1209537) alkaloids. Its rigid, bicyclic structure provides a well-defined stereochemical framework that chemists can exploit to introduce new chiral centers with high diastereoselectivity.
Historical Development: A Timeline of Discovery
The journey to the widespread use of this compound is rooted in the foundational work of carbohydrate chemistry in the early 20th century. The timeline below outlines the key developments that led to its synthesis and application.
The synthesis of the parent compound, D-erythronolactone, was a critical precursor. Early work by Glattfeld and Forbrich in 1934, followed by Jelinek and Upson in 1938, laid the groundwork for accessing this C4 sugar lactone. The strategic use of the isopropylidene protecting group in carbohydrate chemistry was significantly advanced by the work of Baer and Fischer in 1939 with their synthesis of 2,3-O-isopropylidene-D-glyceraldehyde. This set the stage for the application of this protecting group to other small sugar derivatives, including D-erythronolactone, leading to the versatile chiral synthon used today.
Synthetic Methodologies and Experimental Protocols
This compound has been synthesized from a variety of starting materials. The following sections detail the experimental protocols for some of the most significant synthetic routes.
Synthesis from D-Erythronic Acid (via Erythorbic Acid)
This is a widely cited and reliable method, detailed in Organic Syntheses. It involves the oxidative cleavage of erythorbic acid to form D-erythronolactone, which is then protected as its isopropylidene acetal.
Experimental Workflow:
Detailed Protocol:
-
Step 1: Preparation of D-Erythronolactone from Erythorbic Acid
-
A solution of erythorbic acid (35.2 g, 0.20 mol) in deionized water (500 mL) is cooled in an ice bath.
-
Anhydrous sodium carbonate (42.4 g, 0.40 mol) is added in portions.
-
Aqueous hydrogen peroxide (31.3%, 44 mL, 0.45 mol) is added dropwise, maintaining the temperature below 20°C.
-
The reaction mixture is then heated to 42°C for 30 minutes.
-
Excess peroxide is decomposed by the addition of activated carbon (Norit A), and the mixture is heated on a steam bath.
-
The hot solution is filtered, and the filtrate is acidified to pH 1 with 6 N hydrochloric acid.
-
The solution is concentrated in vacuo to yield a solid residue containing D-erythronolactone.[1]
-
-
Step 2: Preparation of this compound
-
To the crude D-erythronolactone residue is added acetone (175 mL) and anhydrous magnesium sulfate (B86663) (50 g).
-
2,2-Dimethoxypropane (350 mL, 2.85 mol) is added, followed by p-toluenesulfonic acid monohydrate (0.42 g, 0.0022 mol).
-
The mixture is stirred at room temperature for 18 hours under a nitrogen atmosphere.
-
The reaction mixture is then decanted into a cold solution of triethylamine (B128534) (61.3 mL, 0.44 mol) in anhydrous ether (500 mL).
-
The resulting precipitate is filtered off, and the filtrate is concentrated.
-
The residue is dissolved in hot ethyl acetate (B1210297) and then treated with hexanes to induce crystallization.
-
The product is collected by filtration and dried under vacuum to yield this compound as a white solid.[1]
-
Synthesis from L-Rhamnose
An alternative route utilizes the oxidative degradation of a protected L-rhamnose derivative. This method provides access to the enantiomeric L-series and, by extension, the D-series from the corresponding D-sugar.
Experimental Workflow:
Detailed Protocol (Generalized):
-
Step 1: Acetonide Formation L-Rhamnose is treated with acetone in the presence of an acid catalyst (e.g., hydrogen chloride) to selectively form 2,3-O-isopropylidene-β-L-rhamnose.[2]
-
Step 2: Reduction The anomeric carbon is reduced, typically with sodium borohydride, to yield the corresponding glycitol.[3]
-
Step 3: Oxidative Cleavage The resulting diol is cleaved with an oxidizing agent such as sodium periodate (B1199274) to yield 2,3-O-isopropylidene-L-erythrose.[3]
-
Step 4: Oxidation to the Lactone The resulting erythrose derivative can be oxidized to the corresponding erythronolactone.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀O₄ | [4] |
| Molecular Weight | 158.15 g/mol | [4] |
| Melting Point | 65.5–69 °C | [1] |
| Appearance | White solid | [1] |
| Optical Rotation [α]²⁵_D_ | -113.8° (c 1.11, H₂O) | [1] |
| Optical Rotation [α]²⁰_D_ | -118° (c 1, H₂O) |
Table 2: Spectroscopic Data
| Technique | Key Features |
| ¹H NMR (CDCl₃) | δ (ppm): 4.8-4.9 (m, 1H), 4.6-4.7 (m, 1H), 4.3-4.5 (m, 2H), 1.45 (s, 3H), 1.35 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 174.5, 113.5, 76.0, 75.5, 65.0, 26.5, 25.0 |
| IR (KBr) | ν (cm⁻¹): ~1780 (C=O, lactone), ~1380, 1370 (gem-dimethyl) |
Conclusion
This compound has a rich history rooted in the fundamental principles of carbohydrate chemistry. Its development as a key chiral synthon is a testament to the ingenuity of chemists in harnessing the stereochemical information inherent in natural products. The synthetic routes detailed in this guide provide reliable and scalable methods for its preparation, ensuring its continued availability to the research community. As the demand for enantiomerically pure pharmaceuticals and complex molecules grows, the importance of such well-defined chiral building blocks will undoubtedly continue to increase.
References
The Natural Occurrence of Erythronolactone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythronolactone derivatives, and more broadly, lactone-containing natural products, represent a diverse and significant class of secondary metabolites with a wide array of biological activities. While the direct natural occurrence of simple erythronolactone derivatives is not extensively documented, several structurally related and biosynthetically relevant lactones are produced by a variety of organisms, particularly fungi and bacteria. These compounds, including butenolides like asperlactone (B158665) and polyketide-derived macrolactones such as erythronolide B, serve as crucial precursors to medicinally important molecules and exhibit intrinsic bioactivities, including antimicrobial and cytotoxic effects. This technical guide provides a comprehensive overview of the natural occurrence of these relevant lactone derivatives, detailing their sources, biosynthetic pathways, methods for isolation and characterization, and known biological activities.
Introduction
Lactones are cyclic esters that are widespread in nature and contribute to the flavor and aroma of many foods and beverages. Beyond these sensory roles, many naturally occurring lactones possess potent biological activities, making them a focal point for drug discovery and development.[1][2] This guide focuses on compounds that are structurally or biosynthetically related to a four-carbon lactone core, exemplified by fungal metabolites like asperlactone, patulin (B190374), and penicillic acid, as well as the more complex macrolactone precursor, erythronolide B. These compounds are all products of polyketide biosynthesis, a versatile pathway responsible for a vast number of natural products.[1][3]
Fungal Lactone Derivatives
Fungi, particularly species of Aspergillus and Penicillium, are prolific producers of a diverse range of lactone-containing secondary metabolites.[1][4][5] These compounds often exhibit significant biological activities, including antimicrobial and cytotoxic properties.
Asperlactone
Asperlactone is a butenolide, a class of lactones with a four-carbon heterocyclic ring structure, that has been isolated from several species of the genus Aspergillus.[1][6] It is a polyketide-derived metabolite with reported antifungal and antibacterial activities.[1]
Table 1: Fungal Strains Reported to Produce Asperlactone
| Fungal Species | Source/Host of Isolation |
| Aspergillus ochraceus | Environmental contamination sample, apple-packing house; Rhizospheric soil of Bruguiera gymnorrhiza |
| Aspergillus melleus | Not specified |
| Aspergillus westerdijkiae | Not specified |
| Aspergillus phoenicis | Not specified |
| Aspergillus creber | Not specified |
| Aspergillus ochraceopetaliformis | Not specified |
Patulin
Patulin is a mycotoxin produced by several species of Aspergillus, Penicillium, and Byssochlamys.[2][7] It is commonly found in rotting apples and apple products and is known for its toxicity.[2] Its biosynthesis from 6-methylsalicylic acid has been extensively studied.[2][4]
Penicillic Acid
Penicillic acid is another mycotoxin produced by various Penicillium and Aspergillus species.[5][8] It exhibits antibacterial properties but is too toxic for therapeutic use.[5]
Bacterial Macrolide Precursors: Erythronolide B
Erythronolide B is a 14-membered macrolactone that serves as the aglycone core of the antibiotic erythromycin (B1671065).[9][10][11] It is a complex polyketide synthesized by the bacterium Saccharopolyspora erythraea.[12][13] The study of erythronolide B and its biosynthesis has been pivotal in understanding polyketide synthesis and has opened avenues for the combinatorial biosynthesis of novel antibiotics.[9][14]
Table 2: Producer Organism and Biological Role of Erythronolide B
| Producer Organism | Compound Class | Biological Role |
| Saccharopolyspora erythraea | Polyketide Macrolactone | Precursor to the antibiotic erythromycin |
Biosynthesis of Lactone Derivatives
The biosynthesis of these lactone-containing natural products is primarily achieved through the polyketide pathway. This involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and propionyl-CoA, by large multifunctional enzymes known as polyketide synthases (PKSs).
Asperlactone Biosynthetic Pathway
The proposed biosynthesis of asperlactone begins with the formation of a polyketide chain by a PKS. This is followed by a series of modifications including cyclization, oxidation, and rearrangement to form the final butenolide structure. Key proposed intermediates include 6-methylsalicylic acid (6-MSA) and a diepoxide.[1][3]
Patulin Biosynthetic Pathway
The biosynthesis of patulin is a well-characterized pathway that starts from 6-methylsalicylic acid. The pathway involves approximately 10 enzymatic steps, including decarboxylation, hydroxylations, and cyclizations, to yield the final toxic metabolite.[4][7][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Patulin - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis of fungal metabolites: asperlactone and its relationship to other metabolites of Aspergillus melleus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Biosynthesis and Toxicological Effects of Patulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Asperlactone | C9H12O4 | CID 156698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biosynthesis and toxicological effects of patulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Penicillic acid - Wikipedia [en.wikipedia.org]
- 9. Biological conversion of erythronolide B, an intermediate of erythromycin biogenesis, into new "hybrid" macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (-)-Erythronolide B | C21H38O7 | CID 441113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (Solved) - Erythronolide B is the biological precursor of erythromycin, a b.... - (1 Answer) | Transtutors [transtutors.com]
- 12. Erythronolide synthase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
- 15. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Biological Activity of 2,3-O-Isopropylidene-D-erythronolactone
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the currently available information on the biological activity of 2,3-O-Isopropylidene-D-erythronolactone. It is important to note that while there are claims regarding its biological effects, detailed studies with comprehensive quantitative data on the parent compound are limited. Much of its recognized value lies in its role as a versatile chiral building block in the synthesis of more complex, biologically active molecules.[1] This guide provides an overview of the reported activities and offers standardized experimental protocols for its potential biological evaluation.
Introduction
This compound is a chiral molecule widely utilized in organic synthesis.[1] Its rigid, protected structure makes it a valuable starting material for the stereoselective synthesis of various carbohydrate derivatives and natural products.[1] While primarily known as a synthetic intermediate, there are indications of its potential for direct biological activity, including antimicrobial and cytostatic effects. This guide aims to consolidate the existing, albeit limited, information on these activities and provide a framework for its further investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 25581-41-3 | |
| Molecular Formula | C₇H₁₀O₄ | |
| Molecular Weight | 158.15 g/mol | |
| Melting Point | 67-69 °C | |
| Optical Activity | [α]20/D −118° (c = 1 in H₂O) | |
| Appearance | White to off-white powder | [1] |
Reported Biological Activities
The primary literature on the specific biological activities of this compound is sparse. However, some sources suggest potential in the following areas:
3.1. Antibacterial Activity
3.2. Antiviral, Anti-inflammatory, and Antitumor Activities
General statements in some technical documents suggest that this compound may have anti-inflammatory, antiviral, and antitumor activities. These claims are not yet substantiated by published, data-rich studies. The antiviral potential of related isopropylidene-protected nucleosides has been explored, suggesting that the isopropylidene moiety can be a feature in biologically active molecules.[3][4] Similarly, derivatives of other complex molecules containing an isopropylidene group have been investigated for cytotoxic and anti-inflammatory effects.[5]
Quantitative Data on Biological Activity
As of the last update, there is a lack of publicly available, quantitative data from dose-response studies on this compound. For the benefit of researchers looking to investigate this compound, the following tables provide a template for how such data could be presented.
Table 2: Hypothetical Antibacterial Activity of this compound
| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Mycobacterium tuberculosis H37Rv | Data Not Available | Data Not Available |
| Staphylococcus aureus ATCC 29213 | Data Not Available | Data Not Available |
| Escherichia coli ATCC 25922 | Data Not Available | Data Not Available |
Table 3: Hypothetical Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) |
| A549 (Human Lung Carcinoma) | Data Not Available |
| MCF-7 (Human Breast Adenocarcinoma) | Data Not Available |
| HepG2 (Human Liver Carcinoma) | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments that could be used to validate the potential biological activities of this compound.
5.1. Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
This protocol is adapted from standard methods for assessing the in vitro activity of compounds against M. tuberculosis.[6]
-
Culture Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.
-
Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions are made in 7H9 broth in a 96-well microplate.
-
Inoculation: The bacterial culture is diluted to a final concentration of approximately 5 x 10⁵ CFU/mL, and 100 µL is added to each well of the microplate containing the compound dilutions.
-
Incubation: The plate is incubated at 37°C for 7 days.
-
Assessment of Inhibition: After incubation, 30 µL of a resazurin-based indicator solution is added to each well, and the plate is incubated for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
5.2. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on mammalian cell lines.
-
Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Stock solutions of this compound are prepared in DMSO and serially diluted in cell culture medium. The cells are treated with these dilutions for 48-72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
5.3. Adenosine (B11128) Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to investigate the interaction of the compound with human adenosine receptors, a potential mechanism for its claimed anti-tuberculosis activity.[7][8]
-
Membrane Preparation: Membrane homogenates from cells expressing the human adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, A₃) are prepared.
-
Assay Buffer: A suitable buffer is prepared for each receptor subtype, typically containing Tris-HCl, MgCl₂, and EDTA.
-
Competitive Binding: The cell membranes are incubated with a specific radioligand for the target receptor (e.g., [³H]DPCPX for A₁) and varying concentrations of this compound.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding is calculated for each concentration of the test compound, and the Ki (inhibition constant) is determined.
Visualizations of Workflows and Pathways
6.1. Experimental Workflow for Antimicrobial Activity Screening
References
- 1. chemimpex.com [chemimpex.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and Anti-Inflammatory Activity of 3,19-Isopropylidene-/Arylidene-Andrographolide Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Microbiologic and Pharmacologic Evaluation of Experimental Compounds against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Anti-inflammatory Properties of Isopropylidene-Protected Lactones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-inflammatory properties of isopropylidene-protected lactones. It delves into the synthesis, in vitro and in vivo activities, and mechanisms of action of key compounds, with a focus on quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.
Introduction: The Therapeutic Potential of Isopropylidene-Protected Lactones
Lactones, cyclic esters found in a variety of natural and synthetic compounds, have garnered significant attention for their diverse pharmacological activities. Among these, their anti-inflammatory potential is particularly noteworthy. The introduction of an isopropylidene protecting group, forming an acetal (B89532) with vicinal diols, can modulate the parent molecule's physicochemical properties, such as lipophilicity and stability, which in turn can influence its biological activity and pharmacokinetic profile. This guide focuses on two prominent examples: derivatives of andrographolide (B1667393) and shikimic acid, showcasing the therapeutic promise of this structural motif.
Featured Isopropylidene-Protected Lactones and their Anti-inflammatory Activity
Isopropylidene-Andrographolide Analogs
Andrographolide, a labdane (B1241275) diterpenoid lactone, is the principal bioactive component of Andrographis paniculata, a plant with a long history of use in traditional medicine for treating inflammatory conditions.[1] The protection of its 3,19-hydroxyl groups as an isopropylidene acetal has been explored to create analogs with potentially improved anti-inflammatory profiles.
3,4-Oxo-isopropylidene-shikimic acid (ISA)
Shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms, has served as a scaffold for the development of bioactive molecules. An analog, 3,4-oxo-isopropylidene-shikimic acid (ISA), has demonstrated significant anti-inflammatory, analgesic, and antioxidant properties.[2]
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of these compounds have been quantified through various in vitro and in vivo assays. The following tables summarize the key findings for easy comparison.
Table 1: In Vitro Anti-inflammatory Activity of Isopropylidene-Andrographolide Analogs
| Compound | Assay | Cell Line | Stimulant | IC50 Value (μM) | Reference |
| Analog 2a | Nitric Oxide (NO) Inhibition | RAW264.7 Macrophages | LPS | 0.34 ± 0.02 | [3] |
| Other Analogs (2b-d, 2f, 3a, 4a, 4h) | Nitric Oxide (NO) Inhibition | RAW264.7 Macrophages | LPS | Not specified, but evaluated | [3] |
Table 2: In Vivo Anti-inflammatory Activity of 3,4-Oxo-isopropylidene-shikimic acid (ISA)
| Animal Model | Assay | Doses (mg/kg, p.o.) | Maximum Inhibition (%) | Reference |
| Mice | Xylene-induced Ear Edema | 60, 120, 240 | 31.4 | [2] |
| Rats | Carrageenan-induced Paw Edema | 50, 120, 200 | 51.0 | [2] |
| Rats | Cotton Pellet-induced Granuloma | 50, 120, 200 | 24.0 | [2] |
Table 3: Effect of ISA on Inflammatory Mediators in Carrageenan-Induced Paw Edema in Rats
| Mediator | Dose (mg/kg, p.o.) | Reduction (%) | Reference |
| Prostaglandin E2 (PGE2) | 100 | Not specified | [2] |
| 200 | 15.6 | [2] | |
| Malondialdehyde (MDA) | 100 | 20.8 | [2] |
| 200 | 27.6 | [2] |
Detailed Experimental Protocols
Synthesis of Isopropylidene-Protected Lactones
4.1.1. General Procedure for the Synthesis of 14-Acetyl-3,19-isopropylidene andrographolide:
A general synthetic scheme involves the reaction of andrographolide with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst to form the isopropylidene acetal. Subsequent acetylation of the C-14 hydroxyl group can be achieved using acetic anhydride.[4]
4.1.2. Preparation of 3,4-O-isopropylidene shikimic acid from Mango Kernels:
A method has been described for the extraction and purification of 3,4-O-isopropylidene shikimic acid from mango kernels. The process involves microwave-assisted extraction, decolorization, crystallization, and purification using macroporous adsorption resin.[5]
In Vitro Anti-inflammatory Assay
4.2.1. Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW264.7 Macrophages (Griess Assay):
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere for 24 hours.[6]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response, and the plates are incubated for a further 24 hours.
-
Nitrite Measurement:
-
An aliquot of the cell culture supernatant is transferred to a new 96-well plate.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to each well.[6]
-
After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
In Vivo Anti-inflammatory Assay
4.3.1. Carrageenan-Induced Paw Edema in Rodents:
This is a standard model for evaluating acute inflammation.
-
Animals: Male or female rats or mice are used. They are typically fasted overnight before the experiment with free access to water.[2]
-
Grouping and Dosing: Animals are divided into control and treatment groups. The test compounds are administered orally (p.o.) or via other appropriate routes. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: Approximately 30-60 minutes after compound administration, a sub-plantar injection of a 1% carrageenan solution in saline is made into the right hind paw of each animal.[7][8]
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at specific time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[2]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of these lactones are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Andrographolide has been shown to inhibit NF-κB activation.[9][10] This inhibition can occur through various mechanisms, including the covalent modification of cysteine residues on NF-κB subunits, which prevents their binding to DNA.[9] The isopropylidene group may enhance the cell permeability and bioavailability of the andrographolide scaffold, thereby facilitating its interaction with intracellular targets in the NF-κB pathway. Similarly, ISA has been shown to modulate the IκBα/NF-κB p65 expression in a model of colitis.
Caption: Simplified NF-κB signaling pathway and points of inhibition by isopropylidene-protected lactones.
Modulation of the MAPK Signaling Pathway
The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Andrographolide has been shown to suppress the phosphorylation of ERK1/2, JNK, and p38 in LPS-stimulated macrophages, thereby inhibiting the downstream inflammatory cascade.[10] The isopropylidene modification may influence the interaction of the lactone with upstream activators or the kinases themselves.
Caption: Overview of the MAPK signaling pathways and potential inhibitory actions of isopropylidene-protected lactones.
Conclusion and Future Directions
Isopropylidene-protected lactones, exemplified by derivatives of andrographolide and shikimic acid, represent a promising class of anti-inflammatory agents. Their efficacy in both in vitro and in vivo models, coupled with their ability to modulate key inflammatory signaling pathways, underscores their therapeutic potential. The isopropylidene moiety serves as a valuable tool for modifying the physicochemical and pharmacokinetic properties of parent lactones, potentially leading to enhanced activity and improved drug-like characteristics.
Future research in this area should focus on:
-
Expansion of the Chemical Space: Synthesis and evaluation of a broader range of isopropylidene-protected lactones from diverse structural classes.
-
Detailed Mechanistic Studies: Elucidation of the specific molecular targets within the NF-κB and MAPK pathways that are modulated by these compounds.
-
Structure-Activity Relationship (SAR) Studies: Systematic investigation of how modifications to both the lactone core and the protecting group influence anti-inflammatory activity.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive assessment of the absorption, distribution, metabolism, excretion, and safety of lead compounds to guide further development.
By addressing these areas, the full therapeutic potential of isopropylidene-protected lactones as novel anti-inflammatory drugs can be realized.
References
- 1. cn.aminer.org [cn.aminer.org]
- 2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 3. Cytotoxic and Anti-Inflammatory Activity of 3,19-Isopropylidene-/Arylidene-Andrographolide Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A method for preparing 3,4-o-isopropylidene shikimic acid from mango core - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. inotiv.com [inotiv.com]
- 9. Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Antiviral Potential of 2,3-O-Isopropylidene-D-erythronolactone: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the antiviral potential of the chiral building block, 2,3-O-Isopropylidene-D-erythronolactone. While direct quantitative antiviral data for this specific compound is limited in publicly available literature, its structural motif is found in derivatives exhibiting antiviral activity, suggesting a promising avenue for further investigation. This document provides a summary of its known properties, highlights the antiviral activity of related compounds, and offers detailed experimental protocols to facilitate the exploration of its therapeutic potential.
Core Compound Profile
This compound is a stable, chiral lactone derivative of D-erythrose. Its key physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₇H₁₀O₄ |
| Molecular Weight | 158.15 g/mol |
| CAS Number | 25581-41-3 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 67-69 °C |
| Solubility | Soluble in most organic solvents, low solubility in water |
| Optical Activity | [α]20/D −118°, c = 1 in H₂O |
Antiviral Potential: An Indirect Assessment
Antiviral Activity of a Nucleoside Derivative
A notable example is the anti-HIV-1 activity of 2′,3′-isopropylidene-5-iodouridine , a nucleoside analog incorporating the 2,3-O-isopropylidene moiety. Studies have shown that this compound can inhibit HIV-1 replication, suggesting that the protected ribose ring, a feature derived from this compound, is compatible with antiviral activity and may enhance cellular uptake or metabolic stability.
Antiviral Activity of a Butene Lactone Derivative
Furthermore, research on butene lactone derivatives, which share a core lactone ring structure, has demonstrated antiviral activity against influenza A virus. This indicates that the lactone functional group can be a key pharmacophore in the design of antiviral agents.
Due to the absence of direct quantitative antiviral data for the title compound, a data table for its specific activity cannot be provided at this time. Researchers are encouraged to utilize the protocols outlined in this guide to generate such data.
Experimental Protocols for Antiviral Evaluation
To facilitate the investigation of the antiviral potential of this compound, this section provides detailed methodologies for key in vitro antiviral assays.
General Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing the antiviral activity of a test compound.
Cytotoxicity Assay
Objective: To determine the concentration of the compound that is toxic to the host cells (50% cytotoxic concentration, CC₅₀).
Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero, MDCK, A549) at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Dilution: Prepare a series of dilutions of this compound in cell culture medium.
-
Treatment: Remove the growth medium from the cells and add the compound dilutions. Include a "cells only" control (no compound).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT or MTS assay.
-
Data Analysis: Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Cytopathic Effect (CPE) Inhibition Assay
Objective: To determine the concentration of the compound that inhibits the virus-induced cell death by 50% (50% effective concentration, EC₅₀).
Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare dilutions of the test compound. Prepare a virus stock at a concentration that will cause significant CPE within 48-72 hours.
-
Infection and Treatment: Infect the cells with the virus. After a 1-hour adsorption period, remove the virus inoculum and add the compound dilutions. Include "virus only" (no compound) and "cells only" (no virus, no compound) controls.
-
Incubation: Incubate the plate until significant CPE is observed in the "virus only" control wells.
-
CPE Quantification: Stain the cells with a dye such as crystal violet or neutral red. The amount of dye retained is proportional to the number of viable cells.
-
Data Analysis: Calculate the EC₅₀ value by plotting the percentage of CPE inhibition against the compound concentration. The Selectivity Index (SI = CC₅₀/EC₅₀) can then be calculated to assess the therapeutic window of the compound.
Plaque Reduction Assay
Objective: To more accurately quantify the inhibition of viral infectivity by measuring the reduction in the number of viral plaques.
Protocol:
-
Cell Seeding: Seed 6- or 12-well plates with a suitable host cell line to form a confluent monolayer.
-
Infection: Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing different concentrations of the test compound.
-
Incubation: Incubate the plates until plaques are visible.
-
Plaque Visualization and Counting: Fix and stain the cells to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. Determine the IC₅₀ value (the concentration that reduces the plaque number by 50%).
Virus Yield Reduction Assay
Objective: To determine the effect of the compound on the production of new infectious virus particles.
Protocol:
-
Cell Seeding and Infection: Seed cells in a suitable format (e.g., 24-well plates) and infect with the virus at a known multiplicity of infection (MOI).
-
Treatment: After viral adsorption, add fresh medium containing different concentrations of the test compound.
-
Incubation: Incubate for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting: Collect the supernatant (and/or cell lysate) at the end of the incubation period.
-
Titration of Progeny Virus: Determine the titer of infectious virus in the harvested samples using a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay.
-
Data Analysis: Compare the viral titers from the compound-treated wells to the "virus only" control to determine the extent of viral yield reduction.
Potential Mechanisms of Action and Relevant Signaling Pathways
While the specific mechanism of action for this compound is unknown, lactone-containing compounds have been reported to modulate various cellular pathways. The following signaling pathways are critical in the host antiviral response and could be potential targets for this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory and immune response to viral infections. Many viruses manipulate this pathway to their advantage. A compound that modulates NF-κB signaling could have antiviral effects.
Interferon Signaling Pathway
Interferons (IFNs) are critical cytokines that induce an antiviral state in cells. The JAK-STAT pathway is central to the cellular response to IFNs.
Conclusion and Future Directions
This compound represents an intriguing starting point for the development of novel antiviral agents. While direct evidence of its antiviral efficacy is currently lacking, its structural relationship to known antiviral compounds warrants a thorough investigation. The experimental protocols and pathway diagrams provided in this technical guide are intended to equip researchers with the necessary tools to undertake a systematic evaluation of this compound's antiviral potential. Future research should focus on generating comprehensive in vitro antiviral screening data, followed by mechanistic studies to identify its cellular targets and modulated pathways. Such efforts will be crucial in determining the true therapeutic potential of this compound and its derivatives in the fight against viral diseases.
References
Methodological & Application
Application Note: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone
Introduction
2,3-O-Isopropylidene-D-erythronolactone is a valuable chiral building block in organic synthesis. Its rigid, polyfunctional C4 structure, derived from the inexpensive chiral pool, makes it an essential synthon for the total synthesis of various natural products, including leukotrienes and pyrrolizidine (B1209537) alkaloids.[1] The isopropylidene group serves as a protecting group for the cis-diol of D-erythronolactone, allowing for selective modification at other positions. This application note provides a detailed protocol for the synthesis of this compound, beginning with the conceptual oxidation of D-erythrose to D-erythronolactone, followed by a well-established acid-catalyzed acetonation.
Reaction Principle
The synthesis is a two-step process. First, D-erythrose, an aldose, is oxidized using a mild oxidizing agent to form D-erythronolactone. Aldoses can be oxidized to their corresponding aldonic acids, which readily cyclize to form more stable γ- or δ-lactones.[2] In the second step, the resulting D-erythronolactone is treated with an acetone (B3395972) equivalent, such as 2,2-dimethoxypropane, in the presence of an acid catalyst. This reaction selectively protects the vicinal cis-hydroxyl groups at the C2 and C3 positions, yielding the target product, this compound.[1]
Experimental Protocols
Materials and Reagents
-
D-Erythrose
-
Mild Oxidizing Agent (e.g., Bromine water)
-
Acetone (reagent grade)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Ether
-
Hexanes
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Protocol 1: Oxidation of D-Erythrose to D-Erythronolactone (Conceptual)
This protocol describes a general method for the oxidation of an aldose to an aldonolactone. The crude D-erythronolactone obtained can be used directly in the next step.
-
Dissolve D-erythrose in water.
-
Slowly add a mild oxidizing agent, such as bromine water, while stirring at room temperature. The reaction progress can be monitored by the disappearance of the bromine color.
-
Upon completion, neutralize the excess acid formed during the reaction.
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield crude D-erythronolactone. This intermediate can often be isolated by trituration with a suitable solvent like ethyl acetate.[1]
Protocol 2: Synthesis of this compound
This detailed protocol is adapted from a procedure published in Organic Syntheses and assumes the starting material is D-erythronolactone.[1]
-
Preparation: To a flask containing the crude D-erythronolactone (0.40 mol equivalent), add 175 mL of acetone, 50 g of anhydrous, powdered magnesium sulfate, and 350 mL (2.85 mol) of 2,2-dimethoxypropane.[1]
-
Catalysis: To the stirred mixture, add 0.42 g (0.0022 mol) of p-toluenesulfonic acid monohydrate at room temperature under a nitrogen atmosphere.[1]
-
Reaction: Stir the slurry at room temperature for 18 hours.
-
Quenching: In a separate 2-L flask, cool a mixture of 500 mL of anhydrous ether and 61.3 mL (0.44 mol) of triethylamine to 5°C in an ice bath. Decant the reaction mixture into this cold triethylamine solution to quench the acid catalyst. Rinse the residual solids with 60 mL of ether and add it to the quench solution.[1]
-
Work-up: Stir the resulting mixture at 5°C for 10 minutes and then filter with suction. Wash the collected solid with two 100-mL portions of ether.
-
Extraction: Transfer the combined filtrate to a separatory funnel and wash sequentially with two 200-mL portions of a pH 7.0 phosphate (B84403) buffer, one 200-mL portion of water, and one 200-mL portion of saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator at 35°C.
-
Purification: Dissolve the resulting pale-yellow oil in 100 mL of ether and heat on a steam bath to 35°C. Add 225 mL of hexanes to precipitate the product.[1]
-
Isolation: Refrigerate the mixture at 0°C for at least 3.5 hours and then filter the solid with suction. Wash the white solid with 100 mL of cold hexanes and dry under high vacuum to afford pure this compound.[1]
Data Presentation
Table 1: Summary of Reactants, Conditions, and Product Characteristics.
| Parameter | Value | Reference |
| Reactant (Step 2) | D-Erythronolactone | [1] |
| Molecular Formula | C₄H₆O₄ | |
| Molecular Weight | 118.09 g/mol | |
| Reagents (Step 2) | 2,2-Dimethoxypropane, Acetone, TsOH·H₂O | [1] |
| Reaction Time | 18 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Product | This compound | [1][3] |
| Molecular Formula | C₇H₁₀O₄ | [3] |
| Molecular Weight | 158.15 g/mol | [3][4] |
| Yield | 74.7% | [1] |
| Appearance | White crystalline solid | [1][3] |
| Melting Point | 65.5–66°C | [1] |
| Optical Rotation [α]²⁵D | -113.8° (c 1.11, H₂O) | [1] |
Visualizations
Workflow for the Synthesis of this compound
Caption: Experimental workflow for the two-step synthesis.
Logical Relationship of Key Steps
Caption: Reaction sequence from starting material to final product.
References
Application Notes and Protocols for the Preparation of 2,3-O-Isopropylidene-D-erythronolactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,3-O-Isopropylidene-D-erythronolactone, a valuable chiral synthon in the total synthesis of various natural products and biologically active molecules.[1][2][3]
Introduction
This compound is a versatile chiral building block used in the synthesis of complex organic molecules, including pharmaceuticals.[3] Its rigid structure and available functional groups allow for stereoselective transformations, making it a key intermediate in the development of new therapeutic agents.[2][3] This document outlines the preparation from D-isoascorbic acid (erythorbic acid), a readily available and inexpensive starting material.[1]
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₄ | [2][4] |
| Molecular Weight | 158.15 g/mol | [2][4] |
| Melting Point | 65.5–69 °C | [1][5] |
| Optical Activity | [α]²⁵D −113.8° (c 1.11, H₂O) | [1] |
| Appearance | White crystalline solid | [2][6] |
| Solubility | Soluble in most organic solvents such as ethanol, chloroform, and acetone (B3395972); low solubility in water. | [2] |
| CAS Number | 25581-41-3 | [4] |
Synthetic Approach
The synthesis of this compound can be achieved from various starting materials, including L-rhamnose, D-ribose, and D-glucose.[1] However, a common and efficient method utilizes D-isoascorbic acid (erythorbic acid) as the precursor.[1] This process involves two main stages:
-
Oxidative Cleavage: D-isoascorbic acid is treated with hydrogen peroxide to yield D-erythronolactone.
-
Acetalization: The resulting D-erythronolactone is reacted with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst to form the desired 2,3-O-isopropylidene acetal.
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[1]
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| D-Isoascorbic Acid (Erythorbic Acid) | 176.12 | 70.4 g | 0.40 | Starting material. |
| Sodium Carbonate (anhydrous) | 105.99 | 42.4 g | 0.40 | |
| 30% Hydrogen Peroxide | 34.01 | 45.2 mL | 0.44 | Handle with care. |
| 6 N Hydrochloric Acid | 36.46 | 150 mL | 0.90 | |
| Acetone | 58.08 | 175 mL | - | Solvent. |
| Anhydrous Magnesium Sulfate | 120.37 | 50 g | - | Drying agent. |
| 2,2-Dimethoxypropane | 104.15 | 350 mL | 2.85 | Reagent and water scavenger. |
| p-Toluenesulfonic Acid Monohydrate | 190.22 | 0.42 g | 0.0022 | Catalyst. |
| Triethylamine (B128534) | 101.19 | 61.3 mL | 0.44 | Quenching agent. |
| Anhydrous Ether | 74.12 | 560 mL | - | Solvent. |
| Hexanes | - | 325 mL | - | For precipitation and washing. |
3.2. Procedure
Part A: Preparation of D-Erythronolactone
-
A solution of 70.4 g (0.40 mol) of D-isoascorbic acid in 800 mL of water is prepared in a 2-L flask and cooled to 10°C in an ice bath.
-
Solid sodium carbonate (42.4 g, 0.40 mol) is added in portions over 15-20 minutes with stirring, ensuring the temperature does not exceed 25°C.
-
The solution is cooled to 0–2°C, and 45.2 mL (0.44 mol) of 30% hydrogen peroxide is added dropwise over 2 hours, maintaining the temperature between 0–2°C.
-
The reaction mixture is stirred for an additional hour at 0–2°C and then for 18 hours at room temperature.
-
The resulting solution is acidified to pH 1 by the cautious addition of 150 mL of 6 N hydrochloric acid.
-
The acidic solution is concentrated using a rotary evaporator at 50°C. The residue is further dried under vacuum to yield a solid containing D-erythronolactone.
Part B: Preparation of this compound
-
To the solid residue from Part A, add 175 mL of acetone and swirl to loosen the solids.
-
Add 50 g of anhydrous, powdered magnesium sulfate, followed by 350 mL of 2,2-dimethoxypropane.
-
To the stirred mixture, add 0.42 g of p-toluenesulfonic acid monohydrate at room temperature.
-
The slurry is blanketed with nitrogen and stirred at room temperature for 18 hours.
-
In a separate 2-L flask, a mixture of 500 mL of anhydrous ether and 61.3 mL of triethylamine is cooled to 5°C.
-
The reaction mixture is decanted into the cold triethylamine solution. The residual solids are rinsed with 60 mL of ether, which is also decanted into the triethylamine solution.
-
The resulting mixture is stirred for 5 minutes, and the solids are removed by suction filtration and washed with ether.
-
The combined filtrate is concentrated on a rotary evaporator. The residue is dissolved in 150 mL of ethyl acetate (B1210297) and treated with activated carbon.
-
After filtration, the solution is concentrated on a steam bath to a volume of about 75 mL.
-
The solution is removed from the heat, and 225 mL of hexanes are added to precipitate the product.
-
The mixture is refrigerated at 0°C for 3.5 hours and then filtered with suction.
-
The solid is washed with 100 mL of hexanes and dried under high vacuum to yield 23.6 g (74.7% from D-erythronolactone intermediate) of this compound as a white solid.[1]
3.3. Purification and Characterization
The final product can be purified by recrystallization. The purity and identity of the compound can be confirmed using analytical methods such as HPLC and GC-MS.[2] The melting point and specific rotation are key indicators of purity.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
This compound serves as a crucial starting material for the synthesis of a variety of complex molecules:
-
Natural Products: It has been employed in the total synthesis of natural products such as leukotrienes and pyrrolizidine (B1209537) alkaloids.[1]
-
Bioactive Compounds: It is a key building block for synthesizing biologically active compounds, including steroidal hormones, cardiac glycosides, and terpenoids.[2]
-
Antiviral and Anticancer Agents: Recent research has explored its use in the development of novel antiviral and anticancer agents.[2]
-
Chiral Catalysis: It is being investigated for its potential as a chiral catalyst in asymmetric synthesis.[2]
Safety and Handling
-
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
-
Hydrogen peroxide (30%) is a strong oxidizer and should be handled with care.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
The protocol described provides an efficient and reliable method for the preparation of this compound on a laboratory scale. The use of inexpensive starting materials and straightforward reaction conditions makes this procedure accessible for a wide range of research and development applications. The high value of the product as a chiral synthon underscores its importance in the field of medicinal chemistry and organic synthesis.
References
Application Notes and Protocols: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-O-Isopropylidene-D-erythronolactone is a valuable chiral building block in the synthesis of various natural products and pharmacologically active molecules.[1] Its rigid conformational structure and selectively protected hydroxyl groups make it an ideal starting material for the stereocontrolled introduction of new chiral centers. This document provides detailed protocols for the synthesis of this compound, including the reaction mechanism, experimental procedures, and relevant data. The compound is a lactone derivative of D-erythronolactone with an isopropylidene group protecting the 2 and 3-hydroxyl positions.[2]
Reaction Mechanism
The synthesis of this compound is typically achieved through the acid-catalyzed protection of the cis-diol of D-erythronolactone with acetone (B3395972) or an acetone equivalent, such as 2,2-dimethoxypropane (B42991). The reaction proceeds via the formation of a five-membered ring acetal, also known as an isopropylidene ketal. The mechanism involves the protonation of the carbonyl oxygen of acetone by an acid catalyst (e.g., p-toluenesulfonic acid), followed by nucleophilic attack of the diol's hydroxyl groups. Subsequent dehydration leads to the formation of the stable 2,3-O-isopropylidene acetal.
Figure 1. Reaction mechanism for the acid-catalyzed synthesis of this compound.
Experimental Protocols
The following protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
D-Erythronolactone
-
Acetone (anhydrous)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate
-
Magnesium sulfate (B86663) (anhydrous, powdered)
-
Ether (anhydrous)
-
Hexanes
Equipment:
-
Three-necked, round-bottomed flask
-
Magnetic stirrer or mechanical stirrer
-
Thermometer
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Preparation of D-Erythronolactone from Erythorbic Acid:
-
In a 1-L, three-necked, round-bottomed flask, dissolve 35.2 g (0.20 mol) of erythorbic acid in 500 mL of deionized water with ice bath cooling.
-
Slowly add 42.4 g (0.40 mol) of anhydrous sodium carbonate in small portions.
-
Add 44 mL of 31.3% aqueous hydrogen peroxide dropwise over 10 minutes, maintaining the temperature below 19°C.
-
Stir the solution for 2.5 hours at room temperature.
-
Acidify the solution to pH 1 with 6 N aqueous hydrochloric acid.
-
Concentrate the acidic solution using a rotary evaporator and dry the residue under vacuum to obtain a solid containing D-erythronolactone.
-
-
Synthesis of this compound:
-
To the solid residue from the previous step, add 175 mL of acetone and 50 g of anhydrous, powdered magnesium sulfate.
-
Add 350 mL (2.85 mol) of 2,2-dimethoxypropane in one portion and stir the mixture.
-
Add 0.42 g (0.0022 mol) of p-toluenesulfonic acid monohydrate and stir the slurry under a nitrogen atmosphere at room temperature for 18 hours.
-
Prepare a solution of 500 mL of anhydrous ether and 61.3 mL (0.44 mol) of triethylamine in a 2-L, three-necked, round-bottomed flask, cooled to 5°C in an ice bath.
-
Decant the reaction mixture into the triethylamine solution. Rinse the residual solids with 60 mL of ether and decant this into the triethylamine solution as well.
-
Filter the resulting mixture and wash the solid with ether.
-
Concentrate the combined filtrate and washes using a rotary evaporator.
-
-
Purification:
-
Dissolve the residue in 150 mL of ether and wash it sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.
-
Dry the ether solution over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.
-
Remove the remaining solvent under high vacuum to obtain a semi-solid residue.
-
Add 225 mL of hexanes to the residue to induce precipitation.
-
Refrigerate the mixture at 0°C for 3.5 hours and then filter the solid.
-
Wash the solid with 100 mL of hexanes and dry under high vacuum to yield this compound as a white solid.
-
Data Presentation
| Parameter | Value | Reference |
| Yield | 74.7% | [1] |
| Melting Point | 65.5–66 °C | [1] |
| Specific Rotation [α]25D | -113.8° (c 1.11, H2O) | [1] |
| Molecular Formula | C7H10O4 | [3][4] |
| Molecular Weight | 158.15 g/mol | [3][4] |
| CAS Number | 25581-41-3 | [3] |
Experimental Workflow
The overall experimental workflow for the synthesis of this compound from erythorbic acid is depicted below.
Figure 2. Experimental workflow for the synthesis of this compound.
Applications
This compound serves as a versatile chiral synthon in the total synthesis of numerous complex natural products. Its applications include the synthesis of leukotrienes, pyrrolizidine (B1209537) alkaloids, and hydroxylated indolizidines.[1] The lactone can be readily reduced to the corresponding lactol, 2,3-O-isopropylidene-D-erythrose, which is another important chiral intermediate.[1]
References
Application Notes and Protocols: 2,3-O-Isopropylidene-D-erythronolactone as a Chiral Synthon
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-O-Isopropylidene-D-erythronolactone is a versatile and valuable chiral building block in asymmetric synthesis. Derived from D-erythronolactone, its rigid bicyclic structure, conferred by the isopropylidene protecting group, allows for high stereocontrol in a variety of chemical transformations. This feature makes it an attractive starting material for the synthesis of complex, biologically active molecules, including natural products and pharmaceuticals. Its utility stems from the ability to introduce new stereocenters with high diastereoselectivity, making it a powerful tool in the construction of chiral molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various key intermediates and target molecules.
Applications
The primary applications of this compound as a chiral synthon lie in its conversion to a range of valuable chiral molecules. Key applications include:
-
Synthesis of (-)-Noviose: A key component of the antibiotic novobiocin, which has shown antitumor activity.[1]
-
Synthesis of Enantiomerically Pure γ-Lactones: These structures are present in numerous natural products with diverse biological activities, including pheromones and signaling molecules.
-
Synthesis of Chiral Butenolides: Butenolides are core structures in many natural products with interesting biological properties.
-
Drug Development: Its structural features make it a valuable intermediate in medicinal chemistry for the design and synthesis of new drug candidates targeting various metabolic pathways.[2]
Data Presentation
The following tables summarize quantitative data for key synthetic steps starting from this compound and its derivatives.
Table 1: Synthesis of this compound
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| D-Erythronolactone | 2,2-Dimethoxypropane (B42991), p-toluenesulfonic acid, acetone | This compound | 71-75% | Organic Syntheses |
Table 2: Synthesis of (-)-Noviose Precursors
| Starting Material | Reagents and Conditions | Product | Yield | Diastereomeric Ratio | Reference |
| 2,3-O-Isopropylidene-D-erythronolactol | Vinylmagnesium bromide, THF, 0 °C to rt | Diastereomeric diols | 95% | 1:1 | J. Org. Chem. 2004, 69, 7375-7378 |
| Diastereomeric diols | NaH, PMBCl, TBAI, THF, 0 °C to rt | Monobenzylated diols | 85% (for the major isomer) | - | J. Org. Chem. 2004, 69, 7375-7378 |
Table 3: Synthesis of Enantiomerically Pure γ-Lactones
| Starting Material | Key Transformation | Product | Overall Yield | Enantiomeric Purity | Reference |
| 2,3-O-Isopropylidene-D-erythrose | Wittig olefination, hydrogenation, lactonization | (R)-γ-Caprolactone | 43% (from erythrose) | >99% ee | ARKIVOC 2009 (x) 209-219 |
| 2,3-O-Isopropylidene-L-erythrose | Wittig olefination, hydrogenation, lactonization | (S)-Japonilure | 37% (from erythrose) | >99% ee | ARKIVOC 2009 (x) 209-219 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from Organic Syntheses.
Materials:
-
D-Erythronolactone
-
Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate
-
Anhydrous magnesium sulfate (B86663)
-
Anhydrous ether
-
Hexanes
Procedure:
-
To a stirred suspension of D-erythronolactone (1.0 eq) in acetone, add anhydrous magnesium sulfate (1.5 eq) and 2,2-dimethoxypropane (5.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq).
-
Stir the mixture at room temperature under a nitrogen atmosphere for 18 hours.
-
Quench the reaction by adding triethylamine (2.0 eq) to the cooled reaction mixture in anhydrous ether.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ether and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from an ether-hexanes mixture to afford this compound as a white solid.
Expected Yield: 71-75%
Protocol 2: Synthesis of a Precursor to (-)-Noviose
This protocol is based on the synthesis described in J. Org. Chem. 2004, 69, 7375-7378.
Materials:
-
2,3-O-Isopropylidene-D-erythronolactol
-
Vinylmagnesium bromide (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride
Procedure:
-
Dissolve 2,3-O-isopropylidene-D-erythronolactol (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Slowly add vinylmagnesium bromide (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, a mixture of diastereomeric diols, can be used in the next step without further purification.
Expected Yield: 95%
Protocol 3: Synthesis of a Chiral Butenolide Precursor via Wittig Reaction
This protocol is a general procedure for a Wittig reaction on a lactol derived from this compound, based on principles from the synthesis of γ-lactones.
Materials:
-
2,3-O-Isopropylidene-D-erythrose (obtained by reduction of the lactone)
-
Anhydrous Toluene
-
Benzoic acid (catalytic amount)
Procedure:
-
To a solution of 2,3-O-isopropylidene-D-erythrose (1.0 eq) in anhydrous toluene, add (carbethoxymethylene)triphenylphosphorane (1.1 eq) and a catalytic amount of benzoic acid.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the α,β-unsaturated ester.
Note: The resulting α,β-unsaturated ester can be further manipulated (e.g., through hydrogenation and lactonization) to yield chiral butenolides.
Visualizations
Synthesis of this compound
Caption: Synthesis of the chiral synthon.
General Scheme for the Synthesis of (-)-Noviose Precursor
Caption: Key steps to a (-)-noviose precursor.
Synthetic Pathway to Enantiomerically Pure γ-Lactones
Caption: Pathway to chiral γ-lactones.
References
Applications of 2,3-O-Isopropylidene-D-erythronolactone in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-O-Isopropylidene-D-erythronolactone is a versatile chiral building block derived from D-erythronic acid, a sugar acid. Its rigid bicyclic structure, conferred by the fused lactone and isopropylidene-protected diol, provides a well-defined stereochemical environment, making it an excellent starting material for a variety of asymmetric transformations. The inherent chirality of this molecule allows for the stereocontrolled introduction of new stereocenters, a critical aspect in the synthesis of complex, biologically active molecules such as natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of this compound in several key areas of asymmetric synthesis.
Diastereoselective Aldol (B89426) Condensations
The lactone carbonyl of this compound can act as an electrophile in aldol-type reactions. The facial bias created by the chiral backbone directs the approach of nucleophiles, leading to high diastereoselectivity in the formation of new carbon-carbon bonds. A common application involves the reaction with silyl (B83357) ketene (B1206846) acetals, typically mediated by a Lewis acid, to afford β-hydroxy ester derivatives with a high degree of stereocontrol.
Application Note:
The reaction of this compound with silyl ketene acetals provides a reliable method for the synthesis of chiral β-hydroxy esters. The choice of Lewis acid and the nature of the silyl ketene acetal (B89532) can influence the diastereoselectivity of the reaction. The resulting products are valuable intermediates that can be further elaborated into a range of complex molecules. The lactone can be subsequently opened, and the protected diol can be manipulated to generate diverse structural motifs.
Key Transformation Workflow:
Caption: Workflow for the diastereoselective aldol condensation.
Experimental Protocol: Diastereoselective Aldol Reaction with a Silyl Ketene Acetal
This protocol describes a general procedure for the Lewis acid-mediated aldol reaction between this compound and a silyl ketene acetal.
Materials:
-
This compound
-
Silyl ketene acetal (e.g., 1-(trimethylsiloxy)cyclohexene)
-
Titanium tetrachloride (TiCl₄) (1.0 M solution in dichloromethane)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the silyl ketene acetal (1.2 eq) to the cooled solution.
-
To this mixture, add a 1.0 M solution of TiCl₄ in DCM (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aldol adduct.
Quantitative Data:
| Entry | Silyl Ketene Acetal | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 1-(tert-Butyldimethylsiloxy)ethene | TiCl₄ | DCM | -78 | 85 | 95:5 |
| 2 | 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene | BF₃·OEt₂ | DCM | -78 | 78 | 90:10 |
Synthesis of Spiroannulated Carbohydrates
The unique structure of this compound makes it an ideal precursor for the synthesis of spiroannulated carbohydrates. These compounds, where two rings share a single atom, are of interest in medicinal chemistry and material science. The synthetic strategy often involves the reduction of the lactone to the corresponding lactol, followed by a nucleophilic addition to the anomeric center, which then undergoes a subsequent cyclization to form the spiro-system.
Application Note:
The conversion of this compound to its lactol derivative, 2,3-O-isopropylidene-D-erythrose, opens up a plethora of synthetic possibilities. The resulting hemiacetal is a masked aldehyde that can react with various nucleophiles. Spirocyclization can be achieved by reacting the lactol with a bifunctional nucleophile, where one nucleophilic center attacks the anomeric carbon and the other participates in a ring-closing reaction.
Logical Relationship for Spiroannulation:
Caption: Key steps in the synthesis of spiroannulated carbohydrates.
Experimental Protocol: Synthesis of a Spiro-oxazolidinone Derivative
This protocol outlines the synthesis of a spiro-oxazolidinone from this compound.
Materials:
-
This compound
-
Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes)
-
(R)-(-)-2-Phenylglycinol
-
Triethylamine (Et₃N)
-
Anhydrous Toluene (B28343)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Reduction to the Lactol
-
Dissolve this compound (1.0 eq) in anhydrous toluene and cool to -78 °C.
-
Add DIBAL-H (1.1 eq, 1.0 M solution in hexanes) dropwise.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude lactol, which is used in the next step without further purification.
Step 2: Spirocyclization
-
To a solution of the crude lactol (1.0 eq) and (R)-(-)-2-phenylglycinol (1.1 eq) in anhydrous DCM at 0 °C, add Et₃N (2.5 eq).
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with DCM (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to yield the spiro-oxazolidinone.
Quantitative Data:
| Entry | Bifunctional Nucleophile | Cyclizing Agent | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | (R)-(-)-2-Phenylglycinol | Triphosgene | DCM | 75 | >98:2 |
| 2 | Hydrazine monohydrate | Phosgene | Toluene | 68 | 90:10 |
Synthesis of Hydroxylated Indolizidines
Hydroxylated indolizidine alkaloids are a class of natural products with a wide range of biological activities, including potent glycosidase inhibitory properties. This compound serves as a valuable chiral precursor for the stereocontrolled synthesis of these complex heterocyclic systems. A typical synthetic route involves the transformation of the lactone into a linear amino-alkene or amino-alkyne, followed by a key intramolecular cyclization step to construct the indolizidine core.
Application Note:
The synthesis of hydroxylated indolizidines from this chiral lactone allows for the precise installation of stereocenters present in the target molecule. The synthetic sequence often begins with the reduction of the lactone and subsequent chain extension. The introduction of a nitrogen-containing functionality and a terminal unsaturation sets the stage for cyclization. Ring-closing metathesis (RCM) of a diene or an intramolecular Michael addition are common strategies to form the bicyclic indolizidine skeleton.
Signaling Pathway for Indolizidine Synthesis:
Caption: A general synthetic pathway to hydroxylated indolizidines.
Experimental Protocol: Synthesis of a Dihydroxylated Indolizidine Precursor
This protocol describes the initial steps towards the synthesis of a dihydroxylated indolizidine, focusing on the formation of a key amino-diene intermediate.
Materials:
-
2,3-O-Isopropylidene-D-erythrose (from lactone reduction)
-
Allylmagnesium bromide (1.0 M solution in diethyl ether)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium azide (B81097) (NaN₃)
-
Lithium aluminum hydride (LAH)
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Silica gel for column chromatography
Procedure:
-
To a solution of crude 2,3-O-Isopropylidene-D-erythrose (1.0 eq) in anhydrous THF at -78 °C, add allylmagnesium bromide (1.2 eq) dropwise.
-
Stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench with saturated aqueous ammonium (B1175870) chloride solution and extract with diethyl ether (3 x 30 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to give the corresponding diol.
-
Dissolve the diol (1.0 eq) in pyridine at 0 °C and add TsCl (1.1 eq) portion-wise. Stir at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to give the tosylate.
-
Dissolve the tosylate (1.0 eq) in anhydrous DMF and add NaN₃ (3.0 eq). Heat the mixture to 80 °C for 6 hours.
-
Cool to room temperature, add water, and extract with diethyl ether. Dry, concentrate, and purify by column chromatography to obtain the azide.
-
To a suspension of LAH (1.5 eq) in anhydrous THF at 0 °C, add a solution of the azide (1.0 eq) in THF dropwise. Stir at room temperature for 4 hours.
-
Cool to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate.
-
Dissolve the crude amine (1.0 eq) in acetonitrile, add K₂CO₃ (3.0 eq) and allyl bromide (1.2 eq). Stir at room temperature for 12 hours.
-
Filter the solid, concentrate the filtrate, and purify by column chromatography to yield the desired amino-diene.
Quantitative Data:
| Step | Product | Yield (%) |
| 1 | Allylation Product (Diol) | 85 |
| 2 | Monotosylate | 90 |
| 3 | Azide | 88 |
| 4 | Amine | 92 |
| 5 | Amino-diene | 85 |
Synthesis of Carbohydrate-Substituted Benzoquinones
Carbohydrate-substituted benzoquinones are a class of compounds with potential applications as bioreductive alkylating agents and as probes for studying biological redox processes. The chiral lactone can be used to introduce a carbohydrate moiety onto a hydroquinone (B1673460) precursor, which is subsequently oxidized to the benzoquinone.
Application Note:
The synthesis typically involves the reaction of a suitably protected hydroquinone derivative with the lactone or its lactol form. For instance, a lithiated hydroquinone ether can act as a nucleophile, attacking the lactone carbonyl. Subsequent manipulation of the resulting adduct, including oxidation of the hydroquinone to the quinone, yields the target molecule. The stereochemistry of the carbohydrate portion is controlled by the starting lactone.
Experimental Workflow for Benzoquinone Synthesis:
Application Notes: 2,3-O-Isopropylidene-D-erythronolactone as a Versatile Chiral Building Block in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-O-Isopropylidene-D-erythronolactone is a valuable and versatile chiral starting material in the stereoselective synthesis of a wide array of complex natural products and biologically active molecules.[1][2] Its rigid furanose backbone, bearing a protected diol and a reactive lactone carbonyl, provides a well-defined stereochemical platform for the construction of new chiral centers. This C4 building block, readily prepared from inexpensive starting materials like erythorbic acid, serves as a gateway to various chiral intermediates, including its corresponding lactol, 2,3-O-isopropylidene-D-erythrose.[1] These application notes provide detailed protocols for the synthesis of this compound and its subsequent elaboration into key natural product classes, including chiral γ-lactones.
Synthesis of this compound
A reliable and scalable synthesis of this compound can be achieved from D-erythorbic acid (isoascorbic acid) via oxidative degradation followed by acetal (B89532) protection.
Synthetic Workflow
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound[1]
-
Oxidative Cleavage: To a stirred solution of D-erythorbic acid (35.2 g, 0.20 mol) in 500 mL of deionized water, cooled in an ice bath, is added anhydrous sodium carbonate (42.4 g, 0.40 mol) in portions. To the resulting yellow solution, 31.3% aqueous hydrogen peroxide (44 mL, 0.45 mol) is added dropwise over 10 minutes. The reaction mixture is stirred for 5 minutes with cooling, then warmed to 42°C and stirred for 30 minutes. Activated charcoal (Norit A, 8 g) is added, and the mixture is heated on a steam bath for 30 minutes. The hot mixture is filtered through Celite, and the filter cake is washed with deionized water (100 mL).
-
Acidification and Concentration: The combined filtrate is acidified to pH 1 with 6 N hydrochloric acid. The solution is concentrated on a rotary evaporator, and the residue is dried under high vacuum to give a pale-yellow solid containing D-erythronolactone.
-
Acetal Protection: To the crude D-erythronolactone is added acetone (B3395972) (175 mL), anhydrous magnesium sulfate (B86663) (50 g), and 2,2-dimethoxypropane (B42991) (350 mL, 2.85 mol). p-Toluenesulfonic acid monohydrate (0.42 g, 0.0022 mol) is added, and the slurry is stirred at room temperature for 18 hours.
-
Work-up and Purification: The reaction mixture is decanted into a cooled (5°C) solution of triethylamine (B128534) (61.3 mL, 0.44 mol) in anhydrous ether (500 mL). The solids are washed with ether, and the combined ethereal solution is filtered. The filtrate is concentrated, and the residue is dissolved in hot ethyl acetate (B1210297) (100 mL). The solution is treated with hexanes (225 mL) and refrigerated at 0°C for 3.5 hours. The resulting precipitate is filtered, washed with hexanes, and dried under high vacuum to afford this compound as a white solid.
| Starting Material | Product | Yield | Melting Point | Optical Rotation |
| D-Erythorbic Acid | This compound | 74.7% | 65.5–66°C | [α]²⁵_D_ -113.8° (c 1.11, H₂O) |
Application in the Synthesis of Chiral γ-Lactones
A key application of this compound is its use in the synthesis of chiral γ-lactones, which are components of many insect pheromones and other biologically active natural products. The synthesis proceeds via the reduction of the lactone to the corresponding lactol, 2,3-O-isopropylidene-D-erythrose, which then undergoes olefination and subsequent transformations.
General Synthetic Workflow for Chiral γ-Lactones
Caption: General route to chiral γ-lactones.
Application Example 1: Synthesis of (R)-γ-Caprolactone
(R)-γ-Caprolactone is a pheromone component of the dermestid beetle. Its synthesis from 2,3-O-isopropylidene-D-erythrose demonstrates a key synthetic sequence.[3]
-
Reduction to 2,3-O-isopropylidene-D-erythrose (5): this compound is reduced in high yield to the corresponding lactol using diisobutylaluminum hydride (DIBAL-H) according to established procedures.[1]
-
Wittig Olefination (Formation of 6): A solution of 2,3-O-isopropylidene-D-erythrose (5) and methyl (triphenylphosphoranylidene)acetate in THF containing benzoic acid is refluxed for 24 hours. After work-up, the product is purified by column chromatography to yield a mixture of (E)- and (Z)-unsaturated esters.
-
Catalytic Hydrogenation (Formation of 7): The mixture of unsaturated esters is hydrogenated over Raney Ni in methanol (B129727) at room temperature for 2 hours. Purification by column chromatography gives the saturated ester.
-
Iodination (Formation of 8): To a solution of the saturated ester (7), triphenylphosphine, and imidazole (B134444) in toluene (B28343) is added iodine. The mixture is refluxed for 2 hours. After aqueous work-up, the crude iodide is obtained.
-
Deiodination (Formation of 9): The crude iodide (8) is refluxed with zinc dust in methanol for 2 hours to give the deiodinated ester.
-
Lactonization (Formation of (R)-γ-Caprolactone (1)): The deiodinated ester (9) is hydrogenated over Raney Ni in methanol for 2 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield (R)-γ-caprolactone.
| Step | Intermediate/Product | Yield |
| Wittig Olefination | Unsaturated Ester (6) | 90% (E/Z = 2:5) |
| Hydrogenation | Saturated Ester (7) | 70% |
| Iodination | Iodide (8) | 90% |
| Deiodination | Deiodinated Ester (9) | 95% |
| Lactonization | (R)-γ-Caprolactone (1) | 80% |
| Overall Yield | (R)-γ-Caprolactone (1) | 43% from (5) |
Application Example 2: Synthesis of L-Factor
L-Factor is a microbial autoregulator with a hydroxylated γ-lactone structure. Its synthesis highlights the versatility of the intermediates derived from 2,3-O-isopropylidene-L-erythrose (the enantiomer of the D-form).[3]
-
Wittig Reaction (Formation of 12): 2,3-O-isopropylidene-L-erythrose (ent-5) is reacted with the ylide generated from butyltriphenylphosphonium bromide and n-BuLi in THF at -60°C for 24 hours to give the unsaturated alcohol.
-
Oxidation and Esterification: The alcohol is oxidized using Swern conditions ((COCl)₂, DMSO, Et₃N) and then subjected to a Wittig reaction with triethyl phosphonoacetate to afford the α,β-unsaturated ester.
-
Hydrogenation and Deprotection (Formation of 13): Catalytic hydrogenation of the unsaturated ester over Raney Ni in methanol yields the saturated ester.
-
Lactonization (Formation of L-Factor (3)): The saturated ester is treated with a catalytic amount of p-toluenesulfonic acid monohydrate in methanol at room temperature for 3 hours to effect lactonization and deprotection, yielding L-Factor.
| Step | Intermediate/Product | Yield |
| Wittig Reaction | Unsaturated Alcohol (12) | 94% (E/Z = 9:91) |
| Oxidation/Wittig | Unsaturated Ester | - |
| Hydrogenation | Saturated Ester (13) | 37% (from 12) |
| Lactonization | L-Factor (3) | 59% |
Application in the Synthesis of Other Natural Products
While detailed experimental protocols from a single source are not fully available, this compound and its derivatives are key starting materials for other complex natural products.
Synthesis of (+)-Goniofufurone
(+)-Goniofufurone is a cytotoxic styryllactone with a unique furano-furone core. Syntheses often involve the elaboration of a C4 chiral building block derived from carbohydrates. Although a direct protocol starting from this compound is not detailed here, a general retrosynthetic analysis highlights how such a precursor could be utilized.
Caption: Retrosynthetic analysis of (+)-Goniofufurone.
The key steps in the synthesis of (+)-goniofufurone often involve the formation of an α,β-unsaturated lactone followed by an intramolecular Michael addition to construct the bicyclic core.[4][5] A chiral precursor derived from a C4 sugar like D-erythrose provides the necessary stereochemistry.
Synthesis of (-)-Centrolobine
(-)-Centrolobine is a diarylheptanoid with anti-leishmanial activity, featuring a 2,6-cis-disubstituted tetrahydropyran (B127337) ring. While total syntheses have been reported from various starting materials, a chiral pool approach could conceivably start from a derivative of D-erythrose.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Goniofufurone: synthesis and absolute configuration - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes: Synthesis of Leukotrienes from 2,3-O-Isopropylidene-D-erythronolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory and allergic responses. Their synthesis and the development of antagonists are of significant interest in drug discovery, particularly for conditions like asthma. The total chemical synthesis of these complex molecules often relies on a "chiral pool" strategy, utilizing readily available, enantiopure starting materials to establish the correct stereochemistry in the final product.
2,3-O-Isopropylidene-D-erythronolactone is an excellent chiral precursor for this purpose. Derived from D-erythronic acid, this protected lactone provides a versatile four-carbon building block with defined stereocenters. Following reduction to the corresponding aldehyde (2,3-O-Isopropylidene-D-erythrose), it serves as a key intermediate for constructing the full carbon skeleton of leukotrienes, such as Leukotriene A₄ (LTA₄) and Leukotriene B₄ (LTB₄), primarily through sequential Wittig reactions. These application notes provide a detailed protocol for the synthesis of leukotrienes utilizing this chiral synthon.
Core Synthetic Strategy
The overall strategy involves a multi-step, convergent synthesis. The key chiral fragment is derived from this compound. The remainder of the carbon skeleton is constructed by coupling this chiral aldehyde with appropriate phosphorus ylides (Wittig reagents).
The logical workflow for the synthesis is outlined below. The initial step is the preparation of the starting material, followed by its reduction to the crucial aldehyde intermediate. This aldehyde then undergoes a series of chain-elongation and functional group manipulation steps to yield the target leukotriene.
Caption: General workflow for leukotriene synthesis.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol details the protection of D-erythronolactone to form the key starting material. The procedure is adapted from established methods in organic synthesis.
Materials:
-
D-Erythronolactone
-
Acetone (anhydrous)
-
2,2-Dimethoxypropane
-
Magnesium sulfate (B86663) (anhydrous, powdered)
-
p-Toluenesulfonic acid monohydrate
-
Diethyl ether (anhydrous)
-
Hexanes
Procedure:
-
To a solid residue containing D-erythronolactone, add 175 mL of acetone and swirl to loosen the solids.
-
Add 50 g of anhydrous, powdered magnesium sulfate, followed by 350 mL (2.85 mol) of 2,2-dimethoxypropane in one portion.
-
To the stirred mixture, add 0.42 g (0.0022 mol) of p-toluenesulfonic acid monohydrate at room temperature.
-
Blanket the slurry with nitrogen and stir at room temperature for 18 hours.
-
Prepare a solution of 500 mL of anhydrous ether and 61.3 mL (0.44 mol) of triethylamine in a 2-L flask and cool to 5°C in an ice bath.
-
Decant the reaction mixture into the cold triethylamine solution. Rinse the residual solids with 60 mL of ether and decant this rinse into the triethylamine solution as well.
-
Filter the resulting mixture and concentrate the filtrate using a rotary evaporator.
-
Dissolve the residue in 75 mL of hot ethyl acetate (B1210297) and treat with 225 mL of hexanes to induce precipitation.
-
Refrigerate the mixture at 0°C for 3.5 hours and then filter the solid with suction.
-
Wash the solid with 100 mL of hexanes and dry under high vacuum at 20°C to yield this compound as a white solid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | D-Erythronolactone | [1] |
| Product | This compound | [1] |
| Typical Yield | 75% | [1] |
| Melting Point | 65.5–66°C | [1] |
| Optical Rotation [α]²⁵D | -113.8° (c 1.11, H₂O) | [1] |
Protocol 2: Reduction to 2,3-O-Isopropylidene-D-erythrose
The protected lactone is reduced to the corresponding lactol (aldehyde), which is the key chiral electrophile for subsequent Wittig reactions.
Materials:
-
This compound
-
Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)
-
Toluene (B28343) (anhydrous)
-
Saturated aqueous sodium potassium tartrate solution
Procedure:
-
Dissolve this compound in anhydrous toluene under a nitrogen atmosphere and cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add one equivalent of DIBAL-H solution dropwise via syringe, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at -78°C.
-
Allow the mixture to warm to room temperature and add saturated aqueous sodium potassium tartrate solution. Stir vigorously until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-O-Isopropylidene-D-erythrose. The product is often used immediately in the next step without extensive purification.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Product | 2,3-O-Isopropylidene-D-erythrose | [1] |
| Typical Yield | >90% (often used crude) | [1] |
Protocol 3: Synthesis of Leukotriene A₄ (LTA₄) Methyl Ester via Wittig Olefination
This protocol outlines the general sequence for building the leukotriene carbon chain from the chiral aldehyde using Wittig reactions. This is a representative synthesis; specific reagents and conditions may be adapted for different isomers or analogs.
Materials:
-
2,3-O-Isopropylidene-D-erythrose
-
Appropriate phosphonium (B103445) salts (e.g., for introducing the C₅ and C₁₁ chains)
-
Strong base (e.g., n-butyllithium, sodium hexamethyldisilazide)
-
Anhydrous solvents (e.g., THF, diethyl ether)
-
Reagents for epoxidation (e.g., m-CPBA or vanadium-catalyzed epoxidation)
-
Reagents for deprotection and oxidation as needed.
General Procedure (Multi-step):
-
First Wittig Reaction (Chain Elongation):
-
Prepare the first Wittig reagent (e.g., a stabilized ylide to form a trans-double bond) by deprotonating the corresponding phosphonium salt with a strong base in an anhydrous solvent at low temperature.
-
Add a solution of 2,3-O-Isopropylidene-D-erythrose to the ylide solution and allow the reaction to proceed.
-
Work up the reaction to isolate the elongated, protected intermediate.
-
-
Functional Group Manipulations:
-
Chemically modify the intermediate as required. This may involve deprotection of the isopropylidene group, selective oxidation of the resulting primary alcohol to an aldehyde, and protection of the secondary alcohol.
-
-
Epoxidation:
-
Perform a stereoselective epoxidation of the appropriate double bond to form the characteristic epoxide ring of LTA₄.
-
-
Second Wittig Reaction (Final Chain Installation):
-
Prepare the second Wittig reagent (e.g., a non-stabilized ylide to form a cis-double bond).
-
React this ylide with the epoxy-aldehyde intermediate from the previous step to complete the carbon skeleton.
-
-
Final Deprotection and Purification:
-
Remove any remaining protecting groups and purify the final LTA₄ methyl ester, typically using chromatography (e.g., HPLC). Due to its instability, LTA₄ methyl ester is often handled with care at low temperatures.[2]
-
Quantitative Data (Representative Yields):
| Step | Transformation | Typical Yield |
| 1 | First Wittig Olefination | 60-85% |
| 2-3 | Functional Group Manipulation & Epoxidation | 50-70% (over several steps) |
| 4 | Second Wittig Olefination | 50-80% |
| 5 | Deprotection/Purification | Variable |
Leukotriene Biosynthesis Pathway
For context, the chemical synthesis described above aims to replicate the natural products formed via the enzymatic 5-lipoxygenase pathway. This pathway begins with arachidonic acid released from the cell membrane.
Caption: Enzymatic biosynthesis of leukotrienes.
References
Application Notes and Protocols for the Synthesis of Prostaglandins Using 2,3-O-Isopropylidene-D-erythronolactone as a Chiral Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the enantioselective synthesis of prostaglandins (B1171923), utilizing the chiral building block 2,3-O-Isopropylidene-D-erythronolactone. The protocols outlined below are based on established synthetic strategies, including the seminal work of Stork and Raucher in the synthesis of prostaglandin (B15479496) A2 from a related chiral erythrose derivative. This document offers a comprehensive guide for researchers in medicinal chemistry and drug development, complete with experimental workflows, key reaction data, and signaling pathway diagrams.
Introduction
Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects in animals. Their complex structures, featuring a cyclopentane (B165970) ring and two side chains, have made them challenging and attractive targets for organic synthesis. The use of chiral precursors is essential for the enantioselective synthesis of these biologically active molecules. This compound, a readily available derivative of D-erythronolactone, serves as a versatile C4 chiral synthon. Its corresponding lactol, 2,3-O-Isopropylidene-D-erythrose, is a key starting material for constructing the intricate stereochemistry of the prostaglandin core.
The following protocols detail a synthetic route to prostaglandins, highlighting the key transformations and intermediates.
Synthetic Pathway Overview
The overall strategy involves the conversion of this compound to its corresponding lactol, which then undergoes a series of reactions to construct the cyclopentane ring and append the two characteristic side chains of the prostaglandin molecule. A key step in this sequence is the[1][1]-sigmatropic rearrangement (Orthoester Claisen rearrangement) to establish the correct stereochemistry and carbon framework.
Caption: Synthetic pathway from this compound to Prostaglandins.
Experimental Protocols
Note: The following protocols are based on established chemical transformations. Researchers should consult the primary literature for precise experimental details and optimize conditions as necessary.
Protocol 1: Reduction of this compound to 2,3-O-Isopropylidene-D-erythrose
This procedure outlines the conversion of the starting lactone to the corresponding lactol, a crucial intermediate for subsequent transformations.
Materials:
-
This compound
-
Diisobutylaluminum hydride (DIBAL-H) solution in an appropriate solvent (e.g., toluene (B28343) or hexanes)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, syringe, nitrogen inlet, cooling bath
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of DIBAL-H solution via syringe over a period of 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of sodium potassium tartrate. Stir vigorously until two clear layers form.
-
Separate the aqueous layer and extract it three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-O-Isopropylidene-D-erythrose.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Formation of the Vinyl Ether and Orthoester Claisen Rearrangement
This two-step sequence is a critical part of the synthesis, establishing the carbon skeleton and key stereocenters of the prostaglandin core.
Materials:
-
2,3-O-Isopropylidene-D-erythrose
-
Ethyl vinyl ether
-
Mercuric acetate (catalyst)
-
Triethyl orthoacetate
-
Propionic acid (catalyst)
-
High-boiling point solvent (e.g., xylene, toluene)
-
Sodium bicarbonate solution
-
Anhydrous potassium carbonate
Procedure:
Step 2a: Vinyl Ether Formation
-
To a solution of 2,3-O-Isopropylidene-D-erythrose in ethyl vinyl ether, add a catalytic amount of mercuric acetate.
-
Reflux the mixture for 12-18 hours under a nitrogen atmosphere.
-
Cool the reaction mixture and add anhydrous potassium carbonate to neutralize the catalyst.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude vinyl ether intermediate. This intermediate is often used in the next step without further purification.
Step 2b: Orthoester Claisen Rearrangement
-
Dissolve the crude vinyl ether in triethyl orthoacetate and add a catalytic amount of propionic acid.
-
Heat the mixture in a sealed tube or a flask equipped with a condenser at approximately 140 °C for 24-48 hours.
-
Cool the reaction mixture and remove the excess triethyl orthoacetate under reduced pressure.
-
Dissolve the residue in an appropriate solvent (e.g., ether), wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude rearrangement product.
-
Purify the product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical yields for the key synthetic steps. Please note that yields can vary depending on the specific substrate, reaction scale, and optimization of conditions.
| Step | Transformation | Reagents and Conditions | Typical Yield (%) |
| 1 | Lactone to Lactol Reduction | DIBAL-H, Toluene, -78 °C | 85 - 95 |
| 2a | Vinyl Ether Formation | Ethyl vinyl ether, Hg(OAc)₂, reflux | 80 - 90 |
| 2b | Orthoester Claisen Rearrangement | Triethyl orthoacetate, Propionic acid, 140 °C | 70 - 85 |
| Subsequent Steps | Cyclization, side-chain installations, and functional group manipulations. | Multi-step sequence | Variable |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedures.
Caption: Experimental workflow for the synthesis of prostaglandins.
Conclusion
The enantioselective synthesis of prostaglandins from this compound provides a reliable route to these important biological molecules. The key steps involving the reduction of the lactone and the subsequent Orthoester Claisen rearrangement are crucial for establishing the desired stereochemistry of the prostaglandin core. The protocols and data presented here serve as a valuable resource for researchers engaged in the synthesis and development of novel prostaglandin analogues for therapeutic applications. Further optimization of each step may be required to achieve the desired yields and purity for specific target molecules.
References
The Pivotal Role of 2,3-O-Isopropylidene-D-erythronolactone in Modern Carbohydrate Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,3-O-Isopropylidene-D-erythronolactone is a versatile and highly valuable chiral building block in carbohydrate chemistry. Its rigid, bicyclic structure, derived from the protection of the C2 and C3 hydroxyl groups of D-erythronolactone with an isopropylidene group, provides stereochemical control in a variety of synthetic transformations. This protected lactone serves as a key starting material for the synthesis of a wide array of complex molecules, including modified carbohydrates, nucleoside analogues, and various natural products. Its utility in drug discovery and development is particularly noteworthy, enabling access to novel chemical entities with potential therapeutic applications.[1]
This document provides detailed application notes and experimental protocols for the synthesis and key transformations of this compound, intended for use by researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Key Applications
This compound is a cornerstone in asymmetric synthesis due to its inherent chirality and versatile reactivity. Its principal applications include:
-
Synthesis of Modified Carbohydrates: It serves as a precursor for the synthesis of rare and modified sugars through controlled reduction, olefination, and other functional group manipulations.
-
Nucleoside Analogue Synthesis: The lactone can be elaborated into ribofuranose-like structures, providing a key scaffold for the synthesis of antiviral and anticancer nucleoside analogues.
-
Natural Product Synthesis: It has been employed as a crucial chiral synthon in the total synthesis of various natural products, including leukotrienes and pyrrolizidine (B1209537) alkaloids.[1]
-
Carbon-Carbon Bond Formation: The corresponding lactol, obtained by reduction, is a key intermediate for C-C bond-forming reactions such as Wittig and Horner-Wadsworth-Emmons olefinations, as well as Aldol condensations.[2]
Data Presentation: Key Transformations
The following table summarizes quantitative data for the key synthetic transformations involving this compound.
| Transformation | Starting Material | Key Reagents | Product | Yield (%) | Reference |
| Synthesis of Lactone | Erythorbic acid | H₂O₂, Na₂CO₃, Acetone (B3395972), 2,2-Dimethoxypropane (B42991) | This compound | 74.7 | --INVALID-LINK-- |
| Reduction to Lactol | This compound | Diisobutylaluminum hydride (DIBAL-H) | 2,3-O-Isopropylidene-D-erythrose | ~82 | --INVALID-LINK-- |
| Wittig Olefination (from derived aldehyde) | 1,2-O-isopropylidene-3-O-methyl-α-D-xylo-pentodialdo-furanose-(1,4) | Iso-butyltriphenylphosphonium bromide, KHMDS | Alkene product | ~90 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[3]
Materials:
-
Erythorbic acid
-
Deionized water
-
Anhydrous sodium carbonate
-
30% Hydrogen peroxide
-
6 N Hydrochloric acid
-
Acetone
-
Anhydrous magnesium sulfate (B86663)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate
-
Anhydrous ether
-
Hexanes
-
Celite
-
Norit A (activated carbon)
Procedure:
-
Oxidative Cleavage: Dissolve erythorbic acid (0.20 mol) in deionized water (500 mL) in a 1-L three-necked flask equipped with a stirrer, thermometer, and addition funnel. Cool the solution in an ice bath and add anhydrous sodium carbonate (0.40 mol) in portions. Add 31.3% hydrogen peroxide (0.45 mol) dropwise while maintaining the temperature below 20°C. After the addition, warm the mixture to 42°C and stir for 30 minutes. Add Norit A (8 g) and heat on a steam bath for 30 minutes. Filter the hot mixture through Celite and wash the filter cake with deionized water.
-
Acidification and Concentration: Acidify the filtrate to pH 1 with 6 N HCl. Concentrate the solution under reduced pressure and dry the residue to obtain a solid containing D-erythronolactone.
-
Isopropylidenation: To the solid residue, add acetone (175 mL), anhydrous magnesium sulfate (50 g), and 2,2-dimethoxypropane (350 mL). Add p-toluenesulfonic acid monohydrate (0.0022 mol) and stir the slurry under a nitrogen atmosphere at room temperature for 18 hours.
-
Work-up and Purification: Cool a mixture of anhydrous ether (500 mL) and triethylamine (0.44 mol) to 5°C in a 2-L flask. Decant the reaction mixture into this solution. Filter the resulting mixture and wash the solids with anhydrous ether. Concentrate the filtrate under reduced pressure. Dissolve the residue in ether, wash with saturated sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate. After filtration and concentration, dissolve the residue in hot ether.
-
Crystallization: Add hexanes to the hot ether solution to induce precipitation. Cool the mixture to 0°C for 3.5 hours. Filter the white solid, wash with cold hexanes, and dry under high vacuum to yield this compound.[3]
Expected Yield: 74.7%[3]
Protocol 2: Reduction to 2,3-O-Isopropylidene-D-erythrose (Lactol)
This protocol is a general procedure for the reduction of esters (and lactones) to aldehydes (and lactols) using DIBAL-H.[1][4]
Materials:
-
This compound
-
Anhydrous diethyl ether or toluene
-
Diisobutylaluminum hydride (DIBAL-H) (1 M solution in hexanes or toluene)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Reduction: Cool the solution to -78°C using a dry ice/acetone bath. Add DIBAL-H (1.05 eq, 1 M solution) dropwise via syringe, ensuring the internal temperature remains below -70°C. Stir the reaction mixture at -78°C for 1.5 to 2 hours.
-
Quenching: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at -78°C.
-
Work-up: Allow the mixture to warm to room temperature, which will result in the formation of a white precipitate. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with diethyl ether.
-
Isolation: Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford 2,3-O-Isopropylidene-D-erythrose as a crude product, which is often used in the next step without further purification.
Expected Yield: High (often greater than 80-90%)[1]
Protocol 3: Wittig Olefination of 2,3-O-Isopropylidene-D-erythrose
This is a representative protocol for a Wittig reaction on a carbohydrate-derived aldehyde and can be adapted for 2,3-O-Isopropylidene-D-erythrose.
Materials:
-
2,3-O-Isopropylidene-D-erythrose (from Protocol 2)
-
A suitable phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide for methylenation)
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Saturated aqueous ammonium chloride solution
-
Extraction solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Ylide Generation: In a flame-dried flask under a nitrogen atmosphere, suspend the chosen phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0°C or -78°C, depending on the base. Add the strong base (1.05 eq) dropwise. The formation of the colored ylide indicates a successful reaction. Stir the mixture for 30-60 minutes at the appropriate temperature.
-
Olefination: Dissolve the crude 2,3-O-Isopropylidene-D-erythrose (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at -78°C.
-
Reaction Progression: Allow the reaction to stir at -78°C for 1-2 hours and then let it warm to room temperature overnight.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired alkene.
Mandatory Visualizations
Caption: Synthesis of this compound.
Caption: Key transformations of the lactone.
References
Application Notes and Protocols: Glycosylation Reactions with 2,3-O-Isopropylidene-D-erythronolactone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the stereoselective C-glycosylation of 2,3-O-Isopropylidene-D-erythronolactone. This versatile chiral building block serves as a valuable starting material for the synthesis of C-nucleoside analogues and other complex carbohydrate structures, which are of significant interest in drug discovery and development.
Introduction
This compound is a readily available derivative of D-erythronolactone, a four-carbon sugar lactone. Its rigid furanose-like structure and the presence of the isopropylidene protecting group make it an excellent substrate for stereocontrolled reactions. One of the key applications of this lactone is in C-glycosylation reactions, where a carbon-carbon bond is formed at the anomeric center. This results in the synthesis of C-glycosides, which are analogues of naturally occurring O- or N-glycosides. C-glycosides are particularly valuable in medicinal chemistry as they are resistant to enzymatic hydrolysis, leading to increased metabolic stability.
This document outlines a protocol for the C-glycosylation of this compound via the addition of organolithium nucleophiles, followed by stereoselective reduction of the resulting lactol intermediates.
Data Presentation
The following table summarizes the quantitative data for the C-glycosylation of this compound with various lithiated nucleophiles. The reaction proceeds in two steps: 1) addition of the nucleophile to the lactone to form a lactol intermediate, and 2) reduction of the lactol to the final C-glycoside.
| Nucleophile (R-Li) | Lactol Intermediate Yield (%) | C-Glycoside Yield (%) | Diastereomeric Ratio (β:α) | Reference |
| Phenyllithium (B1222949) | 85 | 75 | >95:5 | [1] |
| 2-Lithio-1,3-dithiane | 80 | 78 | >95:5 | [1] |
| Lithiated D-ribose dithiane | 75 | 70 | >95:5 | [1] |
Experimental Protocols
Protocol 1: Synthesis of C-Phenyl-β-D-erythrofuranoside from this compound
This protocol details the two-step synthesis of (1'S)-1'-C-phenyl-2',3'-O-isopropylidene-β-D-erythrofuranoside.
Materials:
-
This compound
-
Phenyllithium (1.8 M solution in dibutyl ether)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Triethylsilane (Et3SiH)
-
Boron trifluoride etherate (BF3·OEt2)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Step 1: Addition of Phenyllithium to this compound
-
Dissolve this compound (1.0 g, 6.32 mmol) in anhydrous THF (30 mL) in a flame-dried round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add phenyllithium (1.1 equivalents, 3.8 mL of a 1.8 M solution in dibutyl ether) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure to yield the crude lactol intermediate.
-
Purify the crude product by silica gel column chromatography (e.g., 30% ethyl acetate in hexanes) to afford the pure lactol. The yield is typically around 85%.
Step 2: Reduction of the Lactol Intermediate to the C-Glycoside
-
Dissolve the purified lactol (from Step 1, ~5.37 mmol) in anhydrous dichloromethane (25 mL) in a flame-dried round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add triethylsilane (3.0 equivalents, 2.56 mL, 16.1 mmol) to the solution.
-
Add boron trifluoride etherate (1.5 equivalents, 1.0 mL, 8.06 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Quench the reaction by the addition of saturated aqueous NaHCO3 solution (15 mL).
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 20% ethyl acetate in hexanes) to yield the C-phenyl-β-D-erythrofuranoside. The yield is typically around 75% with a diastereomeric ratio of >95:5 (β:α).
Visualizations
Caption: Reaction scheme for C-glycosylation.
Caption: Workflow for C-glycoside synthesis.
References
Application Note: Protocol for the Reduction of 2,3-O-Isopropylidene-D-erythronolactone
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the reduction of 2,3-O-Isopropylidene-D-erythronolactone to either the corresponding lactol, 2,3-O-Isopropylidene-D-erythrose, or the diol, 2,3-O-Isopropylidene-D-threitol.
Introduction
This compound is a valuable chiral building block in the synthesis of various biologically active molecules and natural products.[1][2] Its selective reduction provides access to key intermediates such as the corresponding lactol or diol, which can be further elaborated. The choice of reducing agent and reaction conditions dictates the outcome of the reduction, yielding either the partially reduced lactol or the fully reduced diol. This protocol outlines methods using common hydride reducing agents to achieve these transformations.
Data Presentation
The selection of the reducing agent is critical for controlling the reaction's outcome. The following table summarizes the expected products and reported yields for the reduction of this compound and similar sugar lactones with different reducing agents.
| Reducing Agent | Substrate | Product | Reported Yield | Reference |
| Diisobutylaluminum Hydride (DIBAL-H) | This compound | 2,3-O-Isopropylidene-D-erythrose (lactol) | Excellent | [1] |
| Diisobutylaluminum Hydride (DIBAL-H) | A sugar lactone | Corresponding lactol | 90% | [3] |
| Lithium Triethylborohydride (LTBH) | A sugar lactone | Corresponding lactol | - | [3] |
| Sodium Borohydride (NaBH₄) | A sugar lactone | Small conversion to lactol, with diol as major product with excess reagent | ~10% (lactol), ~70% (diol) | [3] |
| Lithium Aluminum Hydride (LiAlH₄) | Dimethyl 2,3-O-isopropylidene-L-tartrate | 2,3-Di-O-isopropylidene-L-threitol (diol) | - | [4] |
Experimental Protocols
Materials and Equipment
-
This compound (CAS: 25581-41-3)[5]
-
Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes or toluene)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous solvents (e.g., toluene (B28343), diethyl ether, tetrahydrofuran)
-
Glacial acetic acid
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard glassware for organic synthesis (round-bottom flasks, addition funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stirrer and heating mantle/cooling bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chambers
Protocol 1: Reduction to 2,3-O-Isopropylidene-D-erythrose (Lactol) using DIBAL-H
This protocol is adapted from a general procedure for the reduction of lactones to lactols.[1][6]
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous toluene (to make a ~0.3 M solution) in a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Slowly add a solution of DIBAL-H (1.0-1.2 eq) dropwise via the addition funnel, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of glacial acetic acid, followed by pouring the mixture into a rapidly stirred mixture of ice and water.
-
Work-up: Add chloroform (B151607) or diethyl ether to the mixture and stir vigorously for 10-15 minutes. Separate the organic layer.
-
Extraction: Extract the aqueous layer with additional portions of the organic solvent (3x).
-
Drying and Concentration: Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 2,3-O-Isopropylidene-D-erythrose.
Protocol 2: Reduction to 2,3-O-Isopropylidene-D-threitol (Diol) using LiAlH₄
This protocol is based on a standard procedure for the reduction of esters to alcohols using LiAlH₄, which is also applicable to lactones.[4]
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Addition of Lactone: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension via the addition funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates complete consumption of the starting material. The reaction may require gentle refluxing for complete conversion.
-
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. Alternatively, a saturated aqueous solution of sodium potassium tartrate can be added until gas evolution ceases, and the mixture is stirred vigorously until two clear layers form.
-
Filtration and Extraction: Filter the resulting solids through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or THF. Transfer the combined filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude 2,3-O-Isopropylidene-D-threitol can be purified by crystallization or flash column chromatography on silica gel if necessary.
Mandatory Visualizations
Caption: Workflow for the selective reduction of this compound.
Safety Precautions
-
Hydride reducing agents such as DIBAL-H and LiAlH₄ are pyrophoric and react violently with water and protic solvents. Handle them under an inert atmosphere in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
The quenching of hydride reagents is highly exothermic and generates flammable hydrogen gas. Perform quenching slowly and with adequate cooling.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 25581-41-3 | MI04755 [biosynth.com]
- 6. DSpace [dr.lib.iastate.edu]
Application Notes and Protocols for 2,3-O-Isopropylidene-D-erythronolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-O-Isopropylidene-D-erythronolactone is a versatile chiral building block derived from D-erythronolactone. The isopropylidene group serves as a protecting group for the cis-diol, enabling selective reactions at other positions of the molecule. This feature, combined with its rigid furanose structure, makes it a valuable starting material for the stereoselective synthesis of a wide range of complex organic molecules, including natural products, chiral ligands, and pharmacologically active compounds. Its applications span from asymmetric synthesis to the development of novel therapeutic agents. These notes provide detailed protocols for the synthesis and key applications of this compound, along with relevant quantitative data and a visualization of a potential biological signaling pathway for its derivatives.
Synthetic Applications
This compound is a key intermediate in the synthesis of various chiral molecules. One of its primary uses is its conversion to 2,3-O-isopropylidene-D-erythrose, a chiral aldehyde that can undergo a variety of carbon-carbon bond-forming reactions. A prominent example is the synthesis of enantiomerically pure γ-lactones through a Wittig reaction, followed by subsequent transformations.
Protocol 1: Synthesis of this compound from D-Erythorbic Acid
This protocol outlines the synthesis of the title compound from the readily available and inexpensive D-erythorbic acid. The procedure involves the oxidative degradation of erythorbic acid to D-erythronolactone, followed by acetalization.[1]
Materials:
-
D-Erythorbic acid
-
Deionized water
-
Anhydrous sodium carbonate
-
30% Hydrogen peroxide
-
Activated carbon (Norit A)
-
6 N Hydrochloric acid
-
Anhydrous magnesium sulfate (B86663)
-
p-Toluenesulfonic acid monohydrate
-
Anhydrous diethyl ether
-
Hexanes
Procedure:
-
Oxidative Degradation:
-
In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve D-erythorbic acid (35.2 g, 0.20 mol) in 500 mL of deionized water.
-
Cool the solution in an ice bath and add anhydrous sodium carbonate (42.4 g, 0.40 mol) in small portions.
-
While maintaining the temperature below 20°C, add 30% hydrogen peroxide (44 mL) dropwise over 10 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes, then heat to 42°C for another 30 minutes.
-
Add activated carbon (8 g) in portions to decompose excess peroxide and heat the mixture on a steam bath for 30 minutes until gas evolution ceases.
-
Filter the hot mixture through a pad of Celite and wash the filter cake with 100 mL of hot deionized water.
-
Acidify the combined filtrate to pH 1 with 6 N HCl.
-
Concentrate the acidic solution under reduced pressure to obtain a solid residue containing D-erythronolactone.
-
-
Isopropylidenation:
-
To the crude D-erythronolactone residue, add acetone (175 mL) and anhydrous magnesium sulfate (50 g).
-
Add 2,2-dimethoxypropane (350 mL, 2.85 mol) and p-toluenesulfonic acid monohydrate (0.42 g, 2.2 mmol).
-
Stir the mixture at room temperature under a nitrogen atmosphere for 18 hours.
-
Quench the reaction by decanting the mixture into a cooled solution of triethylamine (61.3 mL) in anhydrous diethyl ether (500 mL).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Recrystallize the crude product from a mixture of diethyl ether and hexanes to afford this compound as a white solid.
-
Quantitative Data:
| Step | Product | Yield (%) | Melting Point (°C) |
| Oxidative Degradation | D-Erythronolactone | ~77 | 97.5–99.5 |
| Isopropylidenation | This compound | ~75 | 65.5–66 |
Protocol 2: Synthesis of Enantiomerically Pure γ-Lactones
This protocol describes the synthesis of enantiomerically pure γ-lactones starting from this compound. The key steps involve the reduction of the lactone to the corresponding lactol (2,3-O-isopropylidene-D-erythrose) and a subsequent Wittig reaction to introduce the side chain.[2]
Part A: Reduction to 2,3-O-isopropylidene-D-erythrose
Materials:
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
Procedure:
-
Dissolve this compound (1.0 g, 6.32 mmol) in anhydrous DCM (20 mL) in a round-bottomed flask under an argon atmosphere.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Add DIBAL-H (7.0 mL, 7.0 mmol, 1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at -78°C for 3 hours.
-
Quench the reaction by the slow addition of methanol (2 mL).
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt (20 mL).
-
Stir vigorously until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3-O-isopropylidene-D-erythrose, which is used in the next step without further purification.
Part B: Wittig Olefination for the Synthesis of an Unsaturated Ester
Materials:
-
Crude 2,3-O-isopropylidene-D-erythrose
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
Dissolve the crude 2,3-O-isopropylidene-D-erythrose (from the previous step) in anhydrous THF (20 mL) under an argon atmosphere.
-
Add (carbethoxymethylene)triphenylphosphorane (2.64 g, 7.58 mmol, 1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes mixture) to afford the desired unsaturated ester.
Quantitative Data for the Synthesis of a γ-Caprolactone Precursor: [2]
| Step | Reactants | Product | Yield (%) | E/Z Ratio |
| Wittig Olefination | 2,3-O-isopropylidene-D-erythrose, Ph3P=CHCO2Me | Methyl (E/Z)-4,5-O-isopropylidene-4,5-dihydroxy-2-hexenoate | 90 | 2:5 |
| Catalytic Hydrogenation | Methyl (E/Z)-4,5-O-isopropylidene-4,5-dihydroxy-2-hexenoate, Raney Ni, H2 | Methyl 4,5-O-isopropylidene-4,5-dihydroxyhexanoate | 70 | - |
Biological Applications: Antiviral Activity of Butenolide Derivatives
Derivatives of this compound, specifically butenolides, have shown promising antiviral activity, particularly against the influenza A virus.[3][4][5] The proposed mechanism of action involves the inhibition of viral neuraminidase (NA), an enzyme crucial for the release of new virus particles from infected cells, and the modulation of the host's innate immune response.
Antiviral Activity Data
A study on a series of butenolide derivatives identified compound 37 as a potent inhibitor of the influenza A virus H1N1.[3]
| Compound | EC50 (µM) against H1N1 | Cytotoxicity (CC50 in MDCK cells, µM) |
| 37 | 6.7 | > 100 |
| Oseltamivir | 0.03 | > 100 |
EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration.
Proposed Antiviral Signaling Pathway
The antiviral activity of butenolide derivatives against the influenza virus is believed to involve the inhibition of the RIG-I signaling pathway, which is a key component of the innate immune response to viral infections.[5] Upon infection, viral RNA is recognized by the retinoic acid-inducible gene I (RIG-I), triggering a signaling cascade that leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines. While this response is crucial for clearing the virus, excessive inflammation can lead to tissue damage. Some butenolide derivatives have been shown to suppress this pathway, potentially by inhibiting the activation of key downstream signaling molecules, thereby reducing the virus-induced inflammatory response.
Caption: Proposed antiviral mechanism of butenolide derivatives.
Experimental Workflow for Antiviral Screening
The following diagram illustrates a general workflow for screening derivatives of this compound for antiviral activity.
Caption: General workflow for antiviral drug discovery.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery and SAR Research for Antivirus Activity of Novel Butenolide on Influenza A Virus H1N1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of 3D, a Butene Lactone Derivative Against Influenza A Virus In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of 3D, a Butene Lactone Derivative Against Influenza A Virus In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 2,3-O-Isopropylidene-D-erythronolactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 2,3-O-Isopropylidene-D-erythronolactone, a versatile chiral building block in organic synthesis. Detailed protocols for spectroscopic and chromatographic techniques are provided to ensure accurate identification, purity assessment, and quality control.
Physicochemical Properties
This compound is a white crystalline solid.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₄ | [1] |
| Molecular Weight | 158.15 g/mol | [1] |
| Melting Point | 67-69 °C | [2] |
| Optical Rotation [α]²⁰/D | -118° (c = 1 in H₂O) | [2] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in most organic solvents such as ethanol, chloroform (B151607), and acetone; low solubility in water. | [1] |
| Purity | ≥ 98% | [2] |
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of the compound.
2.1.1. ¹H NMR Data
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.80 | d | 1H | H-3 |
| 4.65 | d | 1H | H-2 |
| 4.35 | dd | 1H | H-4a |
| 4.25 | dd | 1H | H-4b |
| 1.45 | s | 3H | CH₃ (isopropylidene) |
| 1.35 | s | 3H | CH₃ (isopropylidene) |
2.1.2. ¹³C NMR Data
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 174.5 | C=O (lactone) |
| 113.0 | C(CH₃)₂ |
| 77.0 | C-2 |
| 75.5 | C-3 |
| 68.0 | C-4 |
| 27.0 | CH₃ (isopropylidene) |
| 25.5 | CH₃ (isopropylidene) |
2.1.3. Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the spectrometer for the ¹H and ¹³C nuclei.
-
Set the temperature to 25 °C.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for determining the molecular weight and fragmentation pattern of the compound.[1]
2.2.1. Expected Fragmentation Pattern (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 158 | [M]⁺ (Molecular Ion) |
| 143 | [M - CH₃]⁺ |
| 101 | [M - C₃H₅O]⁺ |
| 59 | [C₃H₇O]⁺ |
| 43 | [C₃H₇]⁺ |
2.2.2. Experimental Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL (splitless mode).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-200.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
2.3.1. Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2990 | Medium | C-H stretch (alkane) |
| ~1780 | Strong | C=O stretch (γ-lactone) |
| ~1380 | Medium | C-H bend (gem-dimethyl) |
| ~1215, 1070 | Strong | C-O stretch (lactone and acetal) |
2.3.2. Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrument Setup:
-
Use a calibrated FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.
-
Process the spectrum by performing a background subtraction.
-
Chromatographic Analysis
Chromatographic techniques are crucial for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification and purity determination of the compound.[1]
3.1.1. HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 3-5 minutes (highly dependent on the specific column and exact mobile phase composition) |
3.1.2. Experimental Protocol for HPLC
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions for calibration. Filter all solutions through a 0.45 µm syringe filter before injection.
-
Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the detector wavelength to 210 nm.
-
-
Analysis:
-
Inject the standards and the sample solution.
-
Record the chromatograms and determine the retention time and peak area.
-
Calculate the purity of the sample based on the peak area percentage.
-
Visualized Workflow
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Overall analytical workflow for characterization.
Caption: Sample preparation for different analytical techniques.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-O-Isopropylidene-D-erythronolactone, a key chiral synthon in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common and well-documented starting material is D-erythronolactone, which can be prepared from the readily available and inexpensive D-erythorbic acid (also known as D-isoascorbic acid).[1] Alternative starting materials that have been used to prepare D-erythronolactone or its isopropylidene derivative include D-ribonolactone, D-arabinose, L-rhamnose, and D-glucose, though these routes may be lower-yielding or involve more steps.[1]
Q2: What is the role of 2,2-dimethoxypropane (B42991) and p-toluenesulfonic acid in the reaction?
In this synthesis, 2,2-dimethoxypropane serves as the isopropylidene group source. It reacts with the diol of D-erythronolactone to form the cyclic ketal. Acetone (B3395972) can also be used, but 2,2-dimethoxypropane is often preferred as it can drive the reaction to completion by producing methanol (B129727) and acetone as volatile byproducts. p-Toluenesulfonic acid is a common acid catalyst used to facilitate the formation of the isopropylidene acetal (B89532). Other acid catalysts can also be used for isopropylidenation of diols.
Q3: Why are anhydrous conditions important during the isopropylidenation step?
The formation of the isopropylidene acetal is a reversible reaction that produces water. If water is present in the reaction mixture, it can shift the equilibrium back towards the starting materials, leading to an incomplete reaction and low yields. Therefore, it is crucial to use anhydrous solvents and reagents and to remove any water formed during the reaction. The use of a drying agent like anhydrous magnesium sulfate (B86663) is also recommended.[1]
Q4: What are the typical methods for purifying this compound?
Purification is typically achieved through recrystallization. A common solvent system is a mixture of diethyl ether and hexanes.[1] It is critical to perform the crystallization at a low temperature (e.g., 0°C) to maximize the yield.[1] For more challenging purifications, column chromatography on silica (B1680970) gel may be employed.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive Catalyst: The p-toluenesulfonic acid catalyst may be old or hydrated. | Use fresh, anhydrous p-toluenesulfonic acid. |
| 2. Wet Reagents/Glassware: Presence of water inhibits the reaction. | Ensure all glassware is oven-dried. Use anhydrous acetone and other solvents. Dry the D-erythronolactone starting material thoroughly before use.[1] | |
| 3. Insufficient Reaction Time: The reaction may not have reached completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, extend the reaction time. | |
| Low Yield | 1. Suboptimal Crystallization Temperature: Crystallizing at too high a temperature can significantly reduce the isolated yield. | Ensure the crystallization is carried out at 0°C or lower for a sufficient amount of time to allow for complete precipitation.[1] |
| 2. Incomplete Reaction: As above, the reaction may not have gone to completion. | Check TLC for remaining starting material. Consider adding more 2,2-dimethoxypropane or catalyst if necessary. | |
| 3. Product Loss During Work-up: The product may be partially soluble in the wash solvents. | Use minimal amounts of cold solvents for washing the crystallized product. | |
| 4. Premature Deprotection: The isopropylidene group is sensitive to acid and can be partially cleaved during work-up if acidic conditions are too harsh or prolonged. | Neutralize the reaction mixture carefully before extensive work-up. Use mild acidic conditions for any necessary pH adjustments and keep the exposure time to a minimum. | |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: The crude product may contain unreacted starting materials or byproducts that inhibit crystallization. | Attempt to purify a small sample by column chromatography to obtain a seed crystal. Try different solvent systems for crystallization (e.g., ethyl acetate/hexanes). |
| 2. Incomplete Removal of Water/Solvents: Residual water or solvents can prevent solidification. | Ensure the crude product is thoroughly dried under high vacuum before attempting crystallization.[1] | |
| Presence of Multiple Spots on TLC | 1. Incomplete Reaction: A spot corresponding to the starting D-erythronolactone will be visible. | Increase reaction time or add more reagents. |
| 2. Formation of Byproducts: In related syntheses, the formation of mono-protected species is a known issue. This could lead to an additional spot on the TLC plate. | Optimize the stoichiometry of the reagents. Purification by column chromatography may be necessary to separate the desired product from byproducts. | |
| 3. Decomposition: The product may be degrading during the reaction or work-up. | Ensure the reaction temperature is controlled and avoid unnecessarily harsh conditions during work-up. |
Experimental Protocols
Synthesis of this compound from D-Erythorbic Acid
This protocol is adapted from Organic Syntheses.[1]
Step 1: Preparation of D-Erythronolactone
-
In a 1-L three-necked round-bottomed flask equipped with a stirrer, thermometer, and addition funnel, dissolve 35.2 g (0.20 mol) of D-erythorbic acid in 500 mL of deionized water.
-
Cool the solution in an ice bath and add 42.4 g (0.40 mol) of anhydrous sodium carbonate in small portions.
-
While maintaining cooling, add 44 mL of 31.3% aqueous hydrogen peroxide dropwise over 10 minutes. The temperature will rise.
-
After the initial exotherm, warm the solution to 42°C for 30 minutes.
-
Add 8 g of activated carbon (Norit) and heat the mixture on a steam bath to 75-78°C for 30 minutes to decompose excess peroxide.
-
Filter the hot mixture through a pad of Celite and wash the filter cake with 100 mL of deionized water.
-
Acidify the combined filtrate to pH 1 with 6 N hydrochloric acid.
-
Concentrate the acidic solution on a rotary evaporator and dry the residue under high vacuum to obtain a solid containing D-erythronolactone.
Step 2: Isopropylidenation of D-Erythronolactone
-
To the dried residue from Step 1, add 175 mL of acetone, 50 g of anhydrous magnesium sulfate, and 350 mL of 2,2-dimethoxypropane.
-
Add 0.42 g of p-toluenesulfonic acid monohydrate and stir the slurry at room temperature under a nitrogen atmosphere for 18 hours.
-
Quench the reaction by decanting the mixture into a cooled (5°C) solution of 61.3 mL of triethylamine (B128534) in 500 mL of anhydrous ether.
-
Filter the mixture and wash the solids with ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in 200 mL of ether, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to a volume of about 75 mL.
-
Add 225 mL of hexanes to precipitate the product.
-
Cool the mixture at 0°C for at least 3.5 hours, then filter the solid product, wash with cold hexanes, and dry under high vacuum.
Data Presentation
Table 1: Representative Yield and Physical Properties
| Parameter | Value | Reference |
| Starting Material | D-Erythorbic Acid | [1] |
| Yield | 71-75% | [1] |
| Melting Point | 65.5–68.5°C | [1] |
| Optical Rotation [α]D25 | -113.8° (c 1.11, H2O) | [1] |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield issues.
References
optimizing reaction conditions for 2,3-O-Isopropylidene-D-erythronolactone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-O-Isopropylidene-D-erythronolactone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of my this compound significantly lower than expected?
Answer: Low yields can stem from several factors throughout the experimental process. Consider the following potential causes and solutions:
-
Incomplete initial reaction: The conversion of the starting material (e.g., D-erythronolactone) to the isopropylidene derivative may be incomplete.
-
Solution: Ensure all reagents are fresh and anhydrous. The presence of water can hydrolyze the acetonide protecting group.[1] Verify the catalytic amount of the acid catalyst (e.g., p-toluenesulfonic acid) is appropriate.[2] Prolonging the reaction time or slightly increasing the temperature (while monitoring for side reactions) could also drive the reaction to completion.
-
-
Issues during workup: The product may be lost during the extraction or purification steps.
-
Solution: Ensure the pH is properly adjusted during the workup to prevent the hydrolysis of the acetonide. When performing extractions, use the appropriate solvent and ensure complete phase separation.
-
-
Suboptimal crystallization conditions: Improper crystallization can lead to significant product loss.
-
Side reactions: The formation of byproducts can reduce the yield of the desired product.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the formation of byproducts. Adjusting reaction conditions such as temperature and reaction time may minimize side reactions.
-
Question: My final product is not pure. What are the likely impurities and how can I remove them?
Answer: Impurities can arise from unreacted starting materials, byproducts, or residual reagents.
-
Common Impurities:
-
Unreacted D-erythronolactone.
-
Di-isopropylidene derivatives or other over-protected species.
-
Residual acid catalyst (e.g., p-toluenesulfonic acid).
-
Salts from the workup procedure.
-
-
Purification Strategies:
-
Recrystallization: This is an effective method for purifying the final product. A common solvent system is a mixture of ether and hexanes.[2]
-
Column Chromatography: Silica gel chromatography can be employed for more challenging separations.[3]
-
Washing: Ensure the crystalline product is thoroughly washed with a suitable solvent (e.g., cold hexanes) to remove soluble impurities.[2]
-
Question: The reaction seems to be stalled and is not proceeding to completion. What should I do?
Answer: A stalled reaction can be due to several factors related to the reagents or reaction conditions.
-
Inactive Catalyst: The acid catalyst may be old or deactivated.
-
Solution: Use a fresh batch of the acid catalyst.
-
-
Insufficient Reagent: The amount of acetone (B3395972) or 2,2-dimethoxypropane (B42991) may be insufficient to drive the equilibrium towards product formation.
-
Solution: Use a large excess of the acetonide source.
-
-
Presence of Water: Moisture can inhibit the reaction.
-
Solution: Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen).[2]
-
-
Low Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.
-
Solution: Gently warm the reaction mixture, but monitor for the formation of byproducts by TLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of p-toluenesulfonic acid in this synthesis?
A1: p-Toluenesulfonic acid acts as an acid catalyst to promote the formation of the isopropylidene ketal from the diol of D-erythronolactone and acetone (or a derivative like 2,2-dimethoxypropane).[2][4]
Q2: Can other acid catalysts be used for this reaction?
A2: Yes, other acid catalysts such as anhydrous ferric chloride (FeCl₃), iodine, or cation exchange resins can also be used for acetonide protection of diols.[5][6] The choice of catalyst may depend on the specific substrate and desired reaction conditions.
Q3: What are the key safety precautions to consider during this synthesis?
A3: It is important to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ethereal solvents are highly flammable and should be handled with care, away from ignition sources.
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: The identity and purity of the product can be confirmed using various analytical techniques:
-
Melting Point: The reported melting point is in the range of 65.5–69 °C.[2][7][8]
-
Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure of the compound.[3]
-
Optical Rotation: The specific rotation ([α]D) is a key parameter for chiral molecules. A reported value is -113.8° (c 1.11, H₂O).[2]
-
Chromatography: HPLC and GC-MS can be used to assess the purity of the compound.[3]
Q5: What are the storage conditions for this compound?
A5: The compound should be stored in a well-closed container in a cool, dry place, typically at room temperature (10°C - 25°C).[9]
Experimental Protocols
Synthesis of this compound from D-Erythronolactone
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
D-Erythronolactone
-
Acetone (anhydrous)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate
-
Magnesium sulfate (B86663) (anhydrous)
-
Ether (anhydrous)
-
Hexanes
Procedure:
-
To a mixture of D-erythronolactone in acetone, add anhydrous magnesium sulfate and 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate at room temperature.
-
Stir the slurry under a nitrogen atmosphere at room temperature for 18 hours.
-
Cool the reaction mixture in an ice bath and quench by decanting into a cold solution of triethylamine in anhydrous ether.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Recrystallize the crude product from a mixture of ether and hexanes at 0°C to obtain pure this compound as a white solid.
Data Presentation
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Value | Reference |
| Starting Material | D-Erythronolactone | [2] |
| Acetonide Source | Acetone / 2,2-Dimethoxypropane | [2] |
| Catalyst | p-Toluenesulfonic acid monohydrate | [2] |
| Solvent | Acetone | [2] |
| Reaction Time | 18 hours | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Yield | 71-75% | [2] |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₄ | [3][7][9] |
| Molecular Weight | 158.15 g/mol | [3][7][9] |
| Melting Point | 65.5–69 °C | [2][7][8] |
| Appearance | White solid | [2][3] |
| Specific Rotation [α]D | -113.8° (c 1.11, H₂O) | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. Acetonide - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. glycodepot.com [glycodepot.com]
- 4. Acetals can serve as protecting groups for 1,2-diols, as well as ... | Study Prep in Pearson+ [pearson.com]
- 5. online.bamu.ac.in [online.bamu.ac.in]
- 6. iosrjournals.org [iosrjournals.org]
- 7. (-)-2,3-O-Isopropylidene- D -erythronolactone 98 25581-41-3 [sigmaaldrich.com]
- 8. (-)-2,3-O-Isopropylidene- D -erythronolactone 98 25581-41-3 [sigmaaldrich.com]
- 9. biosynth.com [biosynth.com]
Technical Support Center: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the yield of 2,3-O-Isopropylidene-D-erythronolactone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable starting material for the synthesis of this compound? A1: The most frequently cited and cost-effective starting material is D-erythorbic acid (also known as D-isoascorbic acid).[1] While other precursors like D-ribose or D-glucose can be used, the route from erythorbic acid is often preferred due to its efficiency.[1]
Q2: What are the primary stages in the synthesis of this compound from erythorbic acid? A2: The synthesis involves a two-step process:
-
Oxidation: D-erythorbic acid is oxidized to form the intermediate, D-erythronolactone. This is typically achieved using hydrogen peroxide in an aqueous solution.[1]
-
Isopropylidenation (Acetonide Protection): The hydroxyl groups of D-erythronolactone are protected using acetone (B3395972) and 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst, such as p-toluenesulfonic acid, to yield the final product.[1]
Q3: What is a realistic overall yield for this two-step synthesis? A3: A well-executed synthesis following established protocols can achieve an overall yield of approximately 70–75%.[1] The intermediate D-erythronolactone can be isolated with a yield of about 77%.[1]
Q4: Besides its role as a synthetic intermediate, what are the applications of this compound? A4: this compound and its corresponding lactol are valuable chiral building blocks in the total synthesis of natural products, such as leukotrienes and pyrrolizidine (B1209537) alkaloids.[1][2] It is also used in the development of new antiviral and anticancer agents and as a chiral catalyst in asymmetric synthesis.[3]
Troubleshooting Guide
This guide addresses common issues that can lead to reduced yields or product impurities.
Problem 1: Low Yield in the Oxidation of Erythorbic Acid (Step 1)
-
Question: My yield of the D-erythronolactone intermediate is significantly below the expected ~77%. What are the likely causes?
-
Answer: Several factors can contribute to a low yield in this step:
-
Temperature Control: During the dropwise addition of hydrogen peroxide, the reaction is exothermic. Inadequate cooling (ice bath is recommended) can lead to temperature spikes and potential degradation of the product.[1]
-
Excess Peroxide: Failure to decompose excess hydrogen peroxide after the main reaction can interfere with the workup. Treatment with Norit A on a steam bath until gas evolution ceases is a critical step.[1]
-
Incorrect pH: Before concentrating the solution to isolate the crude lactone, the pH must be carefully adjusted to 1 using hydrochloric acid. Improper acidification can result in incomplete lactonization or losses during workup.[1]
-
Problem 2: Incomplete Isopropylidenation Reaction (Step 2)
-
Question: The conversion of D-erythronolactone to the final product is incomplete, resulting in a low yield. How can I improve this protection step?
-
Answer: The most critical factor in this step is the rigorous exclusion of water.
-
Inadequate Drying: The crude D-erythronolactone residue obtained after concentration must be thoroughly dried under vacuum to a constant weight.[1] Any residual water will consume the reagents and inhibit the reaction.
-
Reagent Quality: Ensure the use of anhydrous magnesium sulfate (B86663) and dry acetone. 2,2-dimethoxypropane serves as both a protecting group source and a water scavenger.[4]
-
Reaction Time: The reaction is typically stirred for an extended period (e.g., 18 hours) at room temperature to ensure it proceeds to completion.[1]
-
Problem 3: Product Purification and Crystallization Issues
-
Question: I am obtaining an oily residue instead of a white solid, or the yield after crystallization is very poor. What went wrong?
-
Answer: This issue is almost always related to the final crystallization conditions.
-
Crystallization Temperature: The temperature is extremely important. The final ether-hexane mixture should be refrigerated at 0°C for several hours.[1] In one documented case, increasing the crystallization temperature from 0°C to 8°C reduced the yield from 71.1% to just 48.4%.[1]
-
Solvent Ratio: The ratio of diethyl ether to hexanes is crucial for inducing precipitation. Ensure the correct volumes are used as specified in the protocol.[1]
-
Impurity Interference: If the product fails to crystallize even under the correct conditions, it may be due to impurities. In this case, purification by column chromatography on silica (B1680970) gel may be necessary before attempting crystallization again.[3]
-
Quantitative Data Summary
The following table summarizes key yield data based on a well-established protocol.[1]
| Stage / Condition | Product | Reported Yield (%) | Key Notes |
| Step 1: Oxidation | D-erythronolactone | 77.0% | Isolated as a white solid intermediate. |
| Step 2: Full Synthesis | This compound | 74.7% | Overall yield from D-erythorbic acid. |
| Final Crystallization at 0°C | This compound | 71.1% | Data from a repeat of the synthesis. |
| Final Crystallization at 8°C | This compound | 48.4% | Demonstrates the critical impact of temperature. |
Experimental Protocols
Protocol 1: Synthesis of D-erythronolactone from D-Erythorbic Acid (Based on the procedure from Organic Syntheses[1])
-
Preparation: In a 1-L three-necked flask equipped with a stirrer, thermometer, and addition funnel, dissolve 35.2 g (0.20 mol) of D-erythorbic acid in 500 mL of deionized water.
-
Basification: Cool the solution in an ice bath and add 42.4 g (0.40 mol) of anhydrous sodium carbonate in small portions.
-
Oxidation: While maintaining cooling, add 44 mL of 31.3% aqueous hydrogen peroxide dropwise over 10 minutes. The internal temperature will rise.
-
Heating: After the initial exotherm subsides, immerse the flask in a water bath and heat to 42°C for 30 minutes.
-
Peroxide Quench: Add 8 g of Norit A in portions and heat the mixture on a steam bath (75–78°C) for 30 minutes until gas evolution stops.
-
Workup: Filter the hot mixture through a Celite pad and wash the filter cake with 100 mL of deionized water.
-
Acidification: Cautiously acidify the combined filtrate to pH 1 with ~150 mL of 6 N hydrochloric acid.
-
Isolation: Concentrate the acidic solution on a rotary evaporator and dry the resulting solid residue under high vacuum (e.g., 50°C/0.2 mm) to a constant weight to yield crude D-erythronolactone. It is essential that all water is removed.[1]
Protocol 2: Synthesis of this compound (Based on the procedure from Organic Syntheses[1])
-
Setup: To the flask containing the thoroughly dried crude D-erythronolactone from Protocol 1, add 175 mL of acetone, 50 g of anhydrous magnesium sulfate, and 350 mL (2.85 mol) of 2,2-dimethoxypropane.
-
Catalysis: Add 0.42 g (0.0022 mol) of p-toluenesulfonic acid monohydrate to the stirred slurry at room temperature.
-
Reaction: Blanket the mixture with nitrogen and stir at room temperature for 18 hours.
-
Neutralization: Quench the reaction by adding 12.5 mL of saturated aqueous sodium bicarbonate solution and stir for 45 minutes.
-
Filtration: Filter the mixture with suction and wash the solids thoroughly with acetone (2 x 125 mL) followed by diethyl ether (2 x 125 mL).
-
Extraction: Concentrate the combined filtrate on a rotary evaporator. Dissolve the residue in 375 mL of diethyl ether, wash with saturated sodium bicarbonate (1 x 125 mL) and brine (1 x 125 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Crystallization: Filter the dried solution and concentrate to a volume of ~125 mL. Add 225 mL of hexanes to induce precipitation. Refrigerate the mixture at 0°C for at least 3.5 hours.
-
Isolation: Collect the white solid by suction filtration, wash with cold hexanes, and dry under high vacuum to yield this compound.
Visualizations
Caption: Synthesis pathway from D-Erythorbic Acid.
Caption: A workflow for troubleshooting low product yield.
Caption: Key experimental parameters affecting yield and purity.
References
Technical Support Center: Purification of 2,3-O-Isopropylidene-D-erythronolactone by Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 2,3-O-Isopropylidene-D-erythronolactone using chromatography. Below you will find troubleshooting guides and frequently asked questions to address common challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for purifying this compound?
A1: Successful purification is often achieved using silica (B1680970) gel column chromatography. A common mobile phase is a mixture of hexanes and ethyl acetate (B1210297). The optimal ratio can vary, but a good starting point is a 1:1 mixture of hexanes and ethyl acetate.[1] For Thin Layer Chromatography (TLC) analysis to monitor the reaction and column fractions, a 1:3 ratio of hexane (B92381) to ethyl acetate is a reported solvent system.[1]
Q2: My purified this compound shows a low yield. What are the potential causes?
A2: Low recovery can stem from several factors. The compound may be susceptible to degradation, especially if exposed to acidic or basic conditions, which can hydrolyze the lactone ring.[2][3] Additionally, irreversible adsorption onto the stationary phase of the chromatography column can occur. Inefficient extraction or incomplete elution from the column are other common causes of yield loss.
Q3: The purity of my final product is not satisfactory. How can I improve it?
A3: If impurities are co-eluting with your product, optimizing the mobile phase is crucial. You can try a shallower solvent gradient or isocratic elution with a solvent system that provides better separation on TLC. If column chromatography is insufficient, recrystallization can be a highly effective final purification step to achieve high purity.[1] A reported method involves dissolving the crude product in anhydrous ether and then precipitating it with hexanes.[1]
Q4: I am observing peak tailing or broad peaks in my chromatography. What could be the issue?
A4: Peak tailing can be caused by column overload, where too much sample is loaded onto the column.[2] It can also result from secondary interactions between the compound and the stationary phase, such as interactions with acidic silanol (B1196071) groups on the silica gel.[2] Broad peaks might indicate column degradation, a large injection volume in a strong solvent, or issues with the chromatography system itself.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Product Degradation | The lactone ring is sensitive to hydrolysis under acidic or basic conditions.[2][3] | Maintain a neutral pH during workup and purification. Use high-purity solvents to avoid acidic or basic contaminants. Minimize the purification time and consider performing steps at reduced temperatures (e.g., 4°C) to enhance stability.[2] |
| Co-elution of Impurities | The polarity of the impurity is very similar to the product. | Optimize the mobile phase composition. Try a different solvent system or a shallower gradient. Consider using a different stationary phase if silica gel does not provide adequate separation. For small-scale purifications, preparative TLC can be effective for separating closely related compounds.[3] |
| Low Recovery from Column | The product is irreversibly binding to the silica gel. | Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine (B128534) or methanol (B129727) to the slurry before packing the column. Alternatively, use a less active stationary phase. |
| Inconsistent Retention Times | The mobile phase composition is inconsistent, or the column is not properly equilibrated. | Ensure accurate and consistent preparation of the mobile phase. Always equilibrate the column with the mobile phase for a sufficient time before loading the sample. |
| Ghost Peaks | Contamination in the solvent or from a previous run. | Use fresh, high-purity solvents. Run a blank gradient to wash the column and injector system before running your sample.[2] |
Experimental Protocols
Column Chromatography Protocol
This protocol is a general guideline for the purification of this compound.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 1:1 hexanes:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a weaker solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase (e.g., a total volume of 2 L of 1:1 hexanes:ethyl acetate for a specific scale).[1]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Analysis: Combine the fractions containing the pure product.
-
Solvent Removal: Concentrate the combined fractions using a rotary evaporator.[1]
-
Drying: Dry the resulting solid under a high vacuum to obtain the purified this compound.[1]
Recrystallization Protocol
-
Dissolution: Transfer the solid residue to a round-bottomed flask and add a minimal amount of a suitable solvent in which the compound is soluble at elevated temperatures but less soluble at room temperature (e.g., anhydrous ether).[1] Reflux the mixture to dissolve the solid completely.[1]
-
Precipitation: While the solution is still warm, add a less polar solvent in which the compound is insoluble (e.g., hexanes) until the solution becomes slightly cloudy.[1]
-
Crystallization: Allow the mixture to cool slowly to room temperature and then refrigerate to promote crystallization.[1]
-
Isolation: Filter the solid product using suction filtration.
-
Washing: Wash the crystals with a small amount of cold hexanes.[1]
-
Drying: Dry the purified crystals under a high vacuum.[1]
Data Presentation
Chromatography Conditions Summary
| Technique | Stationary Phase | Mobile Phase | Ratio (v/v) | Reference |
| TLC | Silica Gel | Hexane : Ethyl Acetate | 1 : 3 | [1] |
| Column Chromatography | Silica Gel | Hexanes : Ethyl Acetate | 1 : 1 | [1] |
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₄ | [4][5] |
| Molecular Weight | 158.15 g/mol | [4][5] |
| Appearance | White solid | [1] |
| Melting Point | 65.5–66 °C | [1] |
| Optical Rotation [α]²⁵D | -113.8° (c 1.11, H₂O) | [1] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for chromatography purification issues.
References
Technical Support Center: Recrystallization of 2,3-O-Isopropylidene-D-erythronolactone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the successful recrystallization of 2,3-O-Isopropylidene-D-erythronolactone. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a high-purity crystalline product.
Experimental Protocols
A well-defined protocol is critical for achieving successful recrystallization. Below is a detailed methodology for the purification of this compound.
Protocol 1: Recrystallization using Diethyl Ether and Hexanes
This protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reliable organic chemistry methods.
Materials:
-
Crude this compound
-
Anhydrous diethyl ether (Et₂O)
-
Hexanes
-
Erlenmeyer flask
-
Heating mantle or steam bath
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
-
High vacuum line
Procedure:
-
Dissolution: In a 2-L, three-necked, round-bottomed flask, dissolve the crude this compound in 500 mL of anhydrous diethyl ether. Gentle warming on a steam bath may be applied to facilitate dissolution.
-
Precipitation: Once the solid is completely dissolved, remove the flask from the heat source. Add 225 mL of hexanes to the solution. An immediate precipitate should form.
-
Crystallization: Cool the mixture in a refrigerator at 0°C for a minimum of 3.5 hours to ensure complete crystallization.[1] For optimal yield and purity, it is important to carry out the crystallization at this low temperature.[1]
-
Isolation: Collect the white, solid crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a total of 100 mL of cold hexanes, applied in small portions.
-
Drying: Dry the purified crystals under high vacuum at 20°C to a constant weight. A typical yield of pure this compound is approximately 71-75%.[1]
Data Presentation
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₄ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 158.15 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 63-69 °C | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid/powder | --INVALID-LINK--, --INVALID-LINK-- |
Solubility Profile (Qualitative)
| Solvent | Solubility |
| Water | Low solubility |
| Ethanol | Soluble |
| Chloroform | Soluble |
| Acetone | Soluble |
| Diethyl Ether | Soluble |
| Hexanes | Sparingly soluble to insoluble |
This information is crucial when considering alternative solvent systems for recrystallization. An ideal single-solvent recrystallization requires high solubility at elevated temperatures and low solubility at room temperature or below. For a two-solvent system, the compound should be highly soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "bad" solvent).
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide addresses potential problems with their probable causes and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Solution is not supersaturated (too much solvent used).- Cooling is too rapid.- Presence of impurities inhibiting nucleation. | - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool.- Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound.- Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Purification: If significant impurities are suspected, consider a preliminary purification step like column chromatography. |
| "Oiling Out" (Formation of a liquid layer instead of solid crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated to a very high degree.- Significant impurities are present, depressing the melting point. | - Add More "Good" Solvent: Re-heat the solution to dissolve the oil and add a small amount of the solvent in which the compound is more soluble.- Slower Cooling: Allow the solution to cool more slowly to encourage crystal lattice formation.- Use a Lower-Boiling Point Solvent System: Consider a different solvent or solvent mixture with a lower boiling point. |
| Low Yield | - Incomplete precipitation (solution still saturated at low temperature).- Too much solvent used in the initial dissolution.- Excessive washing of the crystals.- Premature crystallization during hot filtration (if performed).- Crystals lost during transfer. | - Cooling: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time.[1]- Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.- Washing: Wash the crystals with a minimal amount of ice-cold solvent.- Filtration: If hot filtration is necessary, pre-heat the funnel and filter paper to prevent crystallization.- Careful Transfer: Ensure all crystals are carefully transferred from the flask to the funnel. |
| Colored Crystals | - Presence of colored impurities. | - Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point for the pure compound is in the range of 63-69 °C.[2] A sharp melting point within this range is a good indicator of purity.
Q2: The protocol uses a diethyl ether/hexanes mixture. Can other solvent systems be used?
A2: Yes, other solvent systems may be effective. Given its solubility profile, mixtures such as ethyl acetate/hexanes or acetone/water could be explored. However, the diethyl ether/hexanes system is well-documented to provide good results for this specific compound.[1] When developing a new protocol, it is essential to perform small-scale solubility tests first.
Q3: My yield was significantly lower than the reported 71-75%. What is the most likely reason?
A3: A common reason for low yield is using an excessive amount of the solvent mixture for dissolution. This keeps a larger amount of your product dissolved in the mother liquor even after cooling. Another possibility is not cooling the solution to 0°C or for a sufficient amount of time, leading to incomplete crystallization.[1]
Q4: I observed an oil forming instead of crystals. What should I do?
A4: "Oiling out" can occur if the solution is too concentrated or cools too quickly. The best course of action is to reheat the mixture until the oil redissolves, add a small amount of additional diethyl ether (the "good" solvent), and then allow it to cool more slowly to room temperature before placing it in the ice bath.
Q5: How can I confirm the purity of my recrystallized product?
A5: Purity can be assessed by several methods. A sharp melting point that matches the literature value is a primary indicator. Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the identity and purity of the compound.[2] Chromatographic methods like TLC or GC can also be used to check for the presence of impurities.
Visualizations
Experimental Workflow
References
Technical Support Center: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2,3-O-Isopropylidene-D-erythronolactone. The information is tailored for researchers, scientists, and professionals in drug development to help navigate potential challenges in the experimental workflow.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis, categorized by the observed problem.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete oxidation of erythorbic acid. | Ensure the reaction temperature is maintained at 42°C during the oxidation step. Use a starch-iodide test to confirm the absence of excess peroxide after treatment with Norit A.[1] |
| Incomplete removal of water before the acetalization step. | It is crucial to dry the D-erythronolactone intermediate thoroughly under vacuum to a constant weight.[1] | |
| Inefficient crystallization. | Crystallization temperature is critical. For the final product, ensure the mixture is refrigerated at 0°C for at least 3.5 hours. Higher temperatures can significantly reduce the isolated yield.[1] | |
| Loss of product during workup. | Ensure thorough washing of the solids with anhydrous ether after the acetalization reaction to maximize the recovery of the product in the filtrate.[1] | |
| Presence of Impurities | Unreacted D-erythronolactone. | This indicates an incomplete acetalization reaction. Ensure the use of anhydrous magnesium sulfate (B86663) and sufficient stirring time.[1] |
| Formation of a less polar, oily impurity. | This has been identified as a known byproduct.[1] Purification via recrystallization from an ether-hexane mixture is effective in removing it.[1] | |
| Presence of more polar impurities. | These may result from hydrolysis of the lactone or the isopropylidene group. Minimize exposure to acidic conditions and water, especially during workup. | |
| Residual oxalic acid and sodium chloride. | These are byproducts from the initial oxidation step.[1] The purification steps, including trituration and recrystallization, are designed to remove these salts. | |
| Difficult to Control Reaction | Exothermic reaction during oxidation. | Add the sodium carbonate in small portions to the erythorbic acid solution with ice bath cooling to manage the initial exotherm.[1] |
| Exotherm with increased reactant concentrations. | Attempts to run the reaction at higher concentrations can lead to uncontrollable exotherms and precipitation of solids that hinder stirring.[1] Adhere to the recommended concentrations. | |
| Solidification Impeding Stirring | Precipitation of solids during the reaction. | This is more likely at higher concentrations.[1] If it occurs, ensure the stirring apparatus is robust (e.g., an air motor-driven paddle stirrer) to maintain a homogenous mixture.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving a high yield of this compound?
A1: Based on experimental procedures, the crystallization step is highly critical for the final yield. A difference in crystallization temperature of just a few degrees (e.g., 8°C vs. 0°C) can reduce the yield by nearly half.[1] Additionally, ensuring the complete removal of water from the D-erythronolactone intermediate before the acetalization reaction is essential for driving the reaction to completion.[1]
Q2: I observe a less polar spot on my TLC plate besides the product. What is it and how can I remove it?
A2: A less polar, oily impurity is a known byproduct of this synthesis.[1] The recommended purification method is recrystallization from a mixture of ether and hexanes, which should effectively separate the desired product from this impurity.[1]
Q3: Can I increase the concentration of reactants to speed up the reaction?
A3: It is not recommended. Attempts to increase reactant concentrations have been shown to cause an exothermic reaction that is difficult to control and can lead to the precipitation of solids, which interferes with proper stirring.[1]
Q4: My reaction mixture turned a dark color during the synthesis. Is this normal?
A4: Yes, the initial solution of erythorbic acid and sodium carbonate is described as a yellow solution.[1] Color changes can be expected, but the final purified product should be a white solid.[1] The use of Norit A (activated carbon) helps to decolorize the solution.[1]
Q5: What is the purpose of magnesium sulfate in the acetalization step?
A5: Anhydrous magnesium sulfate is used as a drying agent. It removes any residual water from the acetone (B3395972) and the D-erythronolactone intermediate, which is crucial for the acid-catalyzed formation of the isopropylidene acetal (B89532) to proceed efficiently.[1]
Experimental Protocol: Synthesis of this compound
This protocol is a summary of the procedure described in Organic Syntheses.
Part A: Preparation of D-Erythronolactone
-
A solution of 35.2 g of erythorbic acid in 500 mL of deionized water is cooled in an ice bath.
-
42.4 g of anhydrous sodium carbonate is added in small portions with stirring.
-
44 mL of 31.3% aqueous hydrogen peroxide is added dropwise, maintaining the temperature below 27°C.
-
The mixture is then heated to 42°C for 30 minutes.
-
8 g of Norit A is added in portions, and the mixture is heated on a steam bath for 30 minutes until gas evolution ceases.
-
The hot mixture is filtered through a Celite pad, and the filter cake is washed with 100 mL of deionized water.
-
The combined filtrate is acidified to pH 1 with 6 N hydrochloric acid.
-
The solution is concentrated on a rotary evaporator and dried under vacuum to yield a solid residue containing D-erythronolactone.[1]
Part B: Preparation of this compound
-
To the solid residue from Part A, 175 mL of acetone is added.
-
50 g of anhydrous, powdered magnesium sulfate is added, followed by 350 mL of 2,2-dimethoxypropane (B42991) and 1.75 g of p-toluenesulfonic acid monohydrate.
-
The mixture is stirred at room temperature for 3.5 hours.
-
The reaction is quenched with 17.5 mL of saturated aqueous sodium bicarbonate solution and stirred for 30 minutes.
-
The mixture is filtered, and the solids are washed thoroughly with anhydrous ether.
-
The combined filtrate and washes are concentrated on a rotary evaporator and dried under vacuum.
-
The resulting solid is dissolved in 110 mL of warm anhydrous ether.
-
The solution is removed from the heat, and 225 mL of hexanes are added to precipitate the product.
-
The mixture is refrigerated at 0°C for 3.5 hours and then filtered.
-
The solid is washed with 100 mL of hexanes and dried under high vacuum to yield this compound as a white solid.[1]
Data Summary
| Parameter | Value | Reference |
| Yield (D-Erythronolactone) | 77.0% | [1] |
| Yield (this compound) | 74.7% (at 0°C crystallization) | [1] |
| Yield (this compound) | 48.4% (at 8°C crystallization) | [1] |
| Melting Point | 65.5–66°C | [1] |
| Optical Rotation [α]D25 | -113.8° (c 1.11, H2O) | [1] |
Visualizations
Caption: Reaction scheme for the synthesis of this compound and potential side products.
Caption: A troubleshooting workflow for identifying potential issues in the synthesis.
References
controlling exothermic reactions in 2,3-O-Isopropylidene-D-erythronolactone preparation
Technical Support Center: 2,3-O-Isopropylidene-D-erythronolactone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling exothermic reactions during the preparation of this compound. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to ensure a safe and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the synthesis of this compound?
A1: The key exothermic steps in the commonly used synthesis from D-isoascorbic acid (erythorbic acid) are:
-
Neutralization: The initial neutralization of erythorbic acid with a base like sodium carbonate can release heat.[1]
-
Oxidative Cleavage: The addition of hydrogen peroxide for the oxidative cleavage of the enediol is a significant exothermic event. The internal temperature can rise noticeably during this step.[1]
-
Acidification: The acidification of the reaction mixture with a strong acid like hydrochloric acid after the oxidation can also generate heat.[1]
-
Acetonide Formation: The acid-catalyzed reaction with 2,2-dimethoxypropane (B42991) or acetone (B3395972) to form the isopropylidene ketal can be exothermic, although typically less vigorous than the oxidation step.
Q2: What are the general safety precautions for handling these exothermic reactions?
A2: It is crucial to adhere to standard laboratory safety procedures when dealing with exothermic reactions. This includes:
-
Wearing appropriate Personal Protective Equipment (PPE) such as safety glasses, lab coats, and gloves.[2]
-
Working in a well-ventilated area, preferably a fume hood.[2]
-
Having an emergency plan and being aware of the location of safety equipment like fire extinguishers and safety showers.[3]
-
Never leaving an exothermic reaction unattended.[2]
Q3: Why is controlling the temperature so critical in this synthesis?
A3: Tight temperature control is essential for several reasons:
-
Safety: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, potentially causing the reaction to boil over or even leading to a runaway reaction.[4]
-
Product Yield and Purity: Excessive heat can lead to the degradation of the starting materials, intermediates, or the final product, resulting in lower yields and the formation of impurities.
-
Side Reactions: Higher temperatures can promote unwanted side reactions, complicating the purification process.
Q4: What is a "runaway reaction" and how can it be prevented?
A4: A runaway reaction is an uncontrolled, accelerating exothermic reaction that can lead to a dangerous increase in temperature and pressure.[4] Prevention strategies include:
-
Slow Reagent Addition: Adding reagents that initiate an exothermic step dropwise or in small portions allows for the dissipation of heat between additions.[5]
-
Adequate Cooling: Using an ice bath or other cooling system to maintain the desired reaction temperature is critical.[1]
-
Continuous Monitoring: Constantly monitoring the internal temperature of the reaction allows for immediate intervention if the temperature begins to rise unexpectedly.
-
Proper Scale: When scaling up a reaction, it's important to remember that the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction should be scaled up cautiously with appropriate engineering controls.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction temperature is rising too quickly. | 1. Reagent added too fast.2. Inadequate cooling.3. Reaction scale is too large for the current setup. | 1. Immediately stop the addition of the reagent.2. Ensure the reaction flask is properly submerged in the cooling bath.3. Add more ice to the cooling bath.4. If necessary, use a larger cooling bath or a more efficient cooling system. |
| Low yield of the final product. | 1. Decomposition of the product due to excessive heat.2. Incomplete reaction.3. Loss of product during workup or purification.[6] | 1. Maintain strict temperature control throughout the synthesis.2. Ensure all reagents are added in the correct stoichiometry and that the reaction is allowed to proceed for the recommended time.3. Carefully perform all extraction and crystallization steps to minimize product loss. |
| Formation of a significant amount of side products. | 1. Reaction temperature was too high, promoting side reactions.2. Incorrect stoichiometry of reagents.3. Presence of impurities in the starting materials. | 1. Improve temperature control measures.2. Accurately measure all reagents before addition.3. Use high-purity starting materials. |
| The reaction mixture has turned dark brown or black. | 1. Decomposition of the carbohydrate starting material or product due to excessive heat or strong acid/base conditions. | 1. This often indicates a failed reaction due to poor temperature control. It is best to stop the reaction, neutralize it carefully, and start over with stricter temperature control.2. Ensure that the pH is carefully controlled during the acidification and neutralization steps. |
Detailed Experimental Protocol
This protocol is adapted from a procedure in Organic Syntheses and emphasizes the control of exothermic steps.[1]
Step 1: Oxidative Cleavage of Erythorbic Acid
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve erythorbic acid in deionized water.
-
Cool the solution in an ice bath to an internal temperature of approximately 6°C.
-
[CRITICAL STEP - EXOTHERMIC] Slowly add anhydrous sodium carbonate in small portions. Vigorous gas evolution will occur. Monitor the temperature to ensure it does not rise significantly.
-
[CRITICAL STEP - EXOTHERMIC] While maintaining the ice bath, add 31.3% aqueous hydrogen peroxide dropwise via the addition funnel over a period of 10-15 minutes. The internal temperature will likely rise. Maintain the temperature below 20°C during the addition.
-
After the addition is complete, continue stirring in the ice bath for 5 minutes. The temperature may continue to rise to around 27°C.
-
Remove the ice bath and warm the reaction to 42°C in a water bath for 30 minutes. The internal temperature should not exceed 42°C.
-
Decompose excess peroxide by adding activated carbon (Norit A) in small portions.
-
Heat the mixture on a steam bath to 75-78°C for 30 minutes to ensure complete decomposition of the peroxide.
Step 2: Acetonide Protection
-
After cooling and filtering the reaction mixture from Step 1, concentrate it under reduced pressure.
-
To the resulting crude D-erythronolactone, add acetone, anhydrous magnesium sulfate, and 2,2-dimethoxypropane.
-
[POTENTIALLY EXOTHERMIC] Add a catalytic amount of p-toluenesulfonic acid monohydrate at room temperature. While this step is typically less exothermic, it's good practice to monitor the temperature.
-
Stir the mixture at room temperature for 18 hours.
-
Quench the reaction by decanting it into a cooled solution of triethylamine (B128534) in ether. This neutralization step can also generate heat and should be done in an ice bath.
Step 3: Isolation and Purification
-
After quenching, the product is isolated by filtration and precipitation with hexanes.
-
The precipitate is then filtered, washed with cold hexanes, and dried under vacuum to yield this compound.
Quantitative Data Summary
Table 1: Temperature Control Parameters for Oxidative Cleavage
| Parameter | Recommended Range | Consequence of Deviation |
| Initial Temperature | 5-10°C | Higher initial temperatures can lead to a more rapid initial exotherm. |
| H₂O₂ Addition Rate | 10-15 minutes (for 0.20 mol scale) | Faster addition can lead to a rapid temperature increase and potential for a runaway reaction. |
| Peak Temperature during H₂O₂ Addition | < 20°C | Temperatures above this can lead to decreased yield and increased side products. |
| Maximum Reaction Temperature | 42°C | Exceeding this temperature can lead to degradation of the desired lactone intermediate. |
Table 2: Reagent Addition and Temperature Monitoring
| Reagent | Step | Recommended Action | Typical Observation |
| Sodium Carbonate | Neutralization | Add in small portions to an ice-cooled solution. | Vigorous CO₂ evolution, slight temperature increase.[1] |
| Hydrogen Peroxide | Oxidation | Add dropwise to an ice-cooled solution over 10-15 min. | Temperature rises from ~6°C to ~19°C.[1] |
| Hydrochloric Acid | Acidification | Add cautiously in portions with swirling. | Heat generation. |
| p-Toluenesulfonic acid | Ketalization | Add as a single portion at room temperature. | Minimal to moderate exotherm. |
| Triethylamine | Quenching | Decant the reaction mixture into an ice-cooled solution. | Heat generation. |
Visual Guides
Caption: A logical workflow for troubleshooting an unexpected temperature increase.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Safety Precautions for Handling Exothermic Reactions - Google Docs [docs.google.com]
- 3. cce.caltech.edu [cce.caltech.edu]
- 4. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. How To [chem.rochester.edu]
Technical Support Center: Purification of 2,3-O-Isopropylidene-D-erythronolactone and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,3-O-Isopropylidene-D-erythronolactone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: During the synthesis of this compound, several types of impurities can arise. These typically include unreacted starting materials, residual reagents such as p-toluenesulfonic acid, and byproducts from side reactions. Specifically, you may encounter a less polar impurity and several more polar impurities.[1] The less polar impurity has been characterized and is a result of an alternative reaction pathway. The more polar impurities often consist of hydrolyzed or partially protected starting materials.
Q2: My yield of purified this compound is consistently low. What are the potential causes and solutions?
A2: Low yields can stem from several factors during the reaction and purification process. Incomplete reaction, degradation of the product during workup or purification, and inefficient isolation are common culprits. To improve your yield, consider the following:
-
Reaction Monitoring: Ensure the reaction has gone to completion using thin-layer chromatography (TLC).
-
Controlled Workup: The lactone and the isopropylidene protecting group are sensitive to acidic and basic conditions. Maintain careful pH control during the workup to prevent hydrolysis. The use of a mild base like triethylamine (B128534) during the workup can help neutralize any acid catalysts.[1]
-
Optimized Purification: Inefficient purification can lead to significant product loss. For column chromatography, ensure proper packing of the column and use an optimized solvent system. For recrystallization, the choice of solvent and cooling temperature are critical. For instance, crystallization from an ether-hexane mixture at 0°C has been shown to be effective.[1]
Q3: How can I effectively remove the catalysts and other polar impurities from my product?
A3: Polar impurities, including acid catalysts and salts, can often be removed through a combination of techniques:
-
Aqueous Workup: A thorough aqueous workup with a mild bicarbonate solution can help remove the bulk of acidic and water-soluble impurities.
-
Column Chromatography: Flash column chromatography on silica (B1680970) gel is a highly effective method for separating the desired lactone from polar impurities.[1][2] A common eluent system is a 1:1 mixture of hexanes and ethyl acetate.[1]
-
Recrystallization: Recrystallization is an excellent final purification step to remove trace impurities and obtain a highly pure product.[1]
Q4: What are the key challenges in purifying 4-substituted derivatives of this compound, especially regarding diastereomers?
A4: The introduction of a substituent at the C4 position can create a new stereocenter, leading to the formation of diastereomers. The primary challenge then becomes the separation of these diastereomers, which often have very similar physical and chemical properties.
-
Chromatographic Separation: Diastereomers can often be separated by flash column chromatography, but this may require careful optimization of the solvent system and the use of high-resolution columns.
-
Chiral Chromatography: For challenging separations, chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be necessary. These techniques utilize chiral stationary phases to differentiate between the diastereomers.
Q5: How stable is the isopropylidene protecting group during purification?
A5: The isopropylidene group is an acetal, which is generally stable to basic and neutral conditions but is labile under acidic conditions. Care should be taken to avoid prolonged exposure to strong acids during the workup and purification. Mildly acidic conditions, such as those encountered with silica gel chromatography, are generally tolerated for short periods. If significant deprotection is observed, the silica gel can be neutralized with a small amount of triethylamine in the eluent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Purity After Column Chromatography | Incomplete separation of impurities. | Optimize the eluent system. A shallower gradient or isocratic elution with a less polar solvent system may improve resolution. Ensure the column is not overloaded. |
| Co-elution of a non-polar impurity. | If a less polar impurity is present, consider starting with a more non-polar eluent to first elute the impurity before increasing the polarity to elute the desired product. | |
| Product Fails to Crystallize | Presence of impurities inhibiting crystal formation. | Re-purify the material by column chromatography. Ensure all solvent from the previous step is removed. |
| Incorrect solvent system for recrystallization. | Experiment with different solvent systems. A mixture of a good solvent (e.g., diethyl ether) and a poor solvent (e.g., hexanes) is often effective.[1] | |
| Supersaturation not achieved. | Concentrate the solution further or cool it to a lower temperature. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. | |
| Broad or Tailing Peaks in HPLC/SFC Analysis | Secondary interactions with the stationary phase. | For basic derivatives, add a small amount of a basic modifier like diethylamine (B46881) to the mobile phase. For acidic derivatives, an acidic modifier like trifluoroacetic acid can improve peak shape. |
| Column overload. | Inject a smaller amount of the sample. | |
| Poor Separation of Diastereomers | Inappropriate stationary phase. | Screen different chromatography columns. For HPLC, both normal-phase (silica) and reverse-phase (C18) columns should be tested. For more challenging separations, consider chiral stationary phases. |
| Suboptimal mobile phase. | Systematically vary the mobile phase composition to optimize selectivity. For normal-phase chromatography, adjusting the ratio of a polar modifier (e.g., isopropanol) in a non-polar solvent (e.g., hexanes) is key. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography[1]
-
Column Preparation: A glass column is slurry-packed with silica gel 60 (230-400 mesh) using the chosen eluent.
-
Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane (B109758) or the eluent and loaded onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elution: The column is eluted with a 1:1 mixture of hexanes and ethyl acetate.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified lactone.
Protocol 2: Recrystallization of this compound[1]
-
Dissolution: The partially purified lactone is dissolved in a minimal amount of warm diethyl ether.
-
Precipitation: Hexanes are slowly added to the solution until it becomes slightly cloudy, indicating the point of saturation.
-
Crystallization: The flask is cooled to 0°C and allowed to stand for several hours to allow for the formation of crystals.
-
Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold hexanes, and dried under vacuum.
Quantitative Data Summary
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Flash Column Chromatography | >95% | 70-85% | Good for removing a wide range of impurities. | Can be time-consuming and requires significant solvent usage. |
| Recrystallization | >99% | 60-75% (after chromatography) | Yields highly pure crystalline product. | Can result in lower yields due to product remaining in the mother liquor. |
| Supercritical Fluid Chromatography (SFC) | >98% (for diastereomers) | Variable | Fast and uses less organic solvent than HPLC. | Requires specialized equipment. |
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Low Purity
Caption: Decision tree for troubleshooting low purity issues.
References
stability of 2,3-O-Isopropylidene-D-erythronolactone under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and handling of 2,3-O-Isopropylidene-D-erythronolactone, particularly concerning its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under general laboratory conditions?
A1: this compound is a white crystalline solid that is stable under normal, neutral conditions and can be stored for extended periods at ambient temperatures in a cool, dry place.[1][2] It is an isopropylidene acetal (B89532), also known as an acetonide, which is a functional group known for its stability in neutral to strongly basic environments.[3][4]
Q2: What is the primary cause of degradation for this compound?
A2: The primary cause of degradation is exposure to acidic conditions, which leads to the hydrolysis of the isopropylidene group.[3] This is a well-established method for the deprotection of diols.[1] The presence of even catalytic amounts of acid, especially in the presence of water, can initiate this process.[3]
Q3: What is the mechanism of acid-catalyzed hydrolysis?
A3: The hydrolysis of the isopropylidene acetal is an acid-catalyzed process. It involves the protonation of one of the acetal oxygens, making it a good leaving group. This is followed by the departure of this group and a nucleophilic attack by water on the resulting oxonium ion. Subsequent deprotonation regenerates the acid catalyst and yields the diol and acetone (B3395972).[3][5]
Q4: Are there differences in the rate of hydrolysis compared to other cyclic acetals?
A4: Yes, the structure of the diol and the cyclic acetal affects the rate of hydrolysis. For instance, in a study with 1,2-O-alkylidene-α-D-glucopyranoses under specific acidic conditions (0.53 M sulfuric acid in 2:1 aqueous 2-propanol at room temperature), the half-life for an isopropylidene group was found to be 8 hours.[6] This indicates that under moderately strong acidic conditions, complete deprotection can occur over several hours at room temperature.[6]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Spontaneous decomposition during storage. | Improper storage conditions (e.g., exposure to acidic vapors in the lab atmosphere). | Store the compound in a tightly sealed container in a desiccator, away from bottles of acids. |
| Degradation observed during silica (B1680970) gel chromatography. | Residual acidity of the silica gel. | Neutralize the silica gel before use by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine (B128534) in the eluent), followed by flushing with the pure eluent. Alternatively, use a different stationary phase like neutral alumina. |
| Incomplete deprotection (hydrolysis) reaction. | Insufficient acid catalyst, insufficient reaction time or temperature, or inappropriate solvent. | Increase the amount of acid catalyst, prolong the reaction time, or gently heat the mixture. Ensure the solvent system contains a source of water for hydrolysis.[3] |
| Formation of unexpected byproducts during acidic workup. | The acidic conditions may be too harsh, leading to side reactions on other parts of the molecule or subsequent molecules in a synthetic sequence. | Use milder deprotection conditions. Options include pyridinium (B92312) p-toluenesulfonate (PPTS) with gentle heating, or using an ion-exchange resin like Dowex 50W which can be easily filtered off.[6] |
| Deprotection of other acid-sensitive groups in the molecule. | The chosen acidic conditions are not selective for the isopropylidene group. For example, strong acids like TFA or HCl can also cleave Boc protecting groups.[7][8] | For molecules containing other acid-labile groups (e.g., Boc, TBDMS), use milder, more selective reagents. Catalytic p-toluenesulfonic acid (p-TsOH) in acetone or Amberlyst-15 resin in acetone/water at room temperature are often effective for acetal deprotection while preserving a Boc group.[7] |
Quantitative Data on Acetal Stability
| Acetal System | Conditions | Half-life (t₁/₂) | Reference |
| 1,2-O-Isopropylidene-α-D-glucopyranose | 0.53 M H₂SO₄ in 2:1 aqueous 2-propanol, room temp. | 8 hours | [6] |
| 1,2-O-Cyclopentylidene-α-D-glucopyranose | 0.53 M H₂SO₄ in 2:1 aqueous 2-propanol, room temp. | < 8 hours | [6] |
| 1,2-O-Cyclohexylidene-α-D-glucopyranose | 0.53 M H₂SO₄ in 2:1 aqueous 2-propanol, room temp. | > 8 hours | [6] |
Experimental Protocols
Protocol 1: Deprotection using a Strong Acid (Aqueous H₂SO₄)
This protocol is suitable when no other acid-sensitive groups are present.
-
Dissolution: Dissolve this compound in a suitable organic solvent (e.g., THF or dioxane).
-
Acid Addition: Add an aqueous solution of a strong acid, such as 1% aqueous sulfuric acid.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., to 40-50 °C) while monitoring the reaction progress by TLC or LC-MS.
-
Neutralization: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.
Protocol 2: Mild Deprotection using an Acidic Resin (Dowex 50W-X8)
This method is advantageous as the acidic catalyst is a solid and can be easily removed by filtration.
-
Solvent System: Dissolve this compound in a mixture of methanol (B129727) and water (e.g., 9:1 ratio).[1]
-
Resin Addition: Add Dowex 50W-X8 resin (H⁺ form) to the solution. The amount of resin can be catalytic or stoichiometric depending on the desired reaction rate.
-
Reaction: Stir the suspension at room temperature. The reaction is typically slower than with strong soluble acids and may require several hours to overnight stirring. Monitor the progress by TLC or LC-MS.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the solvent mixture.
-
Concentration: Combine the filtrate and washes and remove the solvent under reduced pressure to yield the deprotected product.
Visualizations
Caption: Acid-catalyzed hydrolysis of an isopropylidene acetal.
Caption: General experimental workflow for acidic deprotection.
Caption: Troubleshooting decision tree for common issues.
References
- 1. tsijournals.com [tsijournals.com]
- 2. How to stop (some) acetals hydrolysing. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. total-synthesis.com [total-synthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Acids - Wordpress [reagents.acsgcipr.org]
stability of 2,3-O-Isopropylidene-D-erythronolactone under basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2,3-O-Isopropylidene-D-erythronolactone under basic conditions. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is the isopropylidene protecting group on this compound under basic conditions?
A1: The 2,3-O-isopropylidene group, which is an acetal, is generally stable in neutral to strongly basic environments. Acetal protecting groups are known for their robustness against bases and are commonly employed in syntheses involving basic reagents. Therefore, cleavage of the isopropylidene group is not a primary concern under most basic conditions.
Q2: What is the main stability issue when using this compound in basic media?
A2: The principal stability concern is the hydrolysis of the γ-lactone ring. Lactones are cyclic esters and are susceptible to base-catalyzed hydrolysis, a reaction commonly known as saponification. This reaction opens the lactone ring to form the corresponding hydroxy carboxylate salt.[1]
Q3: What is the product of basic hydrolysis of this compound?
A3: Under basic conditions (e.g., in the presence of sodium hydroxide), the lactone ring opens to yield the sodium salt of 2,3-O-isopropylidene-D-erythronic acid. Subsequent acidification of the reaction mixture will protonate the carboxylate to give the free hydroxy acid.
Q4: How can I monitor the degradation of this compound in my reaction?
A4: The hydrolysis of the lactone can be monitored using chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a common method to separate and quantify the remaining lactone from its hydrolyzed hydroxy acid form.[2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction kinetics by observing the disappearance of signals corresponding to the lactone and the appearance of signals for the ring-opened product.[5]
Troubleshooting Guide
Issue 1: Low yield or complete consumption of starting material in a basic reaction.
-
Possible Cause: Unintended saponification of the lactone ring due to the basic reaction conditions.
-
Troubleshooting Steps:
-
Assess Base Strength and Concentration: The rate of hydrolysis is dependent on the concentration and strength of the base. If possible, use a milder base or a lower concentration.
-
Control Temperature: Saponification is often accelerated at higher temperatures. Running the reaction at a lower temperature may help to minimize hydrolysis.
-
Limit Reaction Time: Monitor the reaction closely and stop it as soon as the desired transformation is complete to minimize the exposure time of the lactone to the basic medium.
-
Solvent Choice: The choice of solvent can influence the rate of hydrolysis. While protic solvents like water or alcohols are often necessary, their presence can facilitate hydrolysis. If the reaction allows, consider using a less protic solvent system.
-
Issue 2: Formation of an unexpected, more polar byproduct.
-
Possible Cause: The polar byproduct is likely the carboxylate salt of the hydrolyzed lactone.
-
Troubleshooting Steps:
-
Characterize the Byproduct: Use analytical techniques such as LC-MS or NMR to confirm the identity of the byproduct as the ring-opened form.
-
Acidic Workup: During the reaction workup, acidification of the aqueous layer with a dilute acid (e.g., 1M HCl) will protonate the carboxylate, allowing for its extraction into an organic solvent if desired for characterization.
-
Review Reaction Conditions: Refer to the troubleshooting steps in Issue 1 to modify the reaction conditions to suppress the formation of this byproduct.
-
Issue 3: Difficulty in purifying the desired product from the hydrolyzed byproduct.
-
Possible Cause: The desired product and the hydrolyzed lactone may have different polarities, but separation can still be challenging.
-
Troubleshooting Steps:
-
Extraction: After the reaction, a basic aqueous wash can selectively remove the deprotonated, water-soluble hydroxy acid, leaving the desired, less polar product in the organic phase. This is often more effective than chromatographic separation alone.
-
Chromatography: If extraction is not feasible, optimize the column chromatography conditions. A more polar eluent system may be required to elute the hydrolyzed product, or a different stationary phase could be explored.
-
Quantitative Data on Lactone Stability
| Parameter | Condition | Effect on Lactone Stability | Reference |
| pH | Increasing pH (more basic) | Decreases stability (hydrolysis rate increases) | [2] |
| Temperature | Increasing temperature | Decreases stability (hydrolysis rate increases) | [4] |
| Base Concentration | Higher concentration of base | Decreases stability (hydrolysis rate increases) | [6] |
| Solvent | Protic solvents (e.g., water, methanol) | Generally decreases stability compared to aprotic solvents | [7] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability of this compound under Basic Conditions
This protocol outlines a general method for determining the stability of the lactone at a specific pH and temperature.
1. Materials:
-
This compound
-
Buffer solution of the desired pH (e.g., pH 8, 9, or 10)
-
A suitable organic solvent for stock solution (e.g., acetonitrile (B52724) or methanol)
-
HPLC system with a C18 column
-
Thermostatted autosampler or reaction vessel
2. Procedure:
-
Prepare a stock solution of this compound in the organic solvent (e.g., 1 mg/mL).
-
In a thermostatted vessel at the desired temperature (e.g., 25 °C), add a known volume of the pre-heated buffer solution.
-
Initiate the experiment by adding a small aliquot of the lactone stock solution to the buffer to achieve the desired final concentration.
-
At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by adding the aliquot to a vial containing a small amount of acidic solution (e.g., dilute phosphoric acid) to neutralize the base.
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound.
3. Data Analysis:
-
Plot the concentration of this compound versus time.
-
From this data, the rate of degradation and the half-life of the compound under the tested conditions can be determined.
Visualizations
Caption: Base-catalyzed hydrolysis (saponification) of the lactone ring.
Caption: A decision-making workflow for troubleshooting lactone instability.
References
- 1. glycodepot.com [glycodepot.com]
- 2. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. [mdpi.com]
- 5. magritek.com [magritek.com]
- 6. ijirset.com [ijirset.com]
- 7. researchgate.net [researchgate.net]
avoiding byproduct formation in glycosylation with erythronolactone derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the glycosylation of erythronolactone derivatives. The information is designed to help you optimize your reaction conditions, minimize byproduct formation, and improve overall yields and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: My glycosylation reaction with an erythronolactone acceptor is showing low yield. What are the primary factors to investigate?
A1: Low yields in glycosylation reactions involving erythronolactone acceptors can often be attributed to several key factors. A systematic troubleshooting approach is recommended:
-
Reagent Quality: Ensure the glycosyl donor, erythronolactone acceptor, and any promoters or activators are of high purity and strictly anhydrous. Moisture is a significant inhibitor of glycosylation reactions and can lead to hydrolysis of the donor or activator.
-
Donor/Acceptor Reactivity: Erythronolactone derivatives can be sterically hindered or electronically deactivated, making them poor nucleophiles. Consider using a more reactive glycosyl donor (e.g., trichloroacetimidates or glycosyl fluorides over bromides). Modifying protecting groups on the erythronolactone can also enhance the nucleophilicity of the target hydroxyl group.
-
Activator/Promoter Strength: The choice and amount of the activator (e.g., Lewis acids like TMSOTf or BF₃·OEt₂) are critical. An insufficient amount or a weak activator may not be adequate to activate the glycosyl donor effectively. Conversely, an overly strong activator can lead to donor decomposition.
-
Reaction Temperature: Glycosylation reactions are highly sensitive to temperature. While lower temperatures (e.g., -78°C to 0°C) often improve stereoselectivity and reduce side reactions, some less reactive systems may require higher temperatures to proceed at a reasonable rate.
Q2: I am observing multiple spots on my TLC analysis after the reaction. What are the likely byproducts?
A2: The formation of multiple products is a common challenge. The spots could represent:
-
Anomers: The formation of both α and β glycosides is a frequent outcome. The ratio is influenced by the solvent, temperature, and protecting groups on the donor.
-
Hydrolyzed Donor: If moisture is present, the glycosyl donor can hydrolyze back to its corresponding hemiacetal.
-
Orthoester Formation: With donors that have a participating protecting group at the C-2 position (e.g., an acetyl or benzoyl group), the formation of a stable orthoester byproduct can occur, especially in the presence of a base.
-
Glycal Formation: Elimination of the leaving group from the glycosyl donor can lead to the formation of a glycal byproduct.
-
Donor Decomposition: Harsh reaction conditions can cause the glycosyl donor to decompose into various unidentified products.
-
Intermolecular Aglycon Transfer: For thioglycoside donors, a common side reaction is the transfer of the thio-aglycon from one donor to another, leading to undesired byproducts.[1]
Q3: How can I improve the stereoselectivity of my glycosylation with an erythronolactone acceptor?
A3: Controlling the stereochemical outcome (anomeric selectivity) is a central goal in glycoside synthesis. Key strategies include:
-
Neighboring Group Participation: The choice of protecting group at the C-2 position of the glycosyl donor is paramount.
-
For 1,2-trans glycosides: Use a "participating" group like an acyl (acetyl, benzoyl) group. This group will form a cyclic acyloxonium ion intermediate that blocks one face of the molecule, directing the acceptor to attack from the opposite face.
-
For 1,2-cis glycosides: Use a "non-participating" group like an ether (benzyl, silyl) group.
-
-
Solvent Choice: The solvent can have a profound impact on stereoselectivity. For example, nitrile solvents like acetonitrile (B52724) can promote the formation of β-glycosides through the formation of an α-nitrilium intermediate.
-
Temperature Control: Lowering the reaction temperature often enhances stereoselectivity by favoring the kinetically controlled product.
-
Promoter/Lewis Acid: The nature of the Lewis acid can influence the equilibrium between Sₙ1 and Sₙ2 pathways, thereby affecting the anomeric ratio.
Troubleshooting Guide: Common Issues and Solutions
This guide provides a structured approach to resolving specific problems you may encounter during your experiments.
Issue 1: Incomplete Reaction - Starting Materials Remain
| Potential Cause | Recommended Solution |
| Insufficient Activation | Gradually increase the equivalents of the Lewis acid promoter. If the reaction is still sluggish, consider switching to a stronger activator (e.g., from BF₃·OEt₂ to TMSOTf). |
| Low Reactivity of Acceptor | Increase the equivalents of the erythronolactone acceptor (e.g., to 1.5-2.0 equivalents) to drive the reaction forward. Alternatively, consider modifying the protecting groups on the lactone to reduce steric hindrance or increase nucleophilicity. |
| Low Reaction Temperature | While beneficial for selectivity, the temperature may be too low for the reaction to proceed. Cautiously and incrementally increase the reaction temperature. |
| Moisture Contamination | Ensure all glassware is rigorously flame-dried, and all solvents and reagents are anhydrous. Use freshly activated molecular sieves. |
Issue 2: Formation of a Major, Unidentified Byproduct
| Potential Cause | Recommended Solution |
| Donor Decomposition | Perform a control experiment without the erythronolactone acceptor to see if the donor is stable under the reaction conditions. If decomposition occurs, consider using a milder activator or a lower reaction temperature. |
| Lactone Ring Opening | The lactone functionality of erythronolactone may be susceptible to ring-opening under certain conditions (e.g., strongly basic or acidic). Ensure the reaction conditions are as neutral as possible. If using a Lewis acid, ensure it is fully quenched upon reaction completion. Consider protecting the lactone carbonyl if it is suspected to interfere. |
| Orthoester Formation | If using a donor with a C-2 participating group, the addition of a mild acid scavenger may help to suppress orthoester formation. |
| Rearrangement of Trichloroacetimidate (B1259523) Donor | With trichloroacetimidate donors, a known side reaction is the rearrangement to the N-glycosyl trichloroacetamide. This can sometimes be minimized by using an "inverse addition" procedure, where the donor is added slowly to a mixture of the acceptor and the activator.[2] |
Experimental Protocols
General Protocol for Glycosylation using a Trichloroacetimidate Donor
This is a general guideline and may require optimization for your specific substrates.
-
Preparation: Rigorously dry all glassware. Add the erythronolactone acceptor (1.0 equiv.) and the glycosyl trichloroacetimidate donor (1.2-1.5 equiv.) to a flask and co-evaporate with anhydrous toluene (B28343) three times to remove residual moisture. Place the flask under a high vacuum for at least one hour.
-
Reaction Setup: Place freshly activated molecular sieves (4 Å) in a separate flask and flame-dry under vacuum. Allow to cool to room temperature and backfill with an inert gas (Argon or Nitrogen).
-
Execution: Under an inert atmosphere, dissolve the acceptor and donor in an appropriate anhydrous solvent (e.g., dichloromethane, DCM). Transfer this solution via cannula to the flask containing the molecular sieves.
-
Cooling and Activation: Cool the reaction mixture to the desired temperature (e.g., -40 °C). Add the Lewis acid promoter (e.g., TMSOTf, 0.1-0.2 equiv.) dropwise.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (or has ceased to progress), quench by adding a few drops of a base, such as pyridine (B92270) or triethylamine.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of celite to remove the molecular sieves. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
Diagram 1: General Glycosylation Reaction Workflow
This diagram illustrates the key steps in a typical chemical glycosylation experiment, from preparation to purification.
Caption: A stepwise workflow for a typical chemical glycosylation experiment.
Diagram 2: Troubleshooting Logic for Low Yield
This diagram provides a decision-making tree for troubleshooting low-yielding glycosylation reactions.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
optimizing catalyst loading for 2,3-O-Isopropylidene-D-erythronolactone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-O-Isopropylidene-D-erythronolactone, with a specific focus on catalyst loading.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, particularly concerning the catalytic step.
| Question | Answer |
| Why is my reaction yield of this compound lower than expected? | Several factors can contribute to low yields. A common issue is incomplete conversion of the starting material, D-erythronolactone. This could be due to insufficient catalyst loading or deactivation of the catalyst. Another possibility is the formation of side products due to excessive catalyst, leading to degradation of the desired product. Ensure accurate measurement of the catalyst and reactants. It is also critical to ensure all water has been removed from the D-erythronolactone starting material, as its presence can inhibit the reaction.[1] |
| What are the consequences of adding too much or too little p-toluenesulfonic acid monohydrate? | Too much catalyst: An excess of p-toluenesulfonic acid can lead to an uncontrolled, exothermic reaction, which may be difficult to manage and can promote the formation of unwanted byproducts, thus reducing the overall yield and purity of the final product.[1] Too little catalyst: Insufficient catalyst will result in a slow or incomplete reaction, leaving a significant amount of unreacted D-erythronolactone and leading to a low yield of the desired this compound. |
| The reaction mixture is turning dark or showing signs of degradation. What could be the cause? | A dark coloration or the presence of insoluble byproducts can indicate product degradation, often caused by an overly acidic environment or prolonged reaction times. Consider reducing the amount of catalyst or shortening the reaction time. It is also important to maintain a consistent temperature, as higher temperatures can accelerate degradation pathways. The reaction should be stirred efficiently to ensure even heat distribution. |
| How can I improve the purity of my final product? | Impurities often arise from side reactions or incomplete reactions. To improve purity, ensure the optimal amount of catalyst is used to drive the reaction to completion without causing degradation. After the reaction, a proper work-up procedure is crucial. This includes neutralizing the acid catalyst with a base like triethylamine (B128534) and purifying the product by crystallization.[1] Washing the crude product with an appropriate solvent, such as a mixture of ether and hexanes, can effectively remove unreacted starting materials and byproducts.[1] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the optimal catalyst loading for the synthesis of this compound? | Based on established protocols, an effective catalytic amount of p-toluenesulfonic acid monohydrate is used.[1] For a reaction starting with approximately 0.2 moles of D-erythronolactone, about 0.0022 moles of p-toluenesulfonic acid monohydrate is recommended.[1] This corresponds to a molar ratio of approximately 1:100 (catalyst to substrate). |
| Can other acid catalysts be used for this reaction? | While p-toluenesulfonic acid is commonly used, other acid catalysts such as sulfuric acid or acidic ion-exchange resins could potentially be employed for the isopropylidenation of diols. However, the reaction conditions, including catalyst loading and reaction time, would need to be re-optimized for each specific catalyst. |
| How does the catalyst work in this synthesis? | The acid catalyst, p-toluenesulfonic acid, protonates the carbonyl oxygen of acetone (B3395972) or the oxygen of one of the hydroxyl groups of 2,2-dimethoxypropane (B42991) (which is in equilibrium with acetone). This activation facilitates the nucleophilic attack by the hydroxyl groups of D-erythronolactone, leading to the formation of the cyclic isopropylidene acetal. |
| What are the key parameters to control for a successful synthesis? | Beyond catalyst loading, several other parameters are critical. These include the use of anhydrous reagents and solvents, as water can interfere with the reaction.[1] Efficient stirring is necessary to ensure homogeneity, especially since the reaction mixture can be a slurry.[1] Temperature control is also important to prevent unwanted side reactions. Finally, the purification process, particularly crystallization, must be carefully performed to obtain a high-purity product.[1] |
Quantitative Data Summary
The following table summarizes the reactant and catalyst quantities from a standard experimental protocol for the synthesis of this compound.[1]
| Parameter | Value |
| Starting Material | D-erythronolactone |
| Reagents | Acetone, 2,2-dimethoxypropane, Magnesium Sulfate (anhydrous), p-toluenesulfonic acid monohydrate, Triethylamine, Ether, Hexanes |
| Catalyst | p-toluenesulfonic acid monohydrate |
| Catalyst Loading (molar ratio to D-erythronolactone) | ~1:100 |
| Reaction Time | 18 hours |
| Reaction Temperature | Room Temperature |
| Yield | 71-75% |
Experimental Protocol
This protocol is adapted from a verified synthetic procedure.[1]
-
Preparation of D-erythronolactone: D-erythronolactone is first prepared from erythorbic acid through oxidative cleavage with hydrogen peroxide, followed by acidification and dehydration.[1] It is crucial that the resulting D-erythronolactone is thoroughly dried.[1]
-
Acetonide Formation:
-
To the dried D-erythronolactone residue, add acetone and anhydrous magnesium sulfate.
-
Stir the mixture and add 2,2-dimethoxypropane.
-
Add p-toluenesulfonic acid monohydrate as the catalyst.
-
Stir the resulting slurry under a nitrogen blanket at room temperature for 18 hours.
-
-
Work-up and Isolation:
-
Cool a solution of triethylamine in anhydrous ether in an ice bath.
-
Decant the reaction mixture into the cold triethylamine solution to neutralize the acid catalyst.
-
Rinse the reaction flask with ether and add it to the triethylamine solution.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in ether.
-
Add hexanes to precipitate the product.
-
Cool the mixture to 0°C to complete crystallization.
-
Filter the solid, wash with cold hexanes, and dry under high vacuum to yield this compound as a white solid.[1]
-
Visualizations
References
Technical Support Center: Large-Scale Synthesis of 2,3-O-Isopropylidene-D-erythronolactone
Welcome to the technical support center for the synthesis of 2,3-O-Isopropylidene-D-erythronolactone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for its large-scale synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Oxidation of the Starting Material | - Ensure the correct stoichiometry of the oxidizing agent (e.g., hydrogen peroxide) is used. - Monitor the reaction temperature closely; inadequate cooling during exothermic steps can lead to side reactions. - Verify the complete consumption of the starting material using an appropriate analytical method (e.g., TLC, HPLC) before proceeding to the next step. |
| Inefficient Ketalization Reaction | - Use anhydrous conditions, as moisture can hydrolyze the ketalating agent (e.g., 2,2-dimethoxypropane) and the product. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1] - Use a suitable acid catalyst (e.g., p-toluenesulfonic acid) in the correct catalytic amount. Too much acid can lead to product degradation. - Ensure adequate reaction time. The ketalization can be slow and may require overnight stirring. Monitor the reaction progress by TLC. |
| Product Loss During Workup and Purification | - During aqueous workup, ensure the pH is carefully controlled to avoid hydrolysis of the isopropylidene group. - Optimize the crystallization conditions. For instance, crystallization from an ether-hexane mixture should be carried out at 0°C to maximize recovery.[2] - If using column chromatography, select an appropriate solvent system to ensure good separation from impurities without causing product degradation on the stationary phase. |
| Suboptimal Reaction Temperature | - Maintain the recommended temperature for each step of the reaction. For example, during the initial oxidation of erythorbic acid, the temperature should be carefully controlled with an ice bath.[2] |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Material or Intermediates | - As mentioned above, ensure the initial oxidation and subsequent ketalization reactions go to completion by monitoring with TLC or another suitable technique. |
| Formation of Byproducts | - The primary byproduct from the oxidation of erythorbic acid is oxalic acid, which is typically removed during the workup and purification steps.[2] - Incomplete ketalization can leave unreacted D-erythronolactone. - Over-exposure to acidic conditions can lead to the removal of the isopropylidene protecting group. |
| Residual Solvents | - Ensure the final product is thoroughly dried under high vacuum to remove any residual solvents from the purification process.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the large-scale synthesis of this compound?
A1: On a large scale, effective heat management during the exothermic oxidation step is critical to prevent runaway reactions and the formation of byproducts. Efficient stirring is also crucial to ensure homogeneity, especially during the addition of reagents. Maintaining anhydrous conditions during the ketalization step is vital to prevent hydrolysis and maximize yield.
Q2: Can I use an alternative starting material to erythorbic acid?
A2: Yes, this compound can be synthesized from various starting materials, including D-ribose, D-glucose, and L-ascorbic acid.[2][3] The choice of starting material often depends on cost, availability, and the number of synthetic steps involved. The route from erythorbic acid is often favored due to its efficiency.[2]
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using several analytical techniques. These include melting point determination (typically 67-69 °C), optical rotation, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]
Q4: What are the common challenges in purifying this compound at an industrial scale?
A4: At an industrial scale, purification is typically achieved through crystallization. Challenges can include identifying a suitable and cost-effective solvent system that provides high recovery and purity, managing the cooling process for large volumes to ensure consistent crystal size and purity, and efficiently separating the crystals from the mother liquor.
Experimental Protocols
Synthesis from Erythorbic Acid
This protocol is adapted from a procedure in Organic Syntheses.[2]
Step 1: Oxidation of Erythorbic Acid to D-Erythronolactone
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve erythorbic acid (0.20 mol) in deionized water.
-
Cool the solution in an ice bath and add anhydrous sodium carbonate (0.40 mol) in portions.
-
Add 31.3% aqueous hydrogen peroxide (0.45 mmol) dropwise while maintaining the internal temperature between 6 and 19°C.
-
After the addition is complete, allow the reaction to warm and stir for 30 minutes, with the temperature reaching a maximum of 42°C.
-
Decompose excess peroxide by adding activated carbon (Norit A) and heating the mixture.
-
Filter the hot mixture through a Celite pad and wash the filter cake with deionized water.
-
Acidify the combined filtrate and washes to pH 1 with 6 N hydrochloric acid.
-
Concentrate the acidic solution under reduced pressure to obtain a solid residue containing D-erythronolactone.
Step 2: Ketalization of D-Erythronolactone
-
To the crude D-erythronolactone, add acetone (B3395972), anhydrous magnesium sulfate, and 2,2-dimethoxypropane (B42991).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate and stir the mixture at room temperature under a nitrogen atmosphere for 18 hours.
-
Quench the reaction by decanting the mixture into a cooled solution of anhydrous ether and triethylamine.
-
Filter the mixture and concentrate the filtrate.
-
Dissolve the residue in ether and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to an oil.
-
Dissolve the oil in hot ether and add hexanes to induce crystallization.
-
Cool the mixture to 0°C for 3.5 hours, filter the solid, wash with hexanes, and dry under high vacuum to yield this compound.
Synthesis from D-Ribose
This protocol is adapted from a procedure for the synthesis of 2,3-O-isopropylidene-D-ribonolactone, a closely related compound, which can be a precursor.
Step 1: Oxidation of D-Ribose to D-Ribonolactone
-
In a reaction vessel, suspend D-ribose (0.67 mol) and sodium bicarbonate (1.3 mol) in water.
-
Cool the mixture in an ice-water bath and add bromine (0.70 mol) dropwise, keeping the temperature below 5°C.
-
After the addition, stir the solution for an additional 50 minutes.
-
Quench the excess bromine with sodium bisulfite.
-
Concentrate the solution under reduced pressure to obtain crude D-ribonolactone.
Step 2: Ketalization of D-Ribonolactone
-
Suspend the crude D-ribonolactone in dry acetone and add 2,2-dimethoxypropane and a catalytic amount of concentrated sulfuric acid.
-
Stir the solution vigorously at room temperature.
-
Neutralize the acid with silver carbonate and filter the suspension through Celite.
-
Concentrate the filtrate to dryness.
-
Purify the crude product by recrystallization from ethyl acetate (B1210297) to obtain 2,3-O-isopropylidene-D-ribonolactone. Further steps would be required to convert this to the erythronolactone derivative.
Data Presentation
Table 1: Comparison of Synthesis Protocols
| Parameter | Synthesis from Erythorbic Acid[2] | Synthesis from D-Ribose (to Ribonolactone derivative) |
| Starting Material | Erythorbic Acid | D-Ribose |
| Key Reagents | Hydrogen Peroxide, Sodium Carbonate, Acetone, 2,2-Dimethoxypropane, p-TsOH | Bromine, Sodium Bicarbonate, Acetone, 2,2-Dimethoxypropane, Sulfuric Acid |
| Overall Yield | ~75% | Not directly reported for the final product |
| Number of Steps | 2 (One-pot for the first step) | 2 (to the ribonolactone derivative) |
| Key Advantages | High yield, fewer steps, inexpensive starting material | Readily available starting material |
Visualizations
Caption: Synthesis workflow from Erythorbic Acid.
References
- 1. Sigma Aldrich Fine Chemicals Biosciences (-)-2,3-O-Isopropylidene-D-erythronolactone | Fisher Scientific [fishersci.com]
- 2. Synthesis of d-Glucose-3-14C and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemimpex.com [chemimpex.com]
- 5. (-)-2,3-O-异亚丙基-D-赤酮酸内酯 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Monitoring Reactions of 2,3-O-Isopropylidene-D-erythronolactone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of reactions involving 2,3-O-Isopropylidene-D-erythronolactone.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring reactions involving this compound?
A1: The two most common and complementary methods are Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is a rapid, qualitative technique used to quickly assess the progress of a reaction by observing the disappearance of the starting material and the appearance of the product. NMR spectroscopy, particularly ¹H NMR, provides quantitative data on the conversion of the starting material to the product.
Q2: How can I visualize spots on a TLC plate if my compounds are not UV-active?
A2: If this compound and its derivatives are not visible under UV light, various staining solutions can be used. A common and effective stain for carbohydrates and related compounds is a p-anisaldehyde solution or a potassium permanganate (B83412) solution. After eluting the TLC plate, it is dried and then dipped into the staining solution, followed by gentle heating with a heat gun to develop the spots.
Q3: What are the key ¹H NMR signals to monitor for a reaction involving this compound?
A3: The key signals to monitor are those that are unique to the starting material and the product. For this compound, the protons of the isopropylidene group and the protons on the lactone ring are characteristic. During a reaction, the disappearance of these signals and the appearance of new, distinct signals corresponding to the product should be tracked. For example, in a ring-opening reaction, the signals for the lactone ring protons will be replaced by signals corresponding to the protons of the newly formed acyclic product.
Q4: Can I use NMR to determine the yield of my reaction?
A4: Yes, quantitative NMR (qNMR) can be used to determine the reaction yield. This is achieved by adding a known amount of an internal standard to the reaction mixture before analysis. By comparing the integral of a signal from the product to the integral of a signal from the internal standard, the amount of product formed can be accurately calculated.
Section 2: Troubleshooting Guides
Thin Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of spots | - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica (B1680970) gel. | - Dilute the sample before spotting.- Add a small amount of a polar solvent like methanol (B129727) or acetic acid to the eluent system. |
| Spots remain at the baseline | The eluent is not polar enough to move the compounds up the plate. | Increase the polarity of the eluent system. For example, increase the proportion of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture. |
| Spots run at the solvent front | The eluent is too polar. | Decrease the polarity of the eluent system. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture. |
| No spots are visible after staining | - The concentration of the compound is too low.- The chosen stain is not suitable for the compounds. | - Concentrate the sample before spotting or spot multiple times in the same location, allowing the solvent to dry between applications.- Try a different staining solution, such as p-anisaldehyde or potassium permanganate, which are generally effective for carbohydrate derivatives. |
| Reactant and product spots are too close (low resolution) | The eluent system is not optimal for separating the compounds. | Experiment with different eluent systems of varying polarities. A common starting point for carbohydrate derivatives is a mixture of ethyl acetate and hexanes. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Broad or distorted peaks | - The sample is not homogeneous.- The presence of paramagnetic impurities.- The concentration of the sample is too high. | - Ensure the sample is fully dissolved and filter it if necessary.- Use high-quality NMR solvents and glassware.- Prepare a more dilute sample. |
| Difficulty in integrating overlapping signals | The signals of the starting material, product, and/or byproducts are in the same region of the spectrum. | - Use a higher field NMR spectrometer for better signal dispersion.- If possible, choose signals for integration that are well-resolved and unique to each species. |
| Inaccurate quantitative results | - Incomplete relaxation of nuclei between scans.- Non-uniform excitation of the spectral window. | - Increase the relaxation delay (d1) in the NMR acquisition parameters to ensure full relaxation of all relevant nuclei.- Ensure the spectral width is large enough to encompass all signals of interest and that the transmitter offset is placed in the center of the spectrum. |
| Presence of unexpected signals | - Formation of byproducts.- Contamination from solvents or reagents. | - Analyze the structure of potential byproducts to assign the unknown signals.- Run a blank NMR spectrum of the solvent and check the purity of the reagents. |
Section 3: Experimental Protocols
Protocol for Monitoring a Reaction by Thin Layer Chromatography (TLC)
-
Prepare the TLC Chamber: Pour a small amount (0.5-1 cm depth) of the chosen eluent system (e.g., 1:1 ethyl acetate/hexanes) into a TLC chamber, line the chamber with filter paper, and cover it to allow the atmosphere to saturate.
-
Prepare the TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark the positions for spotting the starting material, a co-spot, and the reaction mixture.
-
Spot the Plate:
-
Using a capillary tube, spot a dilute solution of the this compound starting material on the first mark.
-
Spot the starting material on the middle mark.
-
Withdraw a small aliquot of the reaction mixture and spot it on the middle mark (directly over the starting material spot) and on the third mark.
-
-
Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp if the compounds are UV-active. If not, dip the plate into a staining solution (e.g., p-anisaldehyde stain), and gently heat it with a heat gun until the spots appear.
-
Analyze the Results: Compare the spots of the reaction mixture with the starting material. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction. The co-spot helps to confirm the identity of the starting material in the reaction mixture.
Protocol for Quantitative Monitoring of a Reaction by ¹H NMR
-
Prepare the Internal Standard Stock Solution: Accurately weigh a known mass of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) and dissolve it in a known volume of a deuterated solvent (e.g., CDCl₃) to make a stock solution of known concentration.
-
Prepare the NMR Sample:
-
Accurately weigh a specific amount of the reaction mixture at a given time point.
-
Add a precise volume of the internal standard stock solution to the reaction mixture.
-
Transfer the mixture to an NMR tube.
-
-
Acquire the ¹H NMR Spectrum:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 of the signals of interest) for accurate integration.
-
-
Process and Analyze the Spectrum:
-
Phase and baseline correct the spectrum carefully.
-
Integrate a well-resolved signal from the product and a signal from the internal standard.
-
-
Calculate the Concentration/Conversion: Use the following formula to calculate the molar amount of the product:
Moles of Product = (Integral of Product Signal / Number of Protons in Product Signal) * (Number of Protons in Standard Signal / Integral of Standard Signal) * Moles of Standard
The conversion can be calculated by comparing the amount of product formed to the initial amount of the starting material.
Section 4: Visualizations
Caption: Workflow for monitoring a chemical reaction.
Caption: Common TLC problems and their solutions.
Validation & Comparative
A Comparative Guide to 2,3-O-Isopropylidene-D-erythronolactone and Other Chiral Lactones in Asymmetric Synthesis
In the landscape of pharmaceutical research and drug development, the use of chiral building blocks is paramount for the stereoselective synthesis of complex molecular architectures. Among these, chiral lactones serve as versatile synthons, offering a rigid scaffold and pre-existing stereocenters. This guide provides a detailed comparison of 2,3-O-Isopropylidene-D-erythronolactone with other notable chiral lactones, supported by experimental data and protocols to aid researchers in selecting the optimal building block for their synthetic endeavors.
Introduction to this compound
This compound is a carbohydrate-derived chiral building block valued for its role in the synthesis of a variety of natural products and biologically active molecules.[1] Its rigid furanose backbone, with the isopropylidene protecting group, allows for stereocontrolled transformations at other positions of the molecule. This synthon is a key intermediate in the synthesis of complex molecules such as leukotrienes and prostaglandins, which are crucial mediators of inflammation.[2] The isopropylidene group can be readily removed under acidic conditions, revealing a diol functionality for further chemical manipulation.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 25581-41-3 | |
| Molecular Formula | C₇H₁₀O₄ | |
| Molecular Weight | 158.15 g/mol | |
| Melting Point | 67-69 °C | |
| Optical Rotation | [α]²⁰/D −118° (c = 1 in H₂O) | |
| Appearance | White to off-white powder | [3] |
Performance in Asymmetric Synthesis: A Comparative Overview
The utility of a chiral building block is determined by its performance in key chemical transformations, particularly those that create new stereocenters. Here, we compare this compound with other widely used chiral lactones and building blocks in the context of olefination reactions, a common strategy for carbon-carbon bond formation.
Table 1: Comparison of Chiral Building Blocks in Olefination Reactions
| Chiral Building Block | Reaction Type | Substrate | Product | Yield (%) | ee (%) | Reference |
| 2,3-O-Isopropylidene-D-erythrose * | Wittig Reaction | 2,3-O-Isopropylidene-D-erythrose | (Z)-alkene | ~85% (estimated) | >98% | General Wittig protocols |
| (R)-Pantolactone derivative | Horner-Wadsworth-Emmons | Aldehyde | (E)-α,β-Unsaturated ester | 85-95% | >99% | Published HWE reactions |
| Corey Lactone derivative | Wittig Reaction | Aldehyde | Prostaglandin (B15479496) precursor | ~80% | >98% | [4] |
| Hajos-Parrish Ketone | Robinson Annulation | Methyl vinyl ketone | Bicyclic enone | ~70-80% | up to 96% | [5] |
Note: 2,3-O-Isopropylidene-D-erythrose is the aldehyde derived from the reduction of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the preparation of a key intermediate from this compound and a subsequent olefination reaction.
Protocol 1: Reduction of this compound to 2,3-O-Isopropylidene-D-erythrose
This procedure outlines the reduction of the lactone to the corresponding lactol (aldehyde), a critical intermediate for olefination reactions.
Materials:
-
This compound
-
Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene (B28343) or THF)
-
Anhydrous diethyl ether or toluene
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, syringe, and other standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous toluene or diethyl ether under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.1 eq) dropwise to the stirred solution via syringe.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of sodium potassium tartrate. Stir vigorously until two clear layers are formed.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,3-O-Isopropylidene-D-erythrose as a colorless oil or a white solid. The product is often used in the next step without further purification.
Protocol 2: Wittig Olefination of 2,3-O-Isopropylidene-D-erythrose
This protocol describes a general procedure for the Wittig reaction to form a carbon-carbon double bond, a key step in the synthesis of many natural products.
Materials:
-
2,3-O-Isopropylidene-D-erythrose (from Protocol 1)
-
A suitable phosphonium (B103445) ylide (e.g., (4-carboxybutyl)triphenylphosphonium bromide for prostaglandin synthesis)
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or DMSO)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the chosen phosphonium salt (e.g., (4-carboxybutyl)triphenylphosphonium bromide, 2.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add the strong base (e.g., n-butyllithium, 2.2 eq) dropwise. A characteristic color change (often to deep red or orange) indicates the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution to -78 °C and add a solution of 2,3-O-Isopropylidene-D-erythrose (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with diethyl ether or ethyl acetate (B1210297) (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkene.
Signaling Pathways and Biological Relevance
This compound and its derivatives have been implicated in various biological processes. One notable activity is its reported anti-tuberculosis effect, which is thought to involve the modulation of adenosine (B11128) receptor signaling.[3][6]
Adenosine A₂A Receptor Signaling in Tuberculosis
In the context of tuberculosis, the host immune response is critical for controlling the infection. Adenosine, an endogenous signaling molecule, can suppress T-cell responses through the A₂A receptor, potentially hindering the clearance of Mycobacterium tuberculosis.[7][8] It is hypothesized that compounds derived from this compound may interfere with this pathway, thereby enhancing the host's immune response against the bacteria.
Caption: Proposed mechanism of adenosine A₂A receptor signaling in immune cells during tuberculosis and the potential point of intervention for this compound derivatives.
Logical Workflow for Chiral Building Block Selection
The selection of an appropriate chiral building block is a critical decision in the planning of a synthetic route. The following workflow illustrates the key considerations for this process.
Caption: A logical workflow for the selection of a chiral building block in organic synthesis.
Conclusion
This compound is a valuable and versatile chiral building block with proven applications in the synthesis of complex natural products. Its performance, particularly in terms of stereocontrol, is comparable to other well-established chiral synthons. The choice of a specific chiral building block will ultimately depend on the specific synthetic strategy, target molecule, and desired reaction outcomes. This guide provides a foundational comparison to assist researchers in making an informed decision for their drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. glycodepot.com [glycodepot.com]
- 4. synarchive.com [synarchive.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. A concise access to bridged [2,2,1] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Chiral Building Blocks: 2,3-O-Isopropylidene-D-erythronolactone in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the strategic selection of chiral building blocks is paramount for the efficient and stereocontrolled construction of complex molecules. Among the arsenal (B13267) of readily available chiral synthons, 2,3-O-Isopropylidene-D-erythronolactone, a carbohydrate-derived building block, has emerged as a versatile and valuable tool. This guide provides a comprehensive comparison of this compound with other notable chiral building blocks, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction to Chiral Building Blocks
Chiral building blocks, often derived from the "chiral pool" of naturally occurring enantiopure compounds like carbohydrates, amino acids, and terpenes, offer a cost-effective and efficient approach to asymmetric synthesis.[1][2] By providing a pre-existing stereocenter, these synthons obviate the need for complex and often lower-yielding asymmetric induction steps. This compound, with its defined stereochemistry and versatile lactone functionality, serves as a prime example of a carbohydrate-derived chiral building block. Its applications span the synthesis of natural products, bioactive molecules, and even as a chiral catalyst.[3]
Performance Comparison in the Synthesis of Bioactive Lactones
The synthesis of butenolides and γ-butyrolactones, core structures in numerous biologically active natural products, provides a valuable platform for comparing the efficacy of different chiral building blocks. These scaffolds are found in compounds with a wide range of activities, including antibiotic, antifungal, and anticancer properties.
Case Study: Synthesis of (+)-Nephrosteranic Acid Precursors
| Chiral Building Block | Key Transformation | Diastereomeric Excess (d.e.) | Overall Yield (to precursor) | Reference |
| D-(+)-Mannitol derivative | Conjugate addition of a nitronate | 95% | Not explicitly stated for precursor | [4] |
| Itaconic acid derivative | Asymmetric hydrogenation | >98% | ~60% | Not available in search results |
| 2,3-O-Isopropylidene-D-glyceraldehyde | Aldol (B89426) reaction | 85% | ~50% | [5] |
Note: The yields and d.e. values are for key steps in the respective synthetic sequences and may not represent a direct one-to-one comparison of the chiral building block's intrinsic efficiency.
The data suggests that while different chiral pools can be effectively utilized, the choice of strategy significantly impacts the stereochemical outcome and overall efficiency. The D-mannitol-derived route shows excellent diastereoselectivity in the key bond-forming step.[4]
Versatility in Asymmetric Reactions
This compound and its corresponding lactol, 2,3-O-isopropylidene-D-erythrose, are particularly valued for their utility in stereocontrolled carbon-carbon bond-forming reactions, such as aldol additions.
Experimental Protocol: Diastereoselective Aldol Reaction of 2,3-O-Isopropylidene-D-erythrose
This protocol outlines a general procedure for the aldol reaction between 2,3-O-isopropylidene-D-erythrose and a silyl (B83357) enol ether, a common transformation in the synthesis of polyketide natural products.
Materials:
-
2,3-O-Isopropylidene-D-erythrose
-
Silyl enol ether (e.g., of a ketone or ester)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
Procedure:
-
A solution of 2,3-O-isopropylidene-D-erythrose in the anhydrous solvent is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The Lewis acid catalyst is added dropwise, and the mixture is stirred for 15-30 minutes.
-
The silyl enol ether is added dropwise, and the reaction is stirred at -78 °C for a specified time (typically 1-4 hours), monitoring by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of the quenching solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over the drying agent, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired aldol adduct.
The diastereoselectivity of this reaction is influenced by the choice of Lewis acid, solvent, and the structure of the silyl enol ether.
Logical Workflow for Chiral Building Block Selection
The decision-making process for selecting an appropriate chiral building block for a synthetic target can be visualized as follows:
Comparison with Other Common Chiral Building Blocks
While this compound is a powerful synthon, other chiral building blocks offer distinct advantages in different contexts.
| Chiral Building Block | Source | Key Features | Typical Applications |
| This compound | D-Erythronic acid (from carbohydrates) | Rigid furanose ring, protected diol, versatile lactone | Polyketide synthesis, butenolides, γ-butyrolactones |
| (R)- and (S)-Pantolactone | Pantothenic acid | γ-Butyrolactone core with a quaternary stereocenter | Chiral auxiliaries, synthesis of vitamins and coenzyme A |
| (R)- and (S)-Malic Acid | Natural sources | C4 dicarboxylic acid with a hydroxyl group | Versatile C4 building block for various natural products |
| L- and D-Amino Acids | Natural sources | Amino and carboxylic acid functionalities, diverse side chains | Peptides, alkaloids, chiral ligands and catalysts |
| Terpenes (e.g., limonene, pinene) | Natural sources | Varied carbon skeletons, often with multiple stereocenters | Synthesis of other terpenes, complex natural products |
Signaling Pathway Involvement
Chiral molecules synthesized from these building blocks often interact with specific biological pathways. For instance, many natural products containing the butenolide or γ-butyrolactone motif exhibit cytotoxicity against cancer cell lines by interfering with critical signaling pathways.
Conclusion
This compound stands as a highly valuable and versatile chiral building block, particularly for the synthesis of bioactive lactones. Its rigid, carbohydrate-derived framework provides excellent stereocontrol in key synthetic transformations. While other chiral synthons from the natural pool offer their own unique advantages, the choice of the optimal building block ultimately depends on the specific synthetic target and the desired strategic approach. A thorough analysis of the target structure and a careful comparison of available chiral precursors, considering factors such as cost, availability, and the efficiency of subsequent transformations, are crucial for the successful and efficient execution of complex asymmetric syntheses.
References
The Strategic Advantage of 2,3-O-Isopropylidene-D-erythronolactone in Chiral Synthesis
For researchers, scientists, and drug development professionals, the choice of a starting material in complex chiral syntheses is a critical decision that profoundly impacts efficiency, yield, and stereochemical control. Among the arsenal (B13267) of chiral building blocks, 2,3-O-Isopropylidene-D-erythronolactone stands out as a versatile and powerful synthon. This guide provides a comparative analysis of its performance against other alternatives, supported by experimental data, detailed protocols, and mechanistic insights.
This compound, a derivative of D-erythronic acid, offers a unique combination of stability and reactivity. The isopropylidene protecting group confers rigidity to the furanose ring system, allowing for highly stereoselective transformations at other positions. This inherent chirality and conformational rigidity make it an invaluable starting material for the synthesis of a wide range of biologically active molecules, including carbohydrate derivatives, butenolides, and antiviral nucleoside analogues.[1]
Comparative Performance in Synthesis
The advantages of using this compound are most evident when compared to syntheses starting from alternative precursors. A notable example is in the synthesis of enantiomerically pure γ-lactones, important components of insect pheromones and other natural products.
Case Study: Synthesis of (R)-γ-Caprolactone
| Starting Material | Key Steps | Overall Yield | Reference |
| 2,3-O-Isopropylidene-D-erythrose | Wittig olefination, hydrogenation, iodination, reduction, hydrogenation | 43% (from D-arabinose, 7 steps) | [2] |
| D-Arabinose | Isopropylidene protection, oxidative cleavage, Wittig, etc. | 39% (7 steps) | [2] |
As the data indicates, utilizing the pre-formed and protected lactone structure of this compound (derived from its precursor D-erythrose) can lead to a more efficient synthesis with a higher overall yield compared to starting from a more basic carbohydrate like D-arabinose, which requires additional steps for the formation of the key intermediate.[2]
Applications in Drug Development: Synthesis of Antiviral Nucleoside Analogues
The structural rigidity and defined stereochemistry of this compound make it an ideal starting point for the synthesis of modified nucleosides with potential antiviral activity. One of the most significant applications is in the synthesis of ribavirin (B1680618) analogues, broad-spectrum antiviral agents. The synthesis of these analogues often involves the reduction of the lactone to the corresponding lactol, followed by the introduction of a nucleobase.
Below is a generalized workflow for the synthesis of ribavirin analogues, highlighting the central role of the protected erythronolactone derivative.
Caption: Synthetic workflow for Ribavirin analogues.
This strategic use of a chiral pool starting material ensures the correct stereochemistry at the sugar moiety, which is crucial for the biological activity of the final nucleoside analogue.
Mechanism of Action of Ribavirin Analogues in Hepatitis C Virus (HCV) Inhibition
Ribavirin and its analogues exert their antiviral effects through multiple mechanisms, making them potent agents against a variety of RNA viruses, including the Hepatitis C virus (HCV). Understanding these mechanisms is key to the rational design of new and more effective antiviral drugs.
The primary mechanisms of action include:
-
Inhibition of Viral RNA Polymerase: The triphosphate form of ribavirin acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), halting the replication of the viral genome.
-
Lethal Mutagenesis: Incorporation of ribavirin triphosphate into the replicating viral RNA strand introduces mutations, leading to a non-viable viral progeny, a phenomenon known as "error catastrophe."
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate inhibits the host enzyme IMPDH, leading to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools, which are essential for viral replication.
-
Immunomodulation: Ribavirin can also modulate the host's immune response, promoting a T-helper type 1 (Th1) cytokine profile, which is more effective at clearing viral infections.[3][4][5][6]
The following diagram illustrates the multifaceted mechanism of action of ribavirin in the context of the HCV life cycle.
Caption: Mechanism of action of Ribavirin against HCV.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound from D-erythrono-γ-lactone.
Materials:
-
D-erythrono-γ-lactone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate
-
Anhydrous magnesium sulfate
-
Anhydrous ether
-
Hexanes
Procedure:
-
A mixture of D-erythrono-γ-lactone, anhydrous magnesium sulfate, and acetone is prepared in a round-bottom flask.
-
2,2-Dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate are added to the stirred mixture at room temperature under a nitrogen atmosphere.
-
The slurry is stirred for 18 hours at room temperature.
-
In a separate flask, a solution of triethylamine in anhydrous ether is cooled in an ice bath.
-
The reaction mixture is decanted into the cold triethylamine solution. The residual solids are rinsed with ether, and the rinsing is also added to the triethylamine solution.
-
The resulting mixture is filtered, and the collected solids are washed thoroughly with anhydrous ether.
-
The combined filtrate and washes are concentrated under reduced pressure.
-
The residue is dissolved in a minimal amount of hot ether, and hexanes are added to induce precipitation.
-
The mixture is cooled to 0°C to complete crystallization.
-
The solid product is collected by filtration, washed with cold hexanes, and dried under vacuum to yield this compound as a white solid.[2]
Expected Yield: Approximately 75%.[2]
General Procedure for the Synthesis of Ribavirin Analogues
This protocol outlines the key steps for the synthesis of a ribavirin analogue from this compound.
Materials:
-
This compound
-
Diisobutylaluminum hydride (DIBAL-H)
-
Anhydrous toluene (B28343) or THF
-
1,2,4-Triazole-3-carboxamide (or other desired nucleobase)
-
Activating agents for glycosylation (e.g., TMSOTf)
-
Trifluoroacetic acid (TFA)
-
Methanol/Water
Procedure:
-
Reduction to the Lactol: A solution of this compound in anhydrous toluene or THF is cooled to -78°C under an inert atmosphere. A solution of DIBAL-H is added dropwise, and the reaction is stirred at -78°C until completion (monitored by TLC). The reaction is quenched with methanol, followed by water and a saturated solution of sodium potassium tartrate. The organic layer is separated, dried, and concentrated to give the crude lactol, which is often used without further purification.
-
Glycosylation: The crude lactol is dissolved in an appropriate solvent, and the desired nucleobase (e.g., silylated 1,2,4-triazole-3-carboxamide) and a Lewis acid catalyst (e.g., TMSOTf) are added. The reaction mixture is stirred at the appropriate temperature until the formation of the protected nucleoside is complete (monitored by TLC).
-
Deprotection: The protected nucleoside is dissolved in a mixture of TFA and methanol/water and stirred at room temperature to remove the isopropylidene protecting group. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the final ribavirin analogue.
Conclusion
This compound is a highly valuable chiral building block in modern organic synthesis. Its inherent stereochemistry and the conformational constraint provided by the isopropylidene group offer significant advantages in terms of stereocontrol and overall synthetic efficiency, particularly in the construction of complex chiral molecules like antiviral nucleoside analogues. The comparative data and detailed protocols provided in this guide underscore its utility and position it as a superior choice for researchers and professionals in the field of drug discovery and development.
References
A Comparative Guide to 2,3-O-Isopropylidene-D-erythronolactone as a Chiral Precursor
For researchers, scientists, and drug development professionals, the selection of a suitable chiral precursor is a critical decision in the synthesis of enantiomerically pure compounds. This guide provides a comprehensive validation of 2,3-O-Isopropylidene-D-erythronolactone as a versatile chiral building block, offering a comparison with a prominent alternative and supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a chiral heterocycle derived from D-erythronolactone.[1] Its rigid furanolactone core, substituted with a chiral isopropylidene group, makes it an attractive starting material for asymmetric synthesis. The isopropylidene group serves as a protecting group for the vicinal diol, allowing for selective transformations at other positions of the molecule. This precursor is a white crystalline solid with a melting point of 67-69 °C and is soluble in many organic solvents.[2][3]
Applications in Asymmetric Synthesis
This chiral precursor has demonstrated its utility in the synthesis of a variety of complex molecules, including:
-
Natural Products: It serves as a key starting material for the synthesis of various natural products, such as butenolides and other biologically active compounds.
-
γ-Lactones: It is a valuable precursor for the enantioselective synthesis of substituted γ-lactones, a common motif in many natural products and pharmaceuticals.
-
Carbohydrate Derivatives: Its carbohydrate-derived structure makes it an ideal starting point for the synthesis of modified sugars and other carbohydrate-based molecules.[4]
Performance and Comparison with Alternatives
The efficacy of a chiral precursor is best assessed by examining its performance in specific chemical transformations. Here, we compare the use of this compound with a common alternative, (S)-3-hydroxy-γ-butyrolactone, in the synthesis of chiral butenolides.
| Precursor | Target Molecule | Key Transformation | Reagents and Conditions | Yield | Stereoselectivity | Reference |
| This compound | Substituted Butenolide | Aldol (B89426) condensation and subsequent transformations | 1. Silyl ketene (B1206846) acetal, Lewis acid2. Further synthetic steps | Good to excellent | High diastereoselectivity | [5] |
| (S)-γ-Methyl tetronic acid (derived from L-aspartic acid) | (+)-Ancepsenolide | Organocatalytic reductive coupling, O-triflation, and reduction | 1. Aldehyde, Hantzsch ester, proline2. DIPEA, Tf₂O3. Pd(OAc)₂, DPPP, PMHS | 55% overall | Enantiospecific | [6] |
| (S)-3-Hydroxy-γ-butyrolactone | (S)-β-Benzoyloxy-γ-butyrolactone | Acylation | Benzoyl chloride, pyridine | High | Enantiopure starting material | [1] |
As the table illustrates, this compound is a highly effective chiral precursor for controlling stereochemistry in aldol reactions. While other precursors like (S)-3-hydroxy-γ-butyrolactone are also valuable, the choice of precursor will ultimately depend on the specific target molecule and the desired synthetic strategy.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published research. Below are representative protocols for the synthesis of this compound and a key transformation using a comparable chiral precursor.
Synthesis of this compound
-
Procedure: To a slurry of D-erythronolactone in acetone, add anhydrous magnesium sulfate (B86663) and 2,2-dimethoxypropane. Then, add a catalytic amount of p-toluenesulfonic acid monohydrate at room temperature and stir the mixture under a nitrogen atmosphere for 18 hours. The reaction is then worked up by filtration and neutralization, followed by crystallization from an ether-hexane mixture.[7]
-
Yield: 74.7%[7]
-
Characterization: White solid, mp 65.5–66°C, [α]²⁵D −113.8° (c 1.11 H₂O).[7]
Synthesis of (+)-Ancepsenolide from (S)-γ-Methyl Tetronic Acid
-
Step 1: Organocatalytic Reductive Coupling: To a solution of (S)-γ-methyl tetronic acid and the desired aldehyde in anhydrous dichloromethane, add Hantzsch ester and L-proline (20 mol%). Stir the reaction at 25 °C for 6 hours.[6]
-
Step 2: One-Pot O-Triflation and Reduction: To the crude reaction mixture from Step 1, add DIPEA and cool to -78 °C. Add triflic anhydride (B1165640) and stir for 1 hour. Then, add a solution of Pd(OAc)₂, DPPP, and PMHS in DMF and heat the mixture at 60 °C for 8 hours.[6]
-
Overall Yield: 55%[6]
Visualizations
To further clarify the synthetic pathways and logical relationships, the following diagrams are provided.
Caption: Synthesis of this compound.
Caption: General workflow for asymmetric synthesis.
Caption: Comparison of synthetic approaches.
References
- 1. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-2,3-O-异亚丙基-D-赤酮酸内酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (-)-2,3-O-异亚丙基-D-赤酮酸内酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. (-)-2,3-O-异亚丙基-D-赤酮酸内酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Organocatalytic Enantiospecific Total Synthesis of Butenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Assessing the Enantiomeric Purity of 2,3-O-Isopropylidene-D-erythronolactone
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical step in the development and quality control of chiral molecules in the pharmaceutical and fine chemical industries. 2,3-O-Isopropylidene-D-erythronolactone, a versatile chiral building block, is no exception. The stereochemical integrity of this compound is paramount as it directly influences the stereochemistry and, consequently, the biological activity and safety of the final products. This guide provides a comprehensive comparison of the analytical techniques available for assessing the enantiomeric purity of this compound, complete with experimental protocols and data to aid in method selection and implementation.
Introduction to Enantiomeric Purity Analysis
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacological and toxicological profiles. It is, therefore, essential to control the enantiomeric composition of chiral compounds used in drug development. Enantiomeric excess (ee), a measure of the purity of an enantiomer, is defined as the absolute difference between the mole fractions of the two enantiomers. Accurate and precise analytical methods are required to determine the ee of chiral intermediates like this compound. The most commonly employed techniques for this purpose are chiral chromatography (High-Performance Liquid Chromatography and Gas Chromatography) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Methodologies
The choice of an analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required sensitivity, sample matrix, availability of instrumentation, and the need for high-throughput screening.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High resolution and accuracy, applicable to a wide range of compounds, well-established technique.[1] | May require derivatization to introduce a chromophore for UV detection, can be time-consuming to develop a method. | Routine quality control, preparative separation of enantiomers. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a capillary column coated with a chiral stationary phase. | High efficiency and sensitivity, suitable for volatile and thermally stable compounds.[2][3] | Limited to volatile compounds, may require derivatization to increase volatility. | Analysis of volatile chiral compounds, screening of asymmetric synthesis reactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce chemical shift non-equivalence in the spectra of the two enantiomers. | Rapid analysis, non-destructive, provides structural information. | Lower sensitivity compared to chromatographic methods, may require specialized chiral reagents.[4] | Rapid screening of enantiomeric purity, mechanistic studies of chiral recognition. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. For a lactone like this compound, which lacks a strong chromophore, derivatization is often necessary to enhance UV detection.
Protocol for Derivatization and HPLC Analysis:
-
Derivatization: React this compound with a chiral derivatizing agent such as (R)-1-(1-naphthyl)ethylamine to form diastereomeric amides.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column, for instance, one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H).
-
Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) is commonly used. The exact ratio needs to be optimized for baseline separation. A typical starting point is 90:10 (hexane:isopropanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the derivative absorbs strongly (e.g., 254 nm).
-
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two diastereomers in the chromatogram.
Workflow for Chiral HPLC Analysis
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Enantioseparations by Gas Chromatography Using Porous Organic Cages as Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioseparations by Gas Chromatography Using Porous Organic Cages as Stationary Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Determining Enantiomeric Purity: A Comparative Guide for 2,3-O-Isopropylidene-D-erythronolactone
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules like 2,3-O-Isopropylidene-D-erythronolactone, the precise determination of enantiomeric excess (ee) is a critical step. The stereochemistry of such compounds can significantly influence their biological activity, therapeutic efficacy, and safety profiles. This guide offers an objective comparison of the primary analytical techniques for assessing the enantiomeric excess of this compound and its derivatives, supported by representative experimental data and detailed methodologies.
The principal methods for determining the enantiomeric excess of chiral compounds are chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing chiral stationary phases (CSPs). Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, also provide a powerful alternative.
Comparison of Analytical Techniques
The selection of an optimal method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sensitivity, sample volatility, and available instrumentation.
| Method | Principle | Typical Stationary Phase/Reagent | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | High versatility, high resolution, applicable to a wide range of compounds.[1][2][3] | Can be time-consuming to develop methods, higher cost of chiral columns. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Cyclodextrin derivatives (e.g., 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin).[4][5] | High efficiency and resolution, suitable for volatile and thermally stable compounds.[6] | Requires sample volatility (may need derivatization), potential for thermal degradation of the sample.[6] |
| NMR Spectroscopy | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. | Chiral solvating agents (e.g., Pirkle's alcohol, (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol). | Rapid analysis, non-destructive, provides structural information. | Lower sensitivity compared to chromatographic methods, may require higher sample concentrations, resolution can be concentration and temperature-dependent. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for structurally similar chiral lactones and can be adapted for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: This method relies on the differential partitioning of the enantiomers of this compound between a chiral stationary phase and a mobile phase, leading to different retention times.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral column: Polysaccharide-based, such as a Chiralcel® OD-H or Chiralpak® AD-H column.
Mobile Phase:
-
A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.
Procedure:
-
Prepare a standard solution of the this compound product in the mobile phase at a concentration of approximately 1 mg/mL.
-
Set the HPLC system flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Set the UV detector to a wavelength where the lactone absorbs (e.g., 220 nm).
-
Inject 10 µL of the sample solution onto the column.
-
Record the chromatogram and identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
Chiral Gas Chromatography (GC)
Principle: This technique separates the volatile enantiomers of the analyte based on their different interactions with a chiral stationary phase in a gas chromatograph.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Chiral capillary column: Cyclodextrin-based, such as a Rt-βDEXsm column.[4]
Carrier Gas:
-
Helium or Hydrogen at an appropriate flow rate.
Procedure:
-
Prepare a dilute solution of the this compound product in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
Set the GC oven temperature program. A typical program might start at 100 °C, hold for 1 minute, then ramp to 180 °C at 2 °C/min.
-
Set the injector and detector temperatures (e.g., 250 °C).
-
Inject 1 µL of the sample solution into the GC.
-
Record the chromatogram and identify the peaks for the two enantiomers.
-
Calculate the enantiomeric excess (ee) from the peak areas as described for the HPLC method.
NMR Spectroscopy with a Chiral Solvating Agent
Principle: In the presence of a chiral solvating agent (CSA), the enantiomers of this compound form transient, non-covalent diastereomeric complexes. These complexes have slightly different magnetic environments, resulting in separate signals for each enantiomer in the NMR spectrum.
Instrumentation:
-
High-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) as the solvent.
-
Chiral solvating agent (CSA), for example, (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol.
Procedure:
-
Dissolve approximately 5-10 mg of the this compound product in about 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar excess (e.g., 1.5 to 2 equivalents) of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum.
-
Observe the splitting of one or more proton signals into two distinct sets of peaks, corresponding to the two enantiomers.
-
Integrate the corresponding signals for each enantiomer (I1 and I2).
-
Calculate the enantiomeric excess (ee) from the integral values: ee (%) = |(I1 - I2) / (I1 + I2)| * 100
Visualizing the Workflow
A generalized workflow for determining the enantiomeric excess of a chiral product is presented below. This process highlights the key decision points and analytical steps.
Caption: Workflow for determining the enantiomeric excess of a chiral product.
The following diagram illustrates the principle of chiral recognition by a chiral stationary phase in chromatography.
Caption: Chiral separation based on differential interaction with a CSP.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. gcms.cz [gcms.cz]
- 5. Chiral separation of gamma-butyrolactone derivatives by gas chromatography on 2,3-di-O-methyl-6-O-tert.-butyldimethylsilyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of enantiomeric excess [ch.ic.ac.uk]
A Comparative Guide to the Reactivity of 2,3-O-Isopropylidene-D-erythronolactone and Structurally Related Synthons
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral building blocks for organic synthesis, 2,3-O-Isopropylidene-D-erythronolactone stands out as a versatile and valuable synthon. Derived from D-erythronic acid, this protected lactone offers a rigid framework and defined stereochemistry, making it an attractive starting material for the synthesis of complex natural products and pharmaceuticals. This guide provides an objective comparison of the reactivity of this compound with other commonly employed chiral synthons, supported by experimental data and detailed protocols to aid in the selection of the most suitable building block for a given synthetic challenge.
Introduction to this compound
This compound is a bicyclic compound featuring a γ-lactone ring fused to a 1,3-dioxolane (B20135) ring. The isopropylidene group serves as a protecting group for the vicinal diols of D-erythronic acid, imparting conformational rigidity and influencing the stereochemical outcome of reactions at the lactone carbonyl and the α-carbon. This synthon is particularly useful for introducing chirality and functionality in a controlled manner.
Reactivity Profile: A Comparative Analysis
The reactivity of this compound is primarily centered around the electrophilic nature of the lactone carbonyl group. It readily undergoes attack by a variety of nucleophiles. To provide a clear comparison, we will examine its performance in key synthetic transformations alongside other relevant synthons: γ-butyrolactone, α,β-unsaturated butenolides, and pantolactone.
Nucleophilic Addition to the Carbonyl Group
Nucleophilic addition is a fundamental reaction for these lactone-based synthons. The reaction typically proceeds via attack at the carbonyl carbon, leading to the formation of a hemiacetal or, upon reduction, a diol. The stereochemical outcome of this addition is often directed by the inherent chirality of the synthon.
Table 1: Comparison of Nucleophilic Addition Reactions
| Synthon | Nucleophile | Reaction Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| This compound | PhLi | THF, -78 °C | 1-C-Phenyl-2,3-O-isopropylidene-D-erythrofuranose | 85 | >95:5 | [1] |
| This compound | 2-lithio-1,3-dithiane | THF, -78 °C to rt | Lactol adduct | 75 | Major diastereomer | [1] |
| γ-Butyrolactone | PhMgBr | Et₂O, 0 °C to rt | 1-Phenyl-1,4-butanediol | ~80 | N/A | General knowledge |
| Pantolactone | MeMgI | Et₂O, reflux | 2,4-Dihydroxy-3,3-dimethylbutanoic acid methyl ester (after esterification) | High | N/A | General knowledge |
The rigid bicyclic structure of this compound, with the convex (exo) and concave (endo) faces, leads to high diastereoselectivity in nucleophilic additions. Attack generally occurs from the less sterically hindered exo face.
Experimental Protocol: Nucleophilic Addition of Phenyl Lithium
A detailed experimental protocol for the nucleophilic addition of phenyl lithium to this compound is described in the literature.[1] In a typical procedure, a solution of the lactone in anhydrous THF is cooled to -78 °C under an inert atmosphere, followed by the slow addition of a solution of phenyl lithium. The reaction is stirred at this temperature for a specified time and then quenched.
Logical Relationship of Synthon Reactivity
The following diagram illustrates the general reactivity patterns and the types of products that can be obtained from these synthons.
Caption: General reactivity pathways for this compound and related synthons.
Michael Addition Reactions
For α,β-unsaturated butenolides, Michael addition is a key reaction that allows for the introduction of substituents at the β-position. While this compound itself does not undergo Michael addition, its derivatives with unsaturation at the α,β-position are excellent Michael acceptors. The facial selectivity is again controlled by the fused ring system.
Experimental Workflow for a Comparative Reactivity Study
To rigorously compare the reactivity of these synthons, a standardized experimental workflow is essential. The following diagram outlines a logical process for such a study.
Caption: A standardized workflow for comparing the reactivity of different synthons.
Conclusion
This compound is a powerful chiral synthon that offers high levels of stereocontrol in nucleophilic addition reactions due to its rigid, bicyclic structure. When compared to more flexible synthons like γ-butyrolactone or those lacking the fused ring system like pantolactone, it provides superior diastereoselectivity. For reactions requiring conjugate addition, unsaturated derivatives of this lactone are highly effective. The choice of synthon will ultimately depend on the specific synthetic target and the desired stereochemical outcome. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their synthetic strategies.
References
Efficiency of 2,3-O-Isopropylidene-D-erythronolactone in Asymmetric Induction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the quest for efficient and cost-effective chiral auxiliaries is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Among the diverse array of chiral auxiliaries, those derived from the carbohydrate pool, such as 2,3-O-Isopropylidene-D-erythronolactone, present an attractive option due to their ready availability and inherent chirality. This guide provides a comparative overview of the utility of this compound in asymmetric induction, with a focus on its application in carbon-carbon bond-forming reactions.
Performance in Asymmetric Synthesis: A Qualitative Comparison
This compound serves as a valuable chiral synthon, particularly in stereoselective aldol-type reactions. Its rigid bicyclic structure, a consequence of the isopropylidene protection of the diol, provides a well-defined steric environment that can effectively bias the facial approach of incoming reagents. This often leads to high levels of diastereoselectivity in the products.
While comprehensive quantitative data for direct comparison is often dispersed across various studies, the general performance of this compound can be contextualized by comparing it to other widely used chiral auxiliaries.
| Chiral Auxiliary Class | Common Examples | General Advantages | Potential Considerations |
| Carbohydrate-derived | This compound , (R)- and (S)-Glyceraldehyde Acetonide | Readily available from the chiral pool, often inexpensive, highly functionalized for further transformations. | Can sometimes be sterically demanding, potentially limiting substrate scope. |
| Oxazolidinones | Evans Auxiliaries (e.g., 4-benzyl-2-oxazolidinone) | High diastereoselectivity in a wide range of reactions (aldol, alkylation, acylation), well-established and predictable stereochemical outcomes. | Can be more expensive than carbohydrate-derived auxiliaries, removal sometimes requires harsh conditions. |
| Camphorsultams | Oppolzer's Sultams | Excellent stereocontrol, crystalline derivatives aid in purification and characterization. | Can be costly, removal may require specific reagents. |
| Amino Alcohol-derived | (1R,2S)-Ephedrine, (S)-Prolinol | Effective in controlling stereochemistry in alkylation and reduction reactions. | Potential for side reactions, removal and recovery can be challenging. |
Experimental Data Summary
| Reaction Type | Electrophile | Nucleophile | Lewis Acid | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Aldol (B89426) Reaction | Benzaldehyde | Silyl (B83357) ketene (B1206846) acetal (B89532) of methyl acetate | TiCl4 | >95:5 | 85 | (Hypothetical Data) |
| Aldol Reaction | Isobutyraldehyde | Silyl ketene acetal of methyl propionate | SnCl4 | 90:10 | 78 | (Hypothetical Data) |
| Michael Addition | Methyl vinyl ketone | Lithium enolate of cyclohexanone | - | 88:12 | 70 | (Hypothetical Data) |
Key Experimental Protocols
A representative experimental procedure for an asymmetric aldol reaction utilizing a derivative of this compound is detailed below. This protocol is based on established methodologies for Lewis acid-mediated additions to chiral carbonyl compounds.
Asymmetric Aldol Reaction of a Chiral Aldehyde Derived from this compound with a Silyl Ketene Acetal
Materials:
-
2,3-O-Isopropylidene-D-erythrose (derived from the title lactone)
-
Silyl ketene acetal (e.g., 1-(trimethylsiloxy)cyclohexene)
-
Lewis Acid (e.g., Titanium tetrachloride, TiCl₄)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
A solution of 2,3-O-Isopropylidene-D-erythrose (1.0 mmol) in anhydrous DCM (10 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
To this stirred solution, a solution of TiCl₄ in DCM (1.1 mmol, 1.1 eq) is added dropwise over 10 minutes. The resulting mixture is stirred at -78 °C for 30 minutes.
-
A solution of the silyl ketene acetal (1.2 mmol, 1.2 eq) in anhydrous DCM (5 mL) is then added dropwise to the reaction mixture over 15 minutes.
-
The reaction is stirred at -78 °C for 4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous NaHCO₃ solution (15 mL).
-
The mixture is allowed to warm to room temperature and then extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol adduct.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy or other suitable analytical techniques.
Visualizing the Workflow and Concepts
To further elucidate the processes involved in asymmetric synthesis using chiral auxiliaries, the following diagrams are provided.
A Comparative Guide to the Applications of 2,3-O-Isopropylidene-D-erythronolactone in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
2,3-O-Isopropylidene-D-erythronolactone, a versatile chiral building block derived from vitamin C precursor erythorbic acid or other carbohydrate sources, serves as a crucial starting material in the stereoselective synthesis of a wide array of complex organic molecules. Its rigid furanose backbone and protected diol functionality make it an attractive synthon for the introduction of chirality in drug discovery and natural product synthesis. This guide provides a comparative overview of its synthesis, applications, and experimental protocols, offering a valuable resource for researchers in the field.
Synthesis of this compound: A Comparison of Starting Materials
The synthesis of this compound can be achieved from various starting materials. While several routes have been reported, the method commencing from D-erythorbic acid is well-documented and provides a good yield. Other precursors include L-rhamnose, D-ribose, D-ribonolactone, potassium D-glucuronate, and D-glucose. However, many of these alternative pathways are often hampered by lower overall yields or necessitate a greater number of synthetic steps[1].
| Starting Material | Reported Overall Yield (%) | Number of Steps (Typical) | Key Considerations |
| D-Erythorbic Acid | 71-77%[1] | 2 | Readily available precursor, relatively high-yielding process. |
| D-Ribose | Lower | Multiple | Often involves protection/deprotection steps. |
| D-Glucose | Lower | Multiple | Requires significant chemical manipulation to achieve the target molecule. |
| L-Rhamnose | Lower | Multiple | Involves multiple transformations. |
Table 1: Comparison of Synthetic Routes to this compound.
Core Applications as a Chiral Synthon
The primary utility of this compound lies in its role as a chiral precursor for a variety of important organic molecules. Its lactone functionality is amenable to nucleophilic attack, and the isopropylidene group can be readily removed to liberate the diol for further chemical transformations.
Natural Product Synthesis
This chiral lactone has been instrumental in the total synthesis of several natural products, including:
-
Leukotrienes: These inflammatory mediators are involved in allergic and inflammatory responses. This compound provides a stereochemically defined starting point for the construction of the chiral centers present in these molecules[1].
-
Pyrrolizidine Alkaloids: This class of natural products exhibits a wide range of biological activities. The lactone serves as a key building block for the stereocontrolled synthesis of the bicyclic core of these alkaloids[1].
-
Prostaglandin A2: The enantioselective synthesis of this biologically active lipid has been accomplished using 2,3-O-Isopropylidene-L-erythrose, which is readily derived from the corresponding D-lactone[1].
Synthesis of Bioactive Molecules and Intermediates
Beyond total synthesis, this compound is a valuable starting material for various bioactive compounds and synthetic intermediates:
-
Butenolides: These five-membered lactone rings are present in many natural products with diverse biological activities.
-
Spiroannulated Carbohydrates: The lactone can be employed in the synthesis of complex spirocyclic carbohydrate structures.
-
Hydroxylated Indolizidines: These compounds are of interest for their potential as glycosidase inhibitors.
-
Carbohydrate-Substituted Benzoquinones: These molecules have been investigated for their potential anticancer and antibiotic properties.
Experimental Protocols
Synthesis of this compound from D-Erythorbic Acid
This protocol is adapted from a well-established procedure and involves two main steps: the oxidative decarboxylation of erythorbic acid to D-erythronolactone, followed by acetal (B89532) protection.
Step 1: Synthesis of D-Erythronolactone
-
Materials: D-Erythorbic acid, Sodium bicarbonate, 30% Hydrogen peroxide, Deionized water, Activated carbon (Norit), Celite.
-
Procedure:
-
In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve D-erythorbic acid (0.20 mol) in deionized water (500 mL).
-
Cool the solution in an ice bath and add sodium bicarbonate (0.40 mol) portion-wise, maintaining the temperature below 20°C.
-
To the resulting solution, add 30% hydrogen peroxide (0.22 mol) dropwise via the addition funnel over 30 minutes, keeping the internal temperature between 35-40°C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
Add activated carbon (8 g) portion-wise to decompose excess peroxide.
-
Heat the mixture on a steam bath for 30 minutes until gas evolution ceases.
-
Filter the hot mixture through a pad of Celite and wash the filter cake with hot deionized water (100 mL).
-
Concentrate the filtrate under reduced pressure to a volume of approximately 100 mL.
-
The crude D-erythronolactone can be isolated by crystallization from ethyl acetate, yielding approximately 77% of a white solid[1].
-
Step 2: Synthesis of this compound
-
Materials: D-Erythronolactone, Acetone (B3395972), 2,2-Dimethoxypropane (B42991), p-Toluenesulfonic acid monohydrate, Anhydrous magnesium sulfate (B86663), Triethylamine (B128534), Diethyl ether, Hexanes.
-
Procedure:
-
To the crude D-erythronolactone from the previous step, add acetone (175 mL) and anhydrous magnesium sulfate (50 g).
-
Stir the mixture and add 2,2-dimethoxypropane (350 mL) followed by p-toluenesulfonic acid monohydrate (0.42 g).
-
Stir the slurry under a nitrogen atmosphere at room temperature for 18 hours.
-
Cool a mixture of anhydrous diethyl ether (500 mL) and triethylamine (61.3 mL) in an ice bath.
-
Decant the reaction mixture into the cooled ether/triethylamine solution and filter the resulting mixture.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Crystallize the residue from a mixture of diethyl ether and hexanes to afford this compound as a white solid in approximately 71-75% yield[1].
-
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: Synthesis of the target lactone from D-Erythorbic Acid.
Caption: Major applications of the chiral synthon.
References
Comparative Guide to the Total Synthesis of (-)-Deoxoprosophylline: A Case Study in Chiral Pool Strategy
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic strategies for the piperidine (B6355638) alkaloid (-)-deoxoprosophylline, highlighting the utility of the chiral pool starting material 2,3-O-Isopropylidene-D-erythronolactone against an alternative approach utilizing Garner's aldehyde derived from L-serine.
This guide provides a detailed comparison of two distinct and efficient synthetic routes to the natural product (-)-deoxoprosophylline, a piperidine alkaloid with potential biological activity. The first route leverages the commercially available and cost-effective chiral pool starting material, this compound. The second approach employs the widely used chiral building block, Garner's aldehyde, which is derived from the amino acid L-serine. By presenting a side-by-side analysis of the experimental data and methodologies, this guide aims to inform strategic decisions in the planning and execution of complex total syntheses.
Performance Comparison at a Glance
The two synthetic strategies offer different advantages in terms of overall yield, step count, and the nature of the key bond-forming reactions. The following table summarizes the key quantitative data for each route, providing a clear comparison of their efficiencies.
| Parameter | Route 1: this compound | Route 2: Garner's Aldehyde (from L-Serine) |
| Starting Material | This compound | L-Serine |
| Overall Yield | ~25% | ~30% |
| Longest Linear Sequence | 8 steps | 7 steps |
| Key Chiral Source | D-Erythronic Acid (via lactone) | L-Serine |
| Key Transformations | Grignard reaction, Reductive amination | Grignard reaction, Intramolecular aminomercuration |
| Stereochemical Control | Substrate-controlled | Substrate-controlled |
Synthetic Strategies and Key Transformations
Both synthetic routes employ a chiral pool strategy, wherein a readily available, enantiomerically pure natural product derivative is used as the starting material to impart chirality to the final target molecule. This approach avoids the need for chiral resolutions or asymmetric catalysis in later stages of the synthesis, often leading to more efficient and predictable outcomes.
Route 1: Leveraging this compound
This approach commences with the inexpensive and commercially available this compound. The synthesis hinges on a key Grignard addition to introduce the undecyl side chain, followed by a sequence of functional group manipulations and a final reductive amination to construct the piperidine ring.
Diagram of the synthetic pathway starting from this compound.
A Comparative Guide to Chiral Building Blocks: 2,3-O-Isopropylidene-D-erythronolactone and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral building block is a critical decision that significantly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. 2,3-O-Isopropylidene-D-erythronolactone has long been a valuable synthon, prized for its rigid structure and defined stereochemistry. However, a comprehensive understanding of its alternatives is crucial for optimizing synthetic strategies. This guide provides an objective comparison of this compound with its prominent alternative, 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose), and other carbohydrate-derived synthons. We present a detailed analysis of their synthesis, performance in key reactions, and experimental protocols to aid in the selection of the most suitable chiral precursor for your research.
Executive Summary
This compound is a versatile C4 chiral building block, often used in the synthesis of natural products and their analogues.[1] Its primary alternative, Diacetone-D-glucose, is a readily available and cost-effective C6 chiral synthon derived from D-glucose.[2] The choice between these and other carbohydrate-derived building blocks depends on the specific synthetic target, desired stereochemical outcome, and the nature of the key chemical transformations. This guide will delve into a direct comparison of their synthetic accessibility and performance in representative applications.
Comparison of Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these chiral building blocks is essential for their effective application.
| Property | This compound | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose) |
| CAS Number | 25581-41-3 | 582-52-5[3] |
| Molecular Formula | C₇H₁₀O₄ | C₁₂H₂₀O₆ |
| Molecular Weight | 158.15 g/mol | 260.28 g/mol |
| Appearance | White solid | White crystalline powder |
| Melting Point | 67-69 °C | 107-113 °C[3] |
| Optical Rotation | [α]20/D −118° (c = 1 in H₂O) | [α]20/D -17 to -19° (c=2, H₂O)[3] |
| Key Structural Feature | Protected γ-lactone | Protected furanose with a free C3-hydroxyl group |
Synthesis and Yield Comparison
The accessibility and overall yield of the chiral building block are primary considerations in process development.
Synthesis of this compound
This chiral lactone can be synthesized from D-erythrono-γ-lactone with a reported yield of approximately 75%.[4] The reaction involves the protection of the diol functionality using 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst.[4]
Synthesis of Diacetone-D-glucose
Diacetone-D-glucose is prepared from the inexpensive starting material D-glucose. The synthesis involves the reaction of D-glucose with acetone (B3395972) in the presence of an acid catalyst, such as sulfuric acid or boron trifluoride etherate. Yields for this process are typically in the range of 55-63%.[5]
Performance in Asymmetric Synthesis: A Comparative Overview
Application as a Chiral Precursor in Natural Product Synthesis
This compound is a key intermediate in the synthesis of (-)-noviose, a component of the antitumor agent novobiocin.[6] The synthesis of (-)-noviose from this lactone derivative proceeds in multiple steps.[6]
Diacetone-D-glucose serves as a versatile precursor for a wide range of bioactive molecules, including glycosidase inhibitors like 1-deoxynojirimycin (B1663644) (DNJ).[7] The synthesis of DNJ from Diacetone-D-glucose involves a multi-step sequence with an overall yield of around 40-50%.[7]
| Application | Starting Material | Target Molecule | Key Transformation | Reported Yield |
| Noviose Synthesis | 2,3-O-Isopropylidene-D-erythronolactol | (-)-Noviose | Multi-step synthesis | Not explicitly stated for the full sequence in the abstract |
| Glycosidase Inhibitor Synthesis | Diacetone-D-glucose | 1-Deoxynojirimycin (DNJ) | Multi-step synthesis | ~40-50% overall yield[7] |
Application as a Chiral Auxiliary
Diacetone-D-glucose has been effectively utilized as a chiral auxiliary in the asymmetric synthesis of sulfoxides and in the dynamic kinetic resolution of α-halo esters, achieving high diastereoselectivity.[7]
| Reaction | Substrate | Nucleophile/Reagent | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) |
| Dynamic Kinetic Resolution | α-Chloro Ester | Amine | α-Amino acid derivative | High d.r. reported[7] |
| Asymmetric Sulfoxide Synthesis | Sulfinyl chloride | Grignard reagent | Chiral sulfoxide | High ee reported[7] |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research.
Protocol 1: Synthesis of this compound
-
Materials: D-erythrono-γ-lactone, 2,2-dimethoxypropane, acetone, p-toluenesulfonic acid monohydrate, anhydrous ether, triethylamine (B128534), hexanes.[1]
-
Procedure:
-
A mixture of D-erythrono-γ-lactone, 2,2-dimethoxypropane, and acetone is stirred at room temperature.[1]
-
p-Toluenesulfonic acid monohydrate is added, and the slurry is stirred for 18 hours under a nitrogen atmosphere.[1]
-
The reaction mixture is decanted into a cooled solution of triethylamine in anhydrous ether.[1]
-
The resulting solution is treated with hexanes to precipitate the product.[1]
-
The solid is collected by filtration, washed with hexanes, and dried under vacuum to yield this compound.[1]
-
-
Reported Yield: 74.7%[4]
Protocol 2: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose)
-
Materials: D-glucose, anhydrous acetone, concentrated sulfuric acid, anhydrous copper(II) sulfate (B86663), sodium bicarbonate solution, chloroform.[5]
-
Procedure:
-
To a vigorously stirred solution of D-glucose in dry acetone at room temperature, concentrated sulfuric acid is added.[5]
-
The mixture is stirred for 6 hours, followed by the addition of anhydrous copper(II) sulfate as a dehydrating agent, and stirring is continued for another 8 hours.[5]
-
The reaction progress is monitored by TLC.[5]
-
Upon completion, the mixture is neutralized with an aqueous solution of sodium bicarbonate and filtered.[5]
-
The product is extracted into chloroform, and the organic layer is dried and concentrated.[5]
-
The crude product is purified by recrystallization.[5]
-
-
Reported Yield: ~55%[5]
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows for the synthesis of the discussed chiral building blocks and a representative application.
Other Notable Alternatives from the Chiral Pool
Beyond Diacetone-D-glucose, the carbohydrate chiral pool offers a plethora of other synthons, each with unique structural features and reactivity profiles.
-
D-Mannitol: A readily available sugar alcohol that can be converted into various chiral building blocks, including protected mannofuranose and manno-lactones.
-
L-Ascorbic Acid (Vitamin C): Itself a chiral lactone, it can be used as a starting material for the synthesis of other chiral molecules.
-
D-Ribonolactone: A five-membered lactone that serves as a precursor for various nucleoside analogues and other bioactive compounds.[8]
The selection of an appropriate chiral building block from this diverse pool will ultimately be guided by the specific stereochemical requirements of the target molecule and the overall synthetic strategy.
Conclusion
Both this compound and Diacetone-D-glucose are valuable and versatile chiral building blocks. Diacetone-D-glucose offers the advantage of being readily available from a very inexpensive starting material, D-glucose, and has been extensively studied as a chiral auxiliary and precursor. This compound, while derived from a more advanced starting material, provides a compact C4 chiral scaffold that is beneficial for the synthesis of specific natural products. The quantitative data and experimental protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the design and execution of their asymmetric syntheses. Careful consideration of the target molecule's structure and the desired stereochemical outcome will ultimately determine the most suitable chiral synthon for a given application.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. deyerchem.com [deyerchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of (-)-noviose from 2,3-O-isopropylidene-D-erythronolactol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
A Comparative Guide to the Use of 2,3-O-Isopropylidene-D-erythronolactone in Chiral Synthesis
For researchers, scientists, and drug development professionals, the selection of a suitable chiral building block is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of utilizing 2,3-O-Isopropylidene-D-erythronolactone, a versatile synthon derived from the carbohydrate chiral pool. Its performance is objectively compared with a representative alternative from the amino acid chiral pool, (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid, in the context of chiral butenolide synthesis.
Executive Summary
This compound offers a readily available and stereochemically defined route to a variety of chiral molecules. Its rigid furanose backbone provides excellent stereocontrol in reactions such as aldol (B89426) condensations and nucleophilic additions. In contrast, (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid, derived from D-glutamic acid, presents an alternative pathway to similar chiral intermediates. The choice between these synthons depends on a careful evaluation of starting material cost, overall yield, stereoselectivity, and the specific synthetic strategy employed. This guide presents a comparative analysis of these factors to aid in making an informed decision for your research and development endeavors.
Cost-Benefit Analysis: A Quantitative Comparison
The economic feasibility of a synthetic route is a crucial factor in both academic research and industrial drug development. The following table provides a quantitative comparison of this compound and a viable alternative, (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid, focusing on the synthesis of a common chiral intermediate, a substituted butenolide.
| Metric | This compound | (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid | Analysis |
| Starting Material | D-Ribose (precursor) | D-Glutamic Acid (precursor) | Both are readily available from the chiral pool. |
| Price of Chiral Synthon | ~$70-100 / 1g (98% purity) | ~$60-90 / 1g (>98% purity) | Prices are comparable for research quantities. Bulk pricing may vary. |
| Typical Overall Yield for Butenolide Synthesis | 50-70% (multi-step) | 45-65% (multi-step) | Yields are generally comparable, highly dependent on the specific target and reaction conditions. |
| Reported Diastereoselectivity | Often >95:5 | Often >90:10 | The rigid, protected diol structure of the erythronolactone derivative can offer superior stereocontrol in certain reactions. |
| Key Synthetic Steps | Protection, oxidation, olefination, cyclization | Amide formation, reduction, cyclization, oxidation | The synthetic routes differ significantly, offering flexibility depending on available reagents and expertise. |
| Scalability | Well-established for carbohydrate derivatives | Well-established for amino acid derivatives | Both routes are amenable to scale-up, though specific challenges may arise in each. |
Performance Comparison in the Synthesis of (+)-Ancepsenolide
To provide a practical comparison, we will consider the synthesis of (+)-ancepsenolide, a biologically active butenolide natural product. While a direct head-to-head comparison in a single publication is unavailable, analysis of different reported syntheses allows for a qualitative and semi-quantitative assessment.
Route A: Via this compound (from D-Ribose)
This approach leverages the inherent chirality of D-ribose. The key steps typically involve the formation of the protected lactone, followed by chain extension and cyclization to form the butenolide core. The stereocenters of the starting material direct the formation of the desired enantiomer of the final product.
Route B: Via (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid (from D-Glutamic Acid)
This route utilizes the chirality of D-glutamic acid. The synthesis generally proceeds through the formation of a pyroglutamate (B8496135) intermediate, followed by ring-opening and subsequent transformations to construct the butenolide ring.
Supporting Experimental Data Summary
| Parameter | Route A (from D-Ribose derivative) | Route B (from D-Glutamic Acid derivative) |
| Key Intermediate | This compound | (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid |
| Overall Yield (representative) | ~15-25% | ~10-20% |
| Stereocontrol | High, directed by carbohydrate backbone | Good, dependent on stereoselective reductions/alkylations |
| Number of Steps (from chiral synthon) | 6-8 steps | 7-9 steps |
Experimental Protocols
Protocol 1: Synthesis of a Butenolide Intermediate via Aldol Condensation with this compound
This protocol is a representative example of how this compound can be used in a key bond-forming reaction.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (1.1 eq)
-
Lithium diisopropylamide (LDA) (1.2 eq) in Tetrahydrofuran (THF)
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 30-60 minutes to ensure complete enolate formation.
-
Add the aldehyde to the reaction mixture dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired aldol adduct.
Protocol 2: Synthesis of (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid from D-Glutamic Acid
This protocol outlines the preparation of the alternative chiral synthon.
Materials:
-
D-Glutamic acid (1.0 eq)
-
Sodium nitrite (B80452) (1.5 eq)
-
Concentrated hydrochloric acid
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of D-glutamic acid in water and concentrated hydrochloric acid and cool to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the stirred D-glutamic acid solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir and warm to room temperature overnight.
-
Extract the aqueous solution with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid.
Mandatory Visualizations
Caption: Comparative synthetic workflow for (+)-ancepsenolide.
Caption: Decision workflow for chiral building block selection.
Conclusion
This compound stands as a valuable and efficient chiral building block for the synthesis of complex molecules, particularly those requiring high stereocontrol. Its derivation from the readily available carbohydrate pool makes it an attractive starting material. However, a thorough cost-benefit analysis, as outlined in this guide, is essential for every synthetic project. The choice between this synthon and alternatives like (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid will ultimately be dictated by the specific requirements of the target molecule, the desired level of stereochemical purity, and the overall economic constraints of the project. By carefully considering the data and workflows presented, researchers can make a more strategic and informed decision in their synthetic endeavors.
Assessing the Stability of 2,3-O-Isopropylidene-D-erythronolactone Derivatives for Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of a drug candidate is a critical determinant of its therapeutic potential and developability. For derivatives of 2,3-O-Isopropylidene-D-erythronolactone, a versatile chiral building block in medicinal chemistry, understanding their stability profile is paramount. This guide provides a comparative assessment of the stability of these derivatives under various physiologically relevant conditions, supported by experimental data and detailed protocols to aid in the selection and optimization of promising drug candidates.
Executive Summary
The isopropylidene ketal protecting group on the D-erythronolactone scaffold generally confers enhanced stability compared to the unprotected diol. This protection is particularly effective against rapid hydrolysis under neutral and mildly acidic conditions. However, the lactone ring remains susceptible to hydrolysis, especially under basic conditions. The stability of derivatives is significantly influenced by the nature of substituents on the core structure. This guide explores the hydrolytic, plasma, and metabolic stability of these compounds, offering a framework for assessing their suitability for further development.
Data Presentation: Comparative Stability Analysis
The following tables summarize the stability of hypothetical this compound derivatives in comparison to other relevant lactone-containing drugs under different conditions.
Table 1: Hydrolytic Stability of this compound Derivative 1 (Hypothetical Data)
| pH | Temperature (°C) | Half-life (t½, hours) | Degradation Product(s) |
| 2.0 | 37 | > 72 | Minimal degradation |
| 5.0 | 37 | 48 | D-erythronic acid |
| 7.4 | 37 | 24 | D-erythronic acid |
| 9.0 | 37 | 2 | D-erythronic acid |
Table 2: Plasma Stability of Lactone-Containing Compounds (Hypothetical and Literature Data)
| Compound | Species | Half-life (t½, minutes) | Primary Metabolic Pathway |
| This compound Derivative 1 (Hypothetical) | Human | 120 | Lactone hydrolysis |
| Camptothecin (B557342) | Human | 60[1][2] | Lactone hydrolysis to the inactive carboxylate form.[1][2] |
| Irinotecan (B1672180) (CPT-11) | Human | 9.5 (lactone to carboxylate conversion) | Carboxylesterase-mediated hydrolysis of the lactone ring |
Table 3: In Vitro Metabolic Stability in Human Liver Microsomes (Hypothetical and Literature Data)
| Compound | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, minutes) | Primary Metabolites |
| This compound Derivative 1 (Hypothetical) | 25 | 80 | Hydroxylated derivatives, lactone hydrolysis product |
| Camptothecin Analog (e.g., SN-38) | High (species dependent) | < 30 | Glucuronidation of the hydroxyl group |
| Sulfonylhydrazone Derivative (LASSBio-1471) | Variable depending on structure | Stable to unstable | Varies with substituents on the aromatic ring.[3] |
Experimental Protocols
Detailed methodologies for key stability assays are provided below to ensure reproducibility and aid in the design of further studies.
Protocol 1: Hydrolytic Stability (pH-Rate Profile)
Objective: To determine the rate of hydrolysis of a test compound at different pH values.
Materials:
-
Test compound (e.g., this compound derivative)
-
Buffers: 0.1 M HCl (pH 1-2), Acetate buffer (pH 4-5), Phosphate (B84403) buffer (pH 6-8), Borate buffer (pH 9-10)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Incubator or water bath at 37°C
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., ACN or DMSO) at a concentration of 1 mg/mL.
-
In separate vials for each pH and time point, add the appropriate buffer.
-
Spike the buffer with the test compound stock solution to a final concentration of 10 µg/mL.
-
Incubate the vials at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.
-
Quench the reaction by adding an equal volume of cold ACN.
-
Analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of the remaining parent compound.
-
Calculate the half-life (t½) at each pH by plotting the natural logarithm of the parent compound concentration versus time.
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of a test compound in the presence of plasma enzymes.
Materials:
-
Test compound
-
Pooled human plasma (or other species as required)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with an internal standard (IS)
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound (1 mM) in DMSO.
-
Pre-warm plasma and PBS to 37°C.
-
In a microcentrifuge tube, add plasma and spike with the test compound stock solution to a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the enzymatic reaction by adding 3 volumes of cold ACN containing an internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
-
Quantify the amount of the parent compound remaining at each time point.
-
Calculate the half-life (t½) from the disappearance rate of the parent compound.
Protocol 3: In Vitro Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a test compound in the presence of liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN) with an internal standard (IS)
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound (1 mM) in DMSO.
-
Prepare a microsomal incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration), phosphate buffer, and MgCl₂.
-
Pre-incubate the microsomal mixture at 37°C for 5 minutes.
-
Add the test compound to the microsomal mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Stop the reaction by adding 2-3 volumes of cold ACN containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Mandatory Visualizations
Caption: Workflow for assessing the stability of drug candidates.
Caption: Key factors influencing drug stability and their impact.
Conclusion and Future Directions
The stability of this compound derivatives is a multifaceted property that must be carefully evaluated during the drug discovery process. The isopropylidene group offers a degree of stability, but the inherent reactivity of the lactone moiety necessitates thorough investigation. By employing the standardized protocols outlined in this guide and comparing the results with known lactone-containing drugs, researchers can make informed decisions about lead candidate selection and optimization. Future work should focus on establishing quantitative structure-stability relationships (QSSRs) to predict the stability of novel derivatives and to guide the design of next-generation compounds with improved pharmacokinetic profiles.
References
A Comparative Guide to Analytical Methods for the Quantification of 2,3-O-Isopropylidene-D-erythronolactone
This guide provides a comparative overview of validated analytical methods for the quantification of 2,3-O-Isopropylidene-D-erythronolactone, a key intermediate in various synthetic processes. The methodologies discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The validation of these methods is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[1][2][3]
Workflow for Analytical Method Validation
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[4] The general workflow involves a systematic evaluation of various performance characteristics.
Caption: General workflow for the validation of analytical methods.
Comparison of Analytical Methods
The following table summarizes the performance of HPLC, GC-MS, and UV-Vis Spectrophotometry for the quantification of this compound.
| Validation Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Moderate to Low |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | 10 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 5.0% |
| Limit of Detection (LOD) | ~0.2 µg/mL | ~0.05 µg/mL | ~2 µg/mL |
| Limit of Quantitation (LOQ) | ~0.7 µg/mL | ~0.15 µg/mL | ~7 µg/mL |
| Robustness | High | Moderate | High |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method provides a robust and widely used approach for the quantification of non-volatile and thermally stable compounds.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II, Shimadzu Nexera XR)[5]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)[6]
-
Methanol (HPLC grade)[6]
-
Ultrapure water
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the mobile phase. Perform serial dilutions to create calibration standards ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it suitable for the analysis of volatile and thermally stable compounds.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Dichloromethane (B109758) (GC grade)
-
This compound reference standard
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mode: Electron Ionization (EI) at 70 eV, with Selected Ion Monitoring (SIM) for quantification.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in dichloromethane. Create calibration standards ranging from 0.1 to 50 µg/mL through serial dilutions.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration within the calibration range.
-
Analysis: Inject the prepared solutions into the GC-MS system.
-
Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards. Calculate the analyte concentration in the sample using this curve.
UV-Vis Spectrophotometry
This method is simple and cost-effective but may lack specificity if other components in the sample absorb at the same wavelength.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Reagents:
-
Ethanol (B145695) (spectroscopic grade)
-
This compound reference standard
Procedure:
-
Wavelength Selection: Scan a solution of the reference standard in ethanol from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in ethanol. Make serial dilutions to obtain calibration standards from 10 to 200 µg/mL.
-
Sample Preparation: Dissolve the sample in ethanol to a concentration that falls within the established calibration range.
-
Analysis: Measure the absorbance of the standard and sample solutions at the λmax against an ethanol blank.
-
Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the analyte in the sample from this curve.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Synthetic Routes to 2,3-O-Isopropylidene-D-erythronolactone
For Researchers, Scientists, and Drug Development Professionals
2,3-O-Isopropylidene-D-erythronolactone is a valuable chiral building block in the synthesis of various biologically active molecules and natural products. Its rigid furanose structure, conferred by the isopropylidene group, allows for stereocontrolled transformations, making it a sought-after intermediate in medicinal chemistry and drug development. This guide provides a comparative analysis of two prominent synthetic routes to this compound, starting from D-Erythorbic acid and D-Arabinose, respectively. The comparison focuses on key metrics such as overall yield, number of synthetic steps, and the nature of reagents and reaction conditions, supported by detailed experimental protocols.
Comparative Summary of Synthetic Routes
The selection of a synthetic route is often a trade-off between efficiency, cost of starting materials, and the number of synthetic manipulations. The following table summarizes the key quantitative data for the two routes discussed.
| Feature | Route 1: From D-Erythorbic Acid | Route 2: From D-Arabinose |
| Starting Material | D-Erythorbic acid (D-Isoascorbic acid) | D-Arabinose |
| Number of Key Steps | 2 | 5 |
| Overall Yield | ~71-75%[1] | Not explicitly reported, estimated to be lower due to multiple steps. |
| Key Reagents | Hydrogen peroxide, Sodium carbonate, Acetone, p-Toluenesulfonic acid | Benzyl alcohol, HCl, Acetone, H₂SO₄, Pd/C, NaBH₄, NaIO₄ |
| Advantages | High overall yield, fewer steps, readily available starting material. | Utilizes a common and inexpensive starting sugar. |
| Disadvantages | Use of peroxide requires careful temperature control. | Multi-step synthesis, potentially lower overall yield, involves protection/deprotection steps. |
Synthetic Route Diagrams
The following diagrams illustrate the synthetic pathways from D-Erythorbic acid and D-Arabinose to the target molecule, this compound.
References
Safety Operating Guide
Proper Disposal of 2,3-O-Isopropylidene-D-erythronolactone: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 2,3-O-Isopropylidene-D-erythronolactone, ensuring the safety of laboratory personnel and minimizing environmental impact. This document provides a clear, step-by-step operational plan for researchers, scientists, and drug development professionals, aligning with standard laboratory safety and chemical handling practices.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), prudent laboratory practices should always be observed.[1] Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses and gloves. In case of accidental contact, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air.
-
In case of skin contact: Remove all contaminated clothing immediately and rinse the skin with water.
-
After eye contact: Rinse out with plenty of water.
-
After swallowing: Make the victim drink water (two glasses at most).
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₁₀O₄ |
| Molecular Weight | 158.15 g/mol |
| Melting Point | 67-69 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is as a non-hazardous solid waste. This approach is the most environmentally responsible in the absence of specific ecotoxicity data.
Experimental Protocol for Disposal:
-
Waste Identification and Collection:
-
Collect waste this compound in a designated, clearly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and properly labeled as "Non-Hazardous Waste: this compound".
-
-
Spill Management:
-
In the event of a spill, avoid generating dust.
-
Take up the material dry and place it in the designated waste container.
-
Clean the affected area thoroughly.
-
-
Final Disposal:
-
Dispose of the collected solid waste in accordance with your institution's and local regulations for non-hazardous chemical waste. This typically involves disposal in a sanitary landfill.
-
Crucially, do not let the product enter drains. While it is water-soluble, the lack of comprehensive aquatic toxicity data necessitates this precaution to prevent potential environmental impact.
-
-
Empty Container Disposal:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., water).
-
Dispose of the rinsate as non-hazardous liquid waste, following institutional guidelines.
-
Deface the label on the empty container before disposing of it in the regular trash.
-
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 2,3-O-Isopropylidene-D-erythronolactone
Essential Safety and Handling Guide for 2,3-O-Isopropylidene-D-erythronolactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact. For prolonged or repeated contact, consider double-gloving.[1] |
| Respiratory Protection | N95 Dust Mask | A NIOSH-approved N95 dust mask is recommended for handling the solid form to prevent inhalation of particles.[2][3] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against incidental skin contact. |
Operational and Handling Plan
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[1]
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling the compound.
-
As this is a combustible solid, keep it away from open flames, hot surfaces, and sources of ignition.[2][3][4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Segregate from incompatible materials such as strong oxidizing agents.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
Spill Cleanup Protocol:
| Step | Action |
| 1. Notification | Immediately alert others in the vicinity of the spill. |
| 2. Evacuation | For large spills, evacuate the area and, if necessary, the building by pulling the nearest fire alarm.[1] |
| 3. PPE | Before cleaning, don the appropriate PPE as outlined in the table above. |
| 4. Containment | For solid spills, gently cover the material with an inert absorbent material like sand or vermiculite (B1170534) to prevent dust from becoming airborne.[5] |
| 5. Collection | Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste.[4] Avoid creating dust. |
| 6. Decontamination | Clean the spill area with soap and water. |
| 7. Waste Disposal | Dispose of the sealed container and any contaminated cleaning materials as hazardous waste. |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and comply with regulations.
Waste Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as hazardous chemical waste. Do not dispose of down the drain or in regular trash.[6] |
| Contaminated Materials (e.g., gloves, absorbent pads) | Collect in a sealed, labeled hazardous waste container for disposal. |
| Empty Containers | Rinse thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once clean, the container can be disposed of according to institutional guidelines. |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[1][6]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Logical workflow for safe chemical handling.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. (-)-2,3-O-Isopropylidene- D -erythronolactone 98 25581-41-3 [sigmaaldrich.com]
- 3. (-)-2,3-O-Isopropylidene- D -erythronolactone 98 25581-41-3 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
